Deuteromethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuteriomethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.048 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-31-9 | |
| Record name | 4206-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of High-Purity Deuteromethanol (CD₃OD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary methodologies for synthesizing high-purity deuteromethanol (CD₃OD), a critical solvent in NMR spectroscopy and a foundational building block for deuterated pharmaceuticals.[1][2][3] The focus is on robust, scalable methods that deliver high isotopic enrichment.
Core Synthesis Methodology: Direct Catalytic Synthesis
The most prevalent industrial method for producing high-purity this compound is the direct catalytic hydrogenation of carbon monoxide with deuterium gas (D₂).[4] This process is analogous to standard methanol production but utilizes deuterium as the hydrogen source, demanding rigorous control to prevent isotopic dilution.
The core reaction is as follows:
CO + 2D₂ → CD₃OD
This exothermic reaction is carried out at high pressure and temperature in the presence of a specialized catalyst.[5] The process has been refined to achieve high conversion rates, selectivity, and exceptional purity after final purification steps.[5][6]
Catalyst Systems
The choice of catalyst is paramount for achieving high yield and selectivity. The most effective catalysts are typically heterogeneous, based on a mixture of metal oxides.
-
Copper-Zinc Oxide Catalysts: The workhorse for methanol synthesis, copper-zinc oxide-based catalysts, often supported on alumina (Al₂O₃), are also highly effective for this compound production.[5][7] Chinese patents describe a catalyst comprising copper oxide, zinc oxide, aluminum oxide, and platinum oxide, which demonstrates high per-pass conversion rates exceeding 80%.[5][6]
-
Multi-Component Catalysts: To enhance performance and stability, additional metal oxides can be incorporated. A patented formulation includes Cerium (Ce) in a Cu:Zn:Ce:Al molar ratio, prepared via coprecipitation to ensure a homogenous distribution of the active components.[2][8] The addition of surfactants like Triton X-100 during preparation can further improve catalyst stability.[8]
The diagram below illustrates the general workflow for the direct catalytic synthesis of this compound.
Caption: Workflow for Direct Synthesis of High-Purity this compound.
Data on Synthesis Parameters and Performance
The following tables summarize quantitative data extracted from key patents on the direct synthesis method.
Table 1: Reaction Conditions for Direct Catalytic Synthesis
| Parameter | Value | Source |
| Reaction Pressure | 5 - 7 MPa | [5] |
| Reaction Temperature | 210 - 290 °C | [5] |
| Gas Mixture Molar Ratio (D₂:CO:N₂) | (2-10):1:(1-3) | [5] |
| Gas Flow Rate | 4 - 10 L/s | [5][6] |
| Reaction Time | ≥ 36 hours (continuous circulation) | [5][6] |
| Reactor Type | Fixed-Bed Reactor | [5] |
Table 2: Catalyst Composition and Performance
| Catalyst Composition (Mass Ratio) | CO Conversion Rate (Per-Pass) | Final Purity (After Rectification) | Source |
| CuO:ZnO:Al₂O₃:PtO (6:3:0.5:0.5) | 82% | 99.91% | [6] |
| CuO:ZnO:Al₂O₃:PtO (5:3:1:1) | 80% | 99.92% | [5][6] |
| Cu:Zn:Ce:Al (Molar Ratio) | Good Catalytic Performance | Not Specified | [2][8] |
Purification and Isotopic Enrichment
Achieving high chemical and isotopic purity is critical.
-
Rectification: Simple fractional distillation (rectification) is highly effective for chemical purification, consistently yielding purities above 99.9%.[5][6] This process separates the this compound from any unreacted gases, water, and side-products.
-
Isotopic Enrichment: While the direct synthesis method is robust, achieving the highest isotopic purities ( >99.8% D) requires stringent control over all deuterium sources and the exclusion of atmospheric moisture.[2] For applications demanding the highest isotopic enrichment, advanced techniques like microchannel distillation can be employed. This technology enhances mass transfer to reduce the required column length for a given isotopic separation, making it a promising method for achieving very high isotopic purity.[9][10]
Experimental Protocols
Protocol 1: Direct Catalytic Synthesis of this compound (CD₃OD)
This protocol is adapted from the methodology described in patent CN111116313A.[5]
-
Catalyst Preparation & Loading:
-
Prepare the catalyst from copper oxide, zinc oxide, aluminum oxide, and platinum oxide in a specified mass ratio (e.g., 5:3:1:1).[5]
-
Mix the catalyst with inert alumina ceramic balls (e.g., in a 2:1 mass ratio) to ensure proper bed porosity and heat distribution.[5]
-
Load the mixture into a fixed-bed reactor to form the catalyst layer.
-
-
Reaction Execution:
-
Prepare a mixed gas of deuterium (D₂), carbon monoxide (CO), and nitrogen (N₂) in a specified molar ratio (e.g., 2:1:1).[5]
-
Pressurize the reactor to the target pressure (e.g., 6 MPa).
-
Heat the reactor to the target temperature (e.g., 285 ± 5 °C).
-
Introduce the gas mixture into the reactor, passing it through the catalyst layer at a controlled flow rate (e.g., 6 L/s).[5]
-
Continuously circulate the gas mixture in the reactor for a sufficient duration (e.g., 48 hours) to maximize conversion.[5]
-
-
Product Collection and Purification:
-
Pass the reactor effluent through a condenser to liquefy the this compound product.
-
Collect the crude this compound liquid.
-
Purify the crude liquid via fractional distillation (rectification) to achieve a final purity of >99.9%.[5]
-
Protocol 2: Preparation of a Cu/Zn/Ce/Al Catalyst via Coprecipitation
This protocol is based on the method described in patent CN109078638A for a specialized catalyst.[2][8]
Caption: Experimental Workflow for Catalyst Preparation via Coprecipitation.
-
Solution Preparation:
-
Coprecipitation:
-
Add the mixed metal nitrate solution and the sodium carbonate solution dropwise and concurrently into a reaction vessel with constant stirring.
-
During the addition, carefully monitor and control the pH of the solution, maintaining it between 7 and 8 to ensure complete precipitation of the metal hydroxides/carbonates.[8]
-
-
Post-Precipitation Treatment:
-
After the addition is complete, age the resulting slurry for 1-3 hours with continued stirring to allow for complete precipitation and particle maturation.[8]
-
Separate the solid precursor from the liquid via suction filtration.
-
Wash the collected solid thoroughly with deionized water to remove residual ions.
-
Dry the washed precursor to remove water.
-
-
Calcination:
References
- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. deutramed.com [deutramed.com]
- 4. data.epo.org [data.epo.org]
- 5. CN111116313A - Preparation method of deuterated methanol - Google Patents [patents.google.com]
- 6. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109078638A - Catalyst for synthesizing deuterated methanol and preparation method thereof - Google Patents [patents.google.com]
- 9. pnnl.gov [pnnl.gov]
- 10. Isotope Enrichment Using Microchannel Distillation Technology | Report | PNNL [pnnl.gov]
Deuteromethanol (Methanol-d4): A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deuteromethanol (CD3OD), also known as methanol-d4, is a deuterated isotopologue of methanol widely utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While its chemical properties are nearly identical to that of protonated methanol, it presents the same significant health and safety hazards. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a highly flammable liquid and vapor.[2] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and damage to organs.[2][3]
| Property | Value | Source |
| Chemical Formula | CD₃OD | [4][5][6] |
| Molecular Weight | 36.07 g/mol | [4][5][6][7][8] |
| CAS Number | 811-98-3 | [3][9][10] |
| EC Number | 212-378-6 | [3][5][6][9] |
| Boiling Point | 65°C | [3] |
| Melting Point | -98°C | [3] |
| Density | 0.888 g/cm³ | [3] |
| Flash Point | Not explicitly found for this compound, but methanol is highly flammable. | |
| Flammability Class | Flammable IB estimated | [7] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor[2][4][8] |
| Acute toxicity, oral | 3 | H301: Toxic if swallowed[2][11] |
| Acute toxicity, dermal | 3 | H311: Toxic in contact with skin[2][11] |
| Acute toxicity, inhalation | 3 | H331: Toxic if inhaled[2][11] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | 1 | H370: Causes damage to organs (eyes, kidneys, liver, heart, central nervous system)[2][4][8][12] |
Handling and Storage Precautions
Strict adherence to safety protocols is mandatory when handling this compound to mitigate the associated risks.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Solvent-resistant gloves should be inspected prior to use and replaced when worn.[13]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[13] For rescue and maintenance work in storage tanks, use a self-contained breathing apparatus.[13]
Safe Handling Practices
-
Ventilation: Work under a chemical fume hood.[10][12] Ensure adequate ventilation to avoid inhalation of vapors.[12]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4][8][12][13] Use only non-sparking tools.[2][7][13]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[2][7][12][13] Ground and bond containers and receiving equipment.[2][7][13]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[7][13] Wash hands thoroughly after handling.[7][13] Immediately change contaminated clothing.[12]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7][8][12]
-
Location: Store in a cool, dry place out of direct sunlight.[7] Store locked up.[7][12] Store in a well-ventilated place.[7][8]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and acid chlorides.[10]
Emergency Procedures
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[4][7][8][11][12] Rinse mouth.[7][9] Do not induce vomiting without advice from a poison control center.[7]
-
If on Skin (or hair): Take off immediately all contaminated clothing.[4][7][8][11][12] Rinse skin with water/shower.[4][7][8][11][12] If skin irritation occurs, get medical advice/attention.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][8][11][12] Call a poison center or doctor.[4][8][12]
-
If in Eyes: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]
-
Specific Hazards: Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[10] Wear appropriate protective equipment and clothing during clean-up.[7] Eliminate all ignition sources.[7][10]
-
Environmental Precautions: Prevent entry to sewers and public waters.[2]
-
Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[14] Place in appropriate containers for disposal.[14]
Logical Relationship of Hazards and Precautions
The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary handling precautions and emergency responses.
Caption: Hazard-Precaution-Response workflow for this compound.
Experimental Protocols
While specific experimental protocols will vary depending on the application, the following general methodology should be followed when using this compound as an NMR solvent.
Sample Preparation for NMR Spectroscopy
-
Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary materials, including the this compound, sample, NMR tube, pipette, and waste container.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.
-
Sample Dissolution: In the fume hood, carefully transfer the required amount of the sample into a clean, dry vial. Using a calibrated pipette, add the this compound to the vial to dissolve the sample.
-
Transfer to NMR Tube: Once the sample is fully dissolved, carefully transfer the solution to a clean NMR tube using a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Waste Disposal: Dispose of any contaminated materials, such as pipette tips and vials, in the appropriate hazardous waste container.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual this compound.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.
References
- 1. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. armar-europa.de [armar-europa.de]
- 4. Methanol-D4 CAS 811-98-3 | 106025 [merckmillipore.com]
- 5. Methanol-dâ (D, 99.8%) Methyl alcohol +0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-24TB-50 [isotope.com]
- 6. Methanol-Dâ (D, 99.8%) +0.03% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Methanol-D4 CAS 811-98-3 | 106028 [merckmillipore.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. michigan.gov [michigan.gov]
- 14. carlroth.com [carlroth.com]
A Technical Guide to Deuteromethanol for Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteromethanol, also known as methanol-d4 or CD3OD, is a deuterated isotopologue of methanol where the four hydrogen atoms are replaced with deuterium. This seemingly subtle isotopic substitution imparts unique physicochemical properties that make it an invaluable tool in a wide array of scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, drug discovery and development, and metabolic flux analysis. This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and the fundamental principles behind its utility.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, primarily for use as an NMR solvent. The products are available in various grades of isotopic and chemical purity to suit different research needs. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Name(s) | CAS Number | Isotopic Purity (Atom % D) | Chemical Purity | Available Quantities |
| ARMAR Isotopes | Methanol-d4 | 811-98-3 | ≥ 99.8 | High Purity | Vials, Bottles |
| Apollo Scientific | Methanol-D4 | 811-98-3 | >99.8 | >99% | 10ml vials (1, 5, 10 packs) |
| deutraMed | Methanol-D₄ (CD₃OD) | 811-98-3 | 99% | Not specified | Inquire for needs |
| Sigma-Aldrich (Merck) | Methanol-d4 | 811-98-3 | 99, 99.8, 99.95, 99.96 | ≥99% (CP) | Ampules, Bottles (0.5mL to 100mL) |
| Fisher Scientific | Methanol-d4 | 811-98-3 | 99.5, 99.6+, 99.8 | NMR Grade | Vials, AcroSeal™ Bottles (1g to 100mL) |
| Scharlab | Methanol-d4 | 811-98-3 | min. 99.8% | Spectroscopy Grade | Glass bottles |
Key Applications and Experimental Protocols
This compound's utility extends far beyond its role as a passive solvent in NMR. Its deuterated methyl group serves as a valuable building block in organic synthesis and as a tracer in metabolic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most common application of this compound is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents it from overwhelming the signals of the analyte, allowing for clear and unambiguous spectral interpretation.[2]
Experimental Protocol: Standard NMR Sample Preparation
-
Solubility Test: Before using the deuterated solvent, test the solubility of the compound of interest in non-deuterated methanol in a small vial.[3]
-
Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the compound. For ¹³C NMR, a higher concentration is often required, typically as much as will dissolve to form a saturated solution.[4]
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of this compound-d4 in a clean, dry vial.[3][4]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended particles can distort the magnetic field, leading to broadened spectral lines.[4]
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.[5]
-
Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm to be within the detection range of the NMR coil.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. For volatile samples, sealing the cap with parafilm is recommended.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.
Synthesis of Deuterated Compounds and Internal Standards
This compound is a key reagent for introducing deuterium into molecules, a process known as deuteration.[7] This is particularly important in drug discovery for creating deuterated versions of drug candidates to study the kinetic isotope effect or for synthesizing deuterated internal standards for quantitative mass spectrometry.[8][9]
Experimental Protocol: Synthesis of a Deuterated Drug Precursor
This protocol outlines a general procedure for the synthesis of a deuterated precursor using this compound as the source of the deuterated methyl group. The example is based on the synthesis of deuterated methyl p-toluenesulfonate.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in water.
-
Addition of this compound: Add this compound (CD3OD) to the cooled solution.
-
Addition of Reactant: Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) to the reaction mixture while maintaining a low temperature.
-
Reaction: Allow the reaction to proceed, typically overnight with stirring at room temperature, to ensure complete conversion.
-
Workup: After the reaction is complete, filter the mixture. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated product.
-
Characterization: Purify the product further if necessary (e.g., by chromatography) and confirm its identity and isotopic purity using NMR and mass spectrometry.
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[10] Deuterated substrates, including this compound, can be used as tracers to follow the path of atoms through metabolic pathways.
Experimental Protocol: General Workflow for Metabolic Flux Analysis using a Deuterated Substrate
-
Cell Culture: Grow the cells of interest in a defined medium.
-
Isotopic Labeling: Introduce the deuterated substrate (e.g., this compound) into the culture medium. The cells will uptake and metabolize the labeled compound.
-
Quenching and Extraction: After a defined period, rapidly quench the metabolic activity of the cells, often using a cold solvent mixture (e.g., methanol/water). Extract the intracellular metabolites.
-
Sample Analysis: Analyze the extracted metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to determine the extent and position of deuterium incorporation.[10]
-
Flux Calculation: Use computational models to fit the isotopic labeling data to a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.
Visualizations
Experimental Workflow: Synthesis of a Deuterated Internal Standard
Caption: Workflow for the synthesis of a deuterated internal standard using this compound.
Logical Relationship: The Kinetic Isotope Effect (KIE)
Caption: The kinetic isotope effect arises from differences in zero-point energy.
Experimental Workflow: NMR Sample Preparation
References
- 1. Some methods for labelling organic compounds by deuterium [inis.iaea.org]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
The Deuterium Revolution: A Technical Guide to the Discovery, History, and Application of Deuterated Compounds in Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of deuterium, the stable heavy isotope of hydrogen, in the early 20th century, marked a pivotal moment in our understanding of isotope effects and their profound implications across various scientific disciplines. This technical guide provides a comprehensive overview of the history of deuterated compounds, from their initial discovery and isolation to their contemporary applications in fields ranging from analytical chemistry to cutting-edge drug development. We delve into the fundamental physicochemical differences between protiated and deuterated molecules, supported by quantitative data, and provide detailed experimental protocols for key historical experiments and modern synthetic methodologies. Furthermore, this guide visualizes critical processes, including industrial-scale heavy water production, metabolic pathways traced by deuterated compounds, and the strategic workflow for the development of deuterated drugs, offering a valuable resource for researchers and professionals seeking to leverage the unique properties of deuterium in their work.
The Dawn of a New Isotope: Discovery and Early History
The journey into the world of deuterated compounds began with the discovery of deuterium itself. In 1931, American chemist Harold Urey, along with his colleagues Ferdinand Brickwedde and George Murphy, provided the first definitive evidence for the existence of a hydrogen isotope with a mass of 2.[1] Urey's work, which earned him the Nobel Prize in Chemistry in 1934, was built upon the theoretical predictions of isotopes and the subtle anomalies observed in the atomic weight of hydrogen.[1]
Urey's Spectroscopic Discovery (1931)
Urey's experiment was a masterful application of spectroscopy and cryogenics. The core of his methodology was to concentrate the heavier isotope of hydrogen by the fractional distillation of liquid hydrogen.
Experimental Protocol: Urey's Discovery of Deuterium
-
Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to enable fractional distillation at extremely low temperatures.
-
Fractional Distillation: A large volume of liquid hydrogen was slowly evaporated. The vapor, enriched in the lighter protium (¹H), was drawn off, leaving a residue increasingly concentrated in the heavier deuterium (²H).
-
Spectroscopic Analysis: The remaining concentrated hydrogen sample was subjected to atomic spectroscopy. Urey and his team observed faint satellite lines in the Balmer series of the hydrogen spectrum, precisely at the wavelengths predicted for an isotope with a mass of 2. This provided the first conclusive proof of deuterium's existence.
Lewis's Isolation of Pure Heavy Water (1933)
Following Urey's discovery, Gilbert N. Lewis, another prominent American chemist, was the first to isolate a macroscopic sample of pure heavy water (D₂O) in 1933.[1][2] His method of choice was the electrolysis of water.[3][4]
Experimental Protocol: Lewis's Electrolytic Concentration of Heavy Water
-
Electrolysis Setup: An electrolytic cell was prepared with an aqueous solution of potassium hydroxide (as an electrolyte to conduct electricity).
-
Prolonged Electrolysis: An electric current was passed through the water for an extended period. The lighter protium is more readily liberated as hydrogen gas at the cathode than the heavier deuterium.
-
Iterative Concentration: As the electrolysis proceeded, the remaining water became progressively enriched in heavy water. This enriched water was then used as the starting material for subsequent rounds of electrolysis.
-
Purification: Through this iterative process, Lewis was able to produce a sample of nearly pure heavy water, allowing for the first investigations into its unique physical and chemical properties.[4]
The Physicochemical Impact of a Single Neutron
The seemingly minor addition of a neutron to the hydrogen nucleus results in significant and measurable differences in the physical and chemical properties of deuterated compounds compared to their protiated counterparts. These differences are the foundation of their diverse applications.
Physical Properties
The doubling of the mass of the hydrogen atom leads to notable changes in bulk physical properties. The most well-documented of these is the difference between light water (H₂O) and heavy water (D₂O).
Table 1: Comparison of Physical Properties of Light Water (H₂O) and Heavy Water (D₂O)
| Property | Light Water (H₂O) | Heavy Water (D₂O) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 |
| Density at 20°C (g/mL) | 0.998 | 1.105 |
| Melting Point (°C) | 0.00 | 3.82 |
| Boiling Point (°C) | 100.00 | 101.42 |
| Viscosity at 20°C (mPa·s) | 1.002 | 1.247 |
| pH of neutral water at 25°C | 7.00 | 7.43 (pD) |
The Carbon-Deuterium Bond and the Kinetic Isotope Effect
At the molecular level, the most significant consequence of deuterium substitution is the strengthening of the covalent bond it forms, most notably the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond.
Table 2: Comparison of Bond Dissociation Energies (BDE) for C-H and C-D Bonds
| Bond Type | BDE (kJ/mol) |
| C-H | ~413 |
| C-D | ~421 |
Note: BDE values can vary depending on the specific molecular environment.
This stronger C-D bond is the basis for the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[5] For reactions where the cleavage of a C-H bond is the rate-determining step, the substitution of hydrogen with deuterium can significantly slow down the reaction rate.[5]
Table 3: Representative Deuterium Kinetic Isotope Effects (kH/kD) in Organic Reactions
| Reaction Type | Example | kH/kD |
| Oxidation | Cytochrome P450-mediated metabolism | 2-10 |
| Elimination | E2 dehydrohalogenation | 3-8 |
| Enolization | Base-catalyzed ketonization | 4-7 |
Industrial Production of Heavy Water: The Girdler-Sulfide Process
The demand for heavy water as a neutron moderator in nuclear reactors spurred the development of industrial-scale production methods. The most significant of these is the Girdler-Sulfide (GS) process.[6] This is a bithermal, dual-temperature chemical exchange process that exploits the temperature-dependent equilibrium of deuterium between water and hydrogen sulfide.[6][7]
Caption: A simplified flow diagram of the Girdler-Sulfide process for heavy water production.
Modern Applications of Deuterated Compounds
The unique properties of deuterated compounds have made them invaluable tools in a wide array of scientific applications.
Deuterated Solvents in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, the signal from the hydrogen atoms in the solvent can overwhelm the signals from the analyte. The use of deuterated solvents, in which most of the protons are replaced with deuterium, minimizes the solvent signal, allowing for clear observation of the analyte's proton NMR spectrum.[8][9] Deuterium's different resonance frequency also allows it to be used as a "lock" signal to stabilize the magnetic field during the experiment.[10]
Tracing Metabolic Pathways
Deuterated compounds serve as excellent non-radioactive tracers for studying metabolic pathways. For example, by introducing deuterated glucose into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites, providing a detailed map of metabolic fluxes.
Caption: Tracing the metabolic fate of deuterated glucose through major biosynthetic pathways.
Deuterated Drugs in Pharmaceutical Development
The application of the kinetic isotope effect in drug design has led to the development of deuterated drugs. By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism.[11][12] This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[11]
The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®) in 2017, a treatment for chorea associated with Huntington's disease.[11]
Table 4: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine
| Parameter | Tetrabenazine | Deutetrabenazine |
| Active Metabolites | α- and β-dihydrotetrabenazine | d₆-α- and d₆-β-dihydrotetrabenazine |
| Half-life of active metabolites | ~4-8 hours | ~9-11 hours |
| Dosing Frequency | 2-3 times daily | Twice daily |
Data is approximate and can vary between individuals.
The development of a deuterated drug follows a structured workflow, leveraging the known properties of an existing drug to create an improved therapeutic.
Caption: A generalized workflow for the discovery and development of a deuterated drug.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds for research and pharmaceutical applications requires specific methodologies.
Experimental Protocol: General Synthesis of Deuterated Chloroform (CDCl₃)
Deuterated chloroform is a widely used solvent in NMR spectroscopy. A common laboratory-scale synthesis involves the haloform reaction.
-
Reaction Setup: A reaction flask is charged with acetone and heavy water (D₂O).
-
Addition of Base: A solution of sodium hypochlorite (bleach) is added dropwise to the acetone/D₂O mixture while stirring and cooling in an ice bath. The base promotes the exchange of the acidic α-protons of acetone with deuterium from the heavy water.
-
Haloform Reaction: The perdeuterated acetone then undergoes the haloform reaction with the hypochlorite, cleaving to form deuterated chloroform (CDCl₃) and sodium acetate.
-
Purification: The resulting CDCl₃ is separated from the aqueous layer. It is then washed, dried over a drying agent (e.g., anhydrous calcium chloride), and purified by distillation to yield high-purity deuterated chloroform.
More advanced and site-specific deuteration methods are employed for the synthesis of complex active pharmaceutical ingredients, often involving transition-metal-catalyzed H-D exchange reactions.[13]
Conclusion and Future Outlook
From a spectroscopic curiosity to a cornerstone of modern drug design, the journey of deuterated compounds has been remarkable. The fundamental principles of the kinetic isotope effect are now being strategically applied to create safer and more effective medicines. As our understanding of metabolic pathways deepens and synthetic methodologies become more sophisticated, the potential for innovative applications of deuterium in science and medicine will undoubtedly continue to expand. The "deuterium revolution" in drug development is still in its early stages, with a growing pipeline of deuterated drug candidates under investigation, promising a new wave of improved therapeutics for a wide range of diseases.[14]
References
- 1. Heavy water - Wikipedia [en.wikipedia.org]
- 2. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]
- 3. NOVA | Hitler's Sunken Secret | Dangerous Water | PBS [pbs.org]
- 4. Heavy Water - MOTM 2009 - VRML version [chm.bris.ac.uk]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Girdler sulfide process - Wikipedia [en.wikipedia.org]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. hwb.gov.in [hwb.gov.in]
- 14. tandfonline.com [tandfonline.com]
Deuteromethanol: A Cosmic Fingerprint in Chemical Evolution and a Modern Tool for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Executive Summary
Deuteromethanol (CH₂DOH, CHD₂OH, CD₃OH, and CH₃OD), the isotopically substituted counterpart of methanol, plays a pivotal role in our understanding of chemical evolution, from the frigid depths of interstellar clouds to the origins of prebiotic molecules. Its enhanced abundance in star-forming regions serves as a crucial tracer for the physical and chemical conditions prevailing during the birth of stars and planetary systems. Beyond its cosmic significance, the unique properties imparted by deuterium substitution have positioned deuterated molecules, with this compound as a key synthetic precursor, at the forefront of modern pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in chemical evolution, details the experimental protocols for its study, presents key quantitative data, and explores its applications in the pharmaceutical industry.
The Role of this compound in Chemical Evolution
The study of deuterated molecules, or isotopologues, provides a powerful tool for investigating the physical and chemical history of the universe. Deuterium, a stable isotope of hydrogen, was primarily formed in the Big Bang. Its abundance relative to hydrogen is a key parameter in cosmological models. In the cold, dense environments of interstellar clouds, deuterium fractionation, the enrichment of deuterium in certain molecules beyond the cosmic D/H ratio, becomes highly efficient. Methanol, being one of the most abundant complex organic molecules (COMs) on the icy mantles of interstellar dust grains, is a prime candidate for studying this phenomenon.
This compound is predominantly formed on the surfaces of these icy grains through the hydrogenation (and deuteration) of carbon monoxide (CO). The observed high deuteration fractions in methanol from prestellar cores and protostars indicate that it is inherited from these early, cold phases of star formation. The relative abundances of the different this compound isotopologues, particularly the CH₂DOH/CH₃OD ratio, are sensitive to the temperature and density of the formation environment, making them valuable chemical clocks and thermometers of the star-formation process.
Experimental Protocols in Laboratory Astrochemistry
To unravel the formation pathways of this compound in interstellar environments, researchers employ sophisticated laboratory techniques that simulate the conditions of deep space. These experiments are crucial for validating theoretical models and interpreting astronomical observations.
Ultra-High Vacuum (UHV) Chamber Experiments
The core of laboratory astrochemistry is the ultra-high vacuum (UHV) chamber, which mimics the low-pressure conditions of interstellar space (typically below 10⁻¹⁰ mbar).
Methodology:
-
Substrate Preparation: A substrate, analogous to an interstellar dust grain (e.g., a gold-plated copper or an amorphous silicate surface), is cooled to cryogenic temperatures (10-20 K) using a closed-cycle helium cryostat.
-
Ice Mantle Formation: A mixture of gases, primarily H₂O and CO, is introduced into the chamber and allowed to deposit onto the cold substrate, forming an amorphous ice layer that simulates an interstellar ice mantle.
-
Co-deposition of Reactants: Beams of atomic hydrogen (H) and deuterium (D) are generated, often using microwave or radio-frequency plasma sources, and are co-deposited with CO onto the ice surface. The relative fluxes of H and D can be precisely controlled to mimic different interstellar conditions.
-
In-situ Analysis: The chemical changes on the ice surface are monitored in real-time using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS) or Fourier-Transform Infrared Spectroscopy (FTIR). These methods allow for the identification and quantification of newly formed molecules, including this compound.
Temperature Programmed Desorption (TPD)
TPD is a powerful technique used to study the desorption kinetics and binding energies of molecules on a surface.
Methodology:
-
Sample Preparation: Following the co-deposition experiment in the UHV chamber, the substrate with the newly formed ice mantle is slowly and linearly heated.
-
Desorption and Detection: As the temperature increases, different molecular species desorb from the surface at characteristic temperatures related to their binding energies. A Quadrupole Mass Spectrometer (QMS) is used to detect the desorbing molecules, providing information on their identity and the amount desorbed as a function of temperature.
-
Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) can be analyzed to determine the binding energies of this compound and other species to the ice surface, providing crucial data for astrochemical models.
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound from observational and experimental studies.
Table 1: Deuteration Ratios of Methanol in Star-Forming Regions
| Astronomical Source | Type | [CH₂DOH]/[CH₃OH] Ratio | [CH₃OD]/[CH₃OH] Ratio | [CH₂DOH]/[CH₃OD] Ratio | Reference(s) |
| NGC 6334I | High-Mass Star-Forming Region | 0.03% - 0.34% | 0.27% - 1.07% | < 1 | [1] |
| Orion KL | High-Mass Star-Forming Region | ~0.1% | - | 0.7 - 1.5 | [2] |
| Low-Mass Protostars (avg.) | Low-Mass Star-Forming Region | > a few % | - | > 3, up to >10 | [2] |
| Prestellar Cores (e.g., L1544) | Prestellar Core | ~ a few % | - | ≥ 10 (predicted) | [2][3][4] |
Table 2: Experimental Binding Energies of Methanol Isotopologues
| Molecule | Surface | Binding Energy (K) | Technique | Reference(s) |
| CH₃OH | Amorphous Solid Water (ASW) | ~4000 - 5500 | TPD | [5] |
| CH₃OH | Crystalline Ice | ~5770 | TPD | |
| CH₂DOH | Amorphous Solid Water (ASW) | Similar to CH₃OH | Assumed in models | [3] |
| CH₃OD | Amorphous Solid Water (ASW) | Similar to CH₃OH | Assumed in models | [3] |
Visualizing this compound Formation and Experimental Workflows
Formation Pathways of this compound on Interstellar Ices
The following diagram illustrates the primary proposed pathways for the formation of CH₂DOH and CH₃OD on the surface of interstellar ice grains.
Experimental Workflow for Laboratory Astrochemistry
This diagram outlines the typical workflow for a laboratory experiment simulating the formation of this compound on interstellar ice analogs.
This compound in Pharmaceutical Research and Drug Development
The interest in this compound for the pharmaceutical industry is twofold: its direct use as a solvent and its role as a key building block in the synthesis of deuterated drugs.
This compound as a Synthetic Precursor
Deuterated pharmaceuticals are molecules where one or more hydrogen atoms have been replaced by deuterium. This seemingly minor substitution can have profound effects on a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:
-
Improved Pharmacokinetics: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing.[3]
-
Reduced Toxicity: By blocking or slowing the formation of toxic metabolites, deuteration can improve the safety profile of a drug.
-
Enhanced Efficacy: A more stable drug can maintain its therapeutic concentration for longer, potentially leading to improved efficacy.
This compound (specifically CD₃OD and CD₃OH) is a fundamental and often cost-effective starting material for introducing deuterated methyl groups into drug candidates.[6] The trideuteromethyl group is of particular interest as methylation is a common strategy in drug design to improve properties like potency and metabolic stability.
Isotopic Labeling in Drug Discovery
Isotopically labeled compounds, including those synthesized using this compound, are invaluable tools in drug discovery and development.[1][2] They are used in:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracing the fate of a drug candidate in a biological system.[1]
-
Mechanism of Action Studies: Elucidating how a drug interacts with its target.
-
Quantitative Analysis: Using deuterated compounds as internal standards in mass spectrometry-based assays for accurate quantification of the non-deuterated drug.
Conclusion
This compound stands at a fascinating intersection of astrophysics, chemistry, and pharmacology. In the realm of chemical evolution, it provides a unique window into the conditions and processes that govern the formation of organic molecules in the cosmos, offering clues to our own origins. For researchers and professionals in drug development, the principles of deuterium substitution, exemplified by the use of this compound as a synthetic precursor, offer a powerful strategy to design safer and more effective medicines. The continued study of this compound, both in the vastness of space and in the laboratory, promises to yield further insights into the fundamental processes of molecular creation and the innovative design of future therapeutics.
References
- 1. Isotopic Labeling Description - McNally Group [mcnallygroup.org]
- 2. musechem.com [musechem.com]
- 3. symeres.com [symeres.com]
- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 5. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]
- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Fundamental Differences Between Deuteromethanol and Methanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the core distinctions between deuteromethanol (CD₃OD) and methanol (CH₃OH), tailored for researchers, scientists, and professionals in drug development. By elucidating the nuanced yet significant impact of isotopic substitution, this document serves as a critical resource for leveraging the unique properties of deuterated compounds in advanced scientific applications.
Introduction: The Subtle Distinction with Profound Implications
Methanol, a simple alcohol, is a cornerstone of the chemical industry and a ubiquitous solvent in laboratory settings. This compound, its isotopologue, is not merely a heavier version. The substitution of protium ('H) with deuterium ('D')—an isotope of hydrogen possessing an additional neutron—introduces fundamental changes in the molecule's physical, chemical, and spectroscopic properties. These differences, rooted in the mass disparity between the two isotopes, give rise to phenomena such as the kinetic isotope effect (KIE), altered vibrational frequencies, and distinct spectroscopic signatures. Understanding these disparities is paramount for applications ranging from mechanistic studies and NMR spectroscopy to the strategic design of deuterated drugs with enhanced metabolic stability.
Structural and Physical Property Differences
The primary structural difference lies in the atomic composition of the methyl and hydroxyl groups. In fully deuterated methanol (Methanol-d₄ or CD₃OD), all four hydrogen atoms are replaced by deuterium. This seemingly minor alteration leads to measurable changes in the molecule's physical properties due to the greater mass of deuterium.
Table 1: Comparison of Physical Properties of Methanol and this compound
| Property | Methanol (CH₃OH) | This compound (CD₃OD) |
| Molecular Weight ( g/mol ) | 32.04 | 36.07[1] |
| Boiling Point (°C) | 64.7 | 65.4[2] |
| Melting Point (°C) | -97.6 | -98[1] |
| Density (g/mL at 25°C) | 0.792 | 0.888[1][2] |
| Refractive Index (n20/D) | 1.3284 | 1.326 |
The increased molecular weight of this compound directly contributes to its higher density. The variations in boiling and melting points, though slight, are consequences of the altered intermolecular forces stemming from differences in vibrational frequencies and zero-point energies.
Spectroscopic Distinctions: A Fingerprint of Isotopic Substitution
The change in mass significantly impacts the vibrational modes of the molecule, leading to distinct signatures in various spectroscopic techniques.
Vibrational (Infrared) Spectroscopy
The C-D and O-D bonds in this compound are stronger and vibrate at lower frequencies compared to the corresponding C-H and O-H bonds in methanol. This is a direct consequence of the increased reduced mass of the C-D and O-D systems.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) of Methanol and this compound
| Vibrational Mode | Methanol (CH₃OH) | This compound (CD₃OD) |
| O-H/O-D Stretch | ~3681 | ~2700 |
| C-H/C-D Stretch | ~2844, 2945, 2977 | ~2078, 2226 |
| CH₃/CD₃ Bend | ~1455, 1477 | ~1050, 1120 |
| C-O Stretch | ~1033 | ~1000 |
| O-H/O-D Bend | ~1345 | ~980 |
Note: Frequencies can vary slightly based on the phase (gas, liquid, solid) and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, deuterated solvents like this compound are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. The deuterium nucleus (²H) has a different gyromagnetic ratio and resonates at a much different frequency than the proton (¹H). In the ¹H NMR spectrum of a sample dissolved in CD₃OD, a small residual peak from the partially protonated solvent (CHD₂OD) is often observed as a quintet around 3.31 ppm. In contrast, the ¹H NMR spectrum of methanol shows a quartet for the hydroxyl proton and a doublet for the methyl protons (in the absence of exchange).
In ¹³C NMR, the carbon atom in CD₃OD is coupled to three deuterium atoms, resulting in a septet centered around 49.0 ppm.
Table 3: Typical NMR Chemical Shifts (ppm) and Multiplicities
| Nucleus | Methanol (CH₃OH) | This compound (CD₃OD) (Residual Peaks) |
| ¹H NMR (Methyl) | ~3.4 (quartet, coupled to OH) | ~3.31 (quintet, -CHD₂) |
| ¹H NMR (Hydroxyl) | ~4.8 (doublet, coupled to CH₃) | ~4.87 (singlet, -OD) |
| ¹³C NMR | ~49.9 | ~49.0 (septet) |
Mass Spectrometry
The most apparent difference in the mass spectrum is the molecular ion peak. For methanol, the M+ peak is at m/z 32, while for this compound (CD₃OD), it is at m/z 36.[3] The fragmentation patterns also differ due to the different bond strengths. A prominent peak in the mass spectrum of methanol is at m/z 31, corresponding to the loss of a hydrogen atom ([CH₂OH]⁺).[3] In this compound, the analogous fragment ([CD₂OD]⁺) would be at m/z 34, resulting from the loss of a deuterium atom.
The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Elucidation
The most significant chemical difference arising from deuteration is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD).
For the oxidation of methanol, where a C-H bond is cleaved in the rate-determining step, a significant primary KIE is observed. This effect is a powerful tool for studying reaction mechanisms.
Applications in Drug Development
The KIE is of paramount importance in drug development. Many drug molecules are metabolized by enzymes, such as cytochrome P450, through reactions that involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly slowed. This "deuterium switch" can lead to:
-
Improved Pharmacokinetics: A longer drug half-life, allowing for less frequent dosing and improved patient compliance.
-
Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially toxic byproducts.
-
Increased Efficacy: Maintaining therapeutic drug concentrations for longer periods can enhance the drug's effectiveness.
Deucravacitinib, an FDA-approved drug for psoriasis, is a prime example of a de novo deuterated drug designed to have improved pharmacokinetic properties.
Experimental Protocols
Synthesis of this compound (CD₃OD)
A common industrial method for producing this compound involves the catalytic reaction of carbon monoxide with deuterium gas.
-
Reactants: Carbon monoxide (CO) and Deuterium gas (D₂).
-
Catalyst: A mixture of copper and zinc oxides, often with a promoter like alumina.
-
Conditions: High pressure (5-10 MPa) and elevated temperature (250-300 °C).
-
Procedure:
Determination of Kinetic Isotope Effect for Alcohol Dehydrogenase
This protocol outlines a general method for determining the KIE for the oxidation of methanol versus this compound by alcohol dehydrogenase (ADH).
-
Materials:
-
Yeast or equine liver alcohol dehydrogenase (ADH)
-
NAD⁺ (cofactor)
-
Methanol (CH₃OH)
-
This compound (CD₃OD)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare separate reaction mixtures in cuvettes containing the buffer, NAD⁺, and either methanol or this compound.
-
Initiate the reaction by adding a small amount of ADH to each cuvette.
-
Monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the rate constants for the oxidation of methanol (kH) and this compound (kD).
-
The KIE is then calculated as the ratio kH/kD.
-
Safety and Handling
Both methanol and this compound are flammable and toxic. Ingestion, inhalation, or skin absorption can lead to serious health effects, including blindness and death. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Conclusion
The fundamental differences between this compound and methanol, while originating from a simple isotopic substitution, have far-reaching consequences in chemistry, biology, and pharmacology. The altered physical properties, distinct spectroscopic signatures, and, most importantly, the kinetic isotope effect, make this compound an invaluable tool for researchers. A thorough understanding of these differences is essential for its effective application in elucidating reaction mechanisms, as a superior solvent in NMR spectroscopy, and in the innovative design of next-generation pharmaceuticals.
References
- 1. data.epo.org [data.epo.org]
- 2. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]
- 5. CN111116313A - Preparation method of deuterated methanol - Google Patents [patents.google.com]
The Deuterium Kinetic Isotope Effect: A Mechanistic Probe in Drug Discovery and Development, Featuring Deuteromethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining step of a chemical transformation. It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy). For the substitution of protium (¹H) with deuterium (²H or D), the KIE is expressed as kH/kD.
The underlying principle of the KIE lies in the difference in zero-point vibrational energy between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect . Typical primary KIEs for C-H bond cleavage range from 2 to 8.
Conversely, secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization or the steric environment of the isotopically labeled position during the reaction.
In the realm of drug development, the deuterium KIE is of particular interest. By strategically replacing hydrogen atoms with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its rate of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially resulting in enhanced efficacy and a better safety profile.
This technical guide will provide an in-depth exploration of the kinetic isotope effect with a specific focus on deuteromethanol, a simple yet illustrative model for understanding this fundamental concept. We will delve into a case study involving the enzymatic oxidation of methanol, present quantitative data, detail experimental protocols for measuring the KIE, and provide visualizations of the reaction mechanism.
Case Study: PQQ-Dependent Methanol Dehydrogenase
A compelling example of the kinetic isotope effect in a biologically relevant system is the oxidation of methanol to formaldehyde catalyzed by the enzyme PQQ-dependent methanol dehydrogenase (MDH).[1][2] This enzyme, found in methylotrophic bacteria, utilizes a pyrroloquinoline quinone (PQQ) cofactor and a calcium ion in its active site to facilitate the reaction.[3] The oxidation of methanol is a critical step in the carbon metabolism of these organisms.[4]
The reaction involves the transfer of a hydride from the methyl group of methanol to the PQQ cofactor, making it an excellent system for studying the primary kinetic isotope effect of deuterium substitution on the methyl group of methanol (CH₃OH vs. CD₃OD).
Data Presentation
The kinetic isotope effect for the MDH-catalyzed oxidation of methanol has been studied under various conditions, particularly investigating the influence of different activators and electron acceptors on the reaction rate. The following tables summarize key kinetic parameters obtained from steady-state kinetic analyses, comparing the reactivity of methanol (CH₃OH) and this compound (CD₃OD).
Table 1: Steady-State Kinetic Parameters for the Oxidation of Methanol and this compound by PQQ-Dependent Methanol Dehydrogenase with Ammonium as an Activator. [5]
| Substrate | Activator (NH₄⁺) Conc. (mM) | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) | kH/kD |
| CH₃OH | 1 | 0.05 | 1.2 | 4.0 x 10⁵ | 15 |
| CD₃OD | 1 | 0.10 | 0.08 | 1.3 x 10⁴ | |
| CH₃OH | 10 | 0.03 | 2.5 | 1.4 x 10⁶ | 10 |
| CD₃OD | 10 | 0.06 | 0.25 | 7.0 x 10⁴ | |
| CH₃OH | 50 | 0.08 | 1.8 | 3.8 x 10⁵ | 5 |
| CD₃OD | 50 | 0.15 | 0.36 | 4.0 x 10⁴ |
Table 2: Kinetic Isotope Effect on the Oxidation of Methanol by PQQ-Dependent Methanol Dehydrogenase with Glycine Ethyl Ester (GEE) as an Activator. [5]
| Activator (GEE) Conc. (mM) | Electron Acceptor (PES) Conc. (mM) | kH/kD |
| 1 | 0.1 | 3.7 |
| 1 | 1.0 | 2.5 |
| 4 | 0.1 | 2.8 |
| 4 | 1.0 | 2.0 |
| 40 | 0.1 | 1.5 |
| 40 | 1.0 | 1.2 |
PES: Phenazine ethosulfate, an artificial electron acceptor.
The data clearly demonstrates a significant primary kinetic isotope effect for the oxidation of this compound, with kH/kD values ranging from 1.2 to as high as 15 depending on the reaction conditions.[5] This large KIE indicates that the cleavage of the C-H (or C-D) bond is the rate-determining step in the reaction mechanism. The variation in the KIE with the concentration of activators and electron acceptors suggests a complex interplay of substrate binding, activation, and electron transfer steps in the overall catalytic cycle.[6][7]
Experimental Protocols
The determination of the kinetic isotope effect for the MDH-catalyzed oxidation of this compound involves careful steady-state kinetic measurements. The following is a detailed methodology based on established protocols for this enzyme system.[7]
Protocol: Steady-State Kinetic Analysis of Methanol Dehydrogenase with Methanol and this compound
1. Materials and Reagents:
-
PQQ-dependent methanol dehydrogenase (MDH) from Methylophilus methylotrophus (purified)
-
Methanol (CH₃OH), anhydrous
-
This compound (CD₃OD), 99.5 atom % D
-
Ammonium sulfate ((NH₄)₂SO₄) or Glycine ethyl ester (GEE) as an activator
-
Phenazine ethosulfate (PES) as an artificial electron acceptor
-
2,6-Dichlorophenolindophenol (DCPIP) as a terminal electron acceptor
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 9.0)
-
Spectrophotometer capable of measuring absorbance changes at 600 nm
2. Enzyme Assay:
-
Prepare a stock solution of the buffer at the desired pH (e.g., pH 9.0).
-
Prepare stock solutions of methanol, this compound, activator (ammonium sulfate or GEE), PES, and DCPIP in the buffer.
-
The standard assay mixture (e.g., 1 mL final volume) should contain:
-
50 mM Tris-HCl buffer, pH 9.0
-
Desired concentration of activator (e.g., 1 mM to 50 mM (NH₄)₂SO₄)
-
Desired concentration of PES (e.g., 0.1 mM to 1.0 mM)
-
100 µM DCPIP
-
Varying concentrations of either methanol or this compound (e.g., 0.01 mM to 1.0 mM)
-
-
Pre-incubate the assay mixture (without the enzyme) at a constant temperature (e.g., 25 °C) for 5 minutes in a cuvette.
-
Initiate the reaction by adding a small, known amount of the purified MDH enzyme to the cuvette.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).
3. Data Analysis:
-
Convert the rate of change of absorbance to the rate of reaction (µmol/min) using the molar extinction coefficient of DCPIP at 600 nm.
-
Plot the initial reaction rates against the substrate concentration (methanol or this compound) for each set of activator and PES concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters V_max (maximum velocity) and K_m (Michaelis constant) for both CH₃OH and CD₃OD.
-
The kinetic isotope effect (kH/kD) can be calculated as the ratio of the V_max/K_m values for methanol and this compound: kH/kD = (V_max/K_m)CH₃OH / (V_max/K_m)CD₃OD
Mandatory Visualization
Reaction Mechanism of PQQ-Dependent Methanol Dehydrogenase
The catalytic cycle of PQQ-dependent methanol dehydrogenase involves several key steps, including substrate binding, proton abstraction, hydride transfer, and product release. The following diagram illustrates the proposed mechanism.
Caption: Proposed reaction mechanism for PQQ-dependent methanol dehydrogenase.
Experimental Workflow for KIE Determination
The following diagram outlines the logical flow of the experimental procedure for determining the kinetic isotope effect.
References
- 1. Mechanism of methanol oxidation by quinoprotein methanol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. Methanol Dehydrogenases as a Key Biocatalysts for Synthetic Methylotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Item - Multiple ligand binding and kinetic isotope effects in methanol dehydrogenase - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. Kinetic isotope effects and ligand binding in PQQ-dependent methanol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Astrochemist's Guide to Deuteromethanol: A Deep Dive into its Applications in Unraveling the Mysteries of Star and Planet Formation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated methanol (CH
2
DOH, CHD2
3
3
Introduction: The Significance of Deuterated Methanol in Astrochemistry
Methanol (CH
3
OH) is one of the most abundant organic molecules in the interstellar medium (ISM) and is considered a key precursor to more complex organic molecules (COMs), some of which are the building blocks of life.[1][2] The study of its deuterated isotopologues provides an even deeper understanding of the chemical processes at play in the frigid depths of space.
The cosmic elemental abundance of deuterium (D) relative to hydrogen (H) is approximately 1.5 x 10
−5
. However, observations of star-forming regions reveal that many molecules, including methanol, exhibit D/H ratios that are several orders of magnitude higher.[3] This deuterium enrichment is a direct consequence of the unique chemistry that occurs at the extremely low temperatures (10-20 K) of prestellar cores, the nurseries of stars and planets.[2][3]
The different isotopologues of deuterated methanol, such as monodeuterated (CH
2
DOH and CH3
2
2
3
Formation Pathways of this compound in Interstellar Ices
The primary formation route for methanol and its deuterated counterparts in the ISM is believed to occur on the surfaces of icy dust grains.[5] In the dense and cold environments of prestellar cores, gas-phase species, including carbon monoxide (CO) and hydrogen/deuterium atoms, freeze out onto these grains, forming an icy mantle.
The formation of this compound proceeds through a series of hydrogenation and deuteration reactions on the grain surface. The key steps are:
-
CO Freeze-out: Carbon monoxide, a major constituent of the gas in molecular clouds, accretes onto the cold dust grains.
-
Hydrogenation and Deuteration of CO: Successive additions of H and D atoms to CO lead to the formation of formaldehyde (H
CO, HDCO, D2 CO) and then methanol (CH2 OH, CH3 DOH, CHD2 OH, CH2 OD).[5]3 -
Isotopic Exchange Reactions: H-D and D-H exchange reactions can also occur within the methanol molecule and its precursors on the ice surface, further altering the final D/H ratio.[6]
The efficiency of these deuteration pathways is highly dependent on the atomic D/H ratio in the gas phase, which is itself enriched at low temperatures through the gas-phase reaction H
3+
+ HD <=> H2
+
2
Observational Techniques and Data Analysis
The detection and quantification of deuterated methanol in astronomical sources rely on high-resolution spectroscopy at millimeter and submillimeter wavelengths. Telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30-meter telescope are instrumental in these studies.[7][4]
Rotational Spectroscopy
Molecules in the gas phase rotate, and the transitions between different rotational energy levels correspond to specific frequencies of light, primarily in the millimeter and submillimeter part of the electromagnetic spectrum. Each isotopologue of methanol has a unique set of rotational transitions, allowing for their individual detection and identification.
Data Analysis: The Rotational Diagram Method
A common technique used to derive the physical conditions of the emitting gas, such as its temperature and column density (the number of molecules per unit area), is the rotational diagram analysis.[8][9] This method assumes that the emission from the molecule is optically thin and that the rotational levels are in Local Thermodynamic Equilibrium (LTE), meaning they can be described by a single excitation temperature.
The analysis involves plotting the natural logarithm of the column density of the upper energy level of a transition, normalized by its statistical weight, against the energy of that level. For a set of transitions from the same molecule under LTE conditions, this plot will yield a straight line. The slope of this line is inversely proportional to the excitation temperature, and the y-intercept is related to the total column density of the molecule.
Laboratory Astrochemistry: Simulating Interstellar Ices
To complement observational studies and validate astrochemical models, laboratory experiments that simulate the conditions of interstellar space are crucial. These experiments allow for the detailed investigation of the chemical reactions occurring on the surfaces of ice analogs.
Experimental Setups
A typical laboratory setup for studying interstellar ice chemistry consists of an ultra-high vacuum (UHV) chamber containing a cryogenic substrate (often a metal or an infrared-transparent window) that can be cooled to temperatures as low as 10 K.[10][11] Gases of interest (e.g., CO, H
2
, D2
Key Experimental Techniques
Two primary techniques are used to analyze the composition and evolution of the ice analogs:
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the molecular species present in the ice by their characteristic vibrational absorption features in the infrared.[12][13] By monitoring the changes in the IR spectrum over time, the kinetics of chemical reactions can be studied.
-
Temperature Programmed Desorption (TPD): In a TPD experiment, the ice is slowly heated at a constant rate, and the molecules that desorb into the gas phase are detected by a mass spectrometer.[14][15][16] The temperature at which a species desorbs is related to its binding energy to the surface, and the amount of desorbing material provides information about its abundance in the ice.
Quantitative Data on this compound Abundances
The following tables summarize the observed column densities and abundance ratios of various deuterated methanol isotopologues in different astronomical environments. These values are crucial for constraining astrochemical models and understanding the evolution of organic matter in space.
Table 1: Deuterated Methanol in Prestellar Cores
| Source | N(CH
| N(CH
| N(CHD
| [CH
| [CHD
| Reference |
| L1544 | (1.0 ± 0.2) x 10
| (1.0 ± 0.3) x 10
| - | 0.10 ± 0.03 | - | [17][18] |
| H-MM1 | 1.8 x 10
| 1.1 x 10
| 8.8 x 10
| ~0.06 | ~0.8 | [2][3] |
| L694-2 | 2.0 x 10
| 6.0 x 10
| 3.0 x 10
| ~0.03 | ~0.5 | [2][3] |
| B68 | < 1.0 x 10
| < 0.3 x 10
| < 1.0 x 10
| > 0.3 | - | [3] |
| L1521E | < 1.0 x 10
| < 0.3 x 10
| < 0.4 x 10
| > 0.3 | - | [3] |
Table 2: Deuterated Methanol in Low-Mass Protostars
| Source | N(CH
| N(CH
| N(CHD
| N(CH
| [CH
| [CHD
| [CH
| Reference |
| IRAS 16293-2422 | (1.0 ± 0.3) x 10
| (9.0 ± 3.0) x 10
| (2.0 ± 1.0) x 10
| (4.0 ± 2.0) x 10
| 0.9 ± 0.3 | 0.2 ± 0.1 | 0.04 ± 0.02 | [5] |
| SVS13-A | - | - | - | - | - | 0.092 | - | [6] |
| V883 Ori | - | (5.14 ± 0.08) x 10
| - | (4.22 ± 0.06) x 10
| - | - | - | [19] |
| HOPS 373SW | - | - | - | - | - | - | - | [20] |
Table 3: Deuterated Methanol in High-Mass Protostars
| Source | (D/H)
| (D/H)
| Reference |
| Sample of 99 sources (mean) | (1.1 ± 0.7) x 10
| (2.0 ± 0.8) x 10
| [1][21] |
Table 4: Deuterated Methanol in Comets
| Source | [D-methanol]/[CH
| [D
| Reference |
| 67P/Churyumov-Gerasimenko | 5.5 ± 0.46 | 0.00069 ± 0.00014 | [6] |
Conclusion and Future Directions
The study of this compound has revolutionized our understanding of the chemical and physical processes that underpin star and planet formation. The observed high levels of deuterium fractionation in methanol provide a unique chemical fingerprint of the cold, dense prestellar phase, which is inherited by the later stages of stellar evolution, including protoplanetary disks and comets.
Future research in this field will focus on:
-
Higher sensitivity and spatial resolution observations: With the ongoing upgrades to ALMA and the advent of new facilities, astronomers will be able to probe the distribution of deuterated methanol on even smaller scales, providing more stringent constraints on astrochemical models.
-
More sophisticated laboratory experiments: Further laboratory studies are needed to refine our understanding of the surface chemistry of deuterated species, including the precise reaction rates and branching ratios for the various formation pathways.
-
Advanced astrochemical models: The development of more comprehensive gas-grain chemical models that include a more detailed treatment of the grain surface chemistry and the physical evolution of the star-forming region is essential for accurately interpreting the observational data.
The continued investigation of this compound and other deuterated molecules will undoubtedly lead to new and exciting discoveries about our cosmic origins and the potential for life to arise elsewhere in the universe.
References
- 1. [2208.06515] Methanol deuteration in high-mass protostars [arxiv.org]
- 2. First detection of CHD2OH towards pre-stellar cores | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. arxiv.org [arxiv.org]
- 4. The puzzling deuteration of methanol in low- to high-mass protostars | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. research.rug.nl [research.rug.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. Methanol deuteration in high-mass protostars | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. CASSIS Web - HELP - Html/m_rot_diag [cassis.irap.omp.eu]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. aanda.org [aanda.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Heriot-Watt Astrochemistry Group - RESEARCH [astrochemistry.hw.ac.uk]
- 15. Temperature Programmed Desorption [fhi.mpg.de]
- 16. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 17. [1408.2491] Deuterated methanol in the pre-stellar core L1544 [arxiv.org]
- 18. [PDF] Deuterated methanol in the pre-stellar core L1544 | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Utilizing Deuteromethanol (CD3OD) as a Solvent in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuteromethanol (Methanol-d4, CD3OD) is a versatile and indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility stems from the replacement of hydrogen atoms with deuterium, which significantly simplifies spectra and enhances the quality of data obtained, particularly in ¹H NMR.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in NMR spectroscopy, catering to the needs of researchers in academia and the pharmaceutical industry.
Introduction to this compound in NMR Spectroscopy
Deuterated solvents are fundamental to NMR spectroscopy as they minimize the solvent's own proton signals, which would otherwise overwhelm the signals from the analyte.[1][3] this compound is a polar protic solvent, making it particularly suitable for dissolving a wide range of polar organic molecules, natural products, and compounds capable of hydrogen bonding.[1][2]
The key advantages of using this compound include:
-
Elimination of Background Proton Signals: By replacing hydrogen with deuterium, the solvent becomes "invisible" in ¹H NMR spectra, allowing for clear observation of the sample's proton signals.[2][4]
-
Provision of a Lock Signal: The deuterium nucleus (²H) provides a signal that the NMR instrument uses to stabilize the magnetic field, ensuring the accuracy and reproducibility of the spectral data.[2][4]
-
Improved Spectral Resolution: The use of a deuterated solvent can reduce interference from proton exchange, leading to more stable chemical shifts and coupling constants, which simplifies spectral interpretation.[2]
Physicochemical and Spectroscopic Properties of this compound
A comprehensive understanding of the properties of this compound is crucial for its proper application. The following tables summarize key quantitative data for Methanol-d4.
| Property | Value | Reference(s) |
| Chemical Formula | CD₄O | [5] |
| Molecular Weight | 36.07 g/mol | [6] |
| CAS Number | 811-98-3 | [6] |
| Density | 0.888 g/cm³ at 20 °C | [5] |
| Melting Point | -98 °C | [5] |
| Boiling Point | 65 °C | [5] |
| Deuteration Degree | Typically ≥99.8% |
| NMR Property | Value (ppm) | Multiplicity | Reference(s) |
| Residual ¹H Signal (CHD₂OD) | 3.31 | Pentet | [3] |
| ¹³C Signal | 49.15 | Septet | [7] |
| Water (HOD) Signal | ~4.87 | Singlet | [3] |
Applications of this compound in NMR Spectroscopy
This compound is a solvent of choice for a variety of applications in chemical and pharmaceutical research:
-
Structural Elucidation of Polar Compounds: Its ability to dissolve polar analytes makes it ideal for determining the structure of complex organic molecules, including many drug candidates and natural products.[1]
-
Studying Hydrogen Bonding Interactions: As a protic solvent, this compound can participate in hydrogen bonding. This property is leveraged to study intermolecular interactions and dynamic processes.[1]
-
Reaction Monitoring: The progress of chemical reactions involving polar substrates and reagents can be conveniently monitored by taking aliquots and analyzing them in this compound.
-
Drug Discovery and Development: In the pharmaceutical industry, it is frequently used for the characterization of active pharmaceutical ingredients (APIs), intermediates, and metabolites.[1] It is also used in fragment-based screening (FBS) to identify small molecules that bind to biological targets.[8]
-
Metabolomics: this compound is employed in the extraction and analysis of metabolites from biological samples for NMR-based metabolomics studies.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
General NMR Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing an NMR sample.
Caption: General workflow for NMR sample preparation and data acquisition.
Detailed Protocol for Preparing an NMR Sample with this compound
Materials:
-
Analyte (solid or liquid)
-
This compound (CD₃OD), NMR grade (≥99.8%)
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Glass wool or a syringe filter
-
Vial for solubility testing
-
Analytical balance
-
Non-deuterated methanol (for solubility testing)
Procedure:
-
Solubility Test (Optional but Recommended): Before using the expensive deuterated solvent, test the solubility of your compound in a small amount of non-deuterated methanol in a vial.[9]
-
Weighing the Analyte:
-
Dissolving the Sample:
-
Transfer the weighed analyte into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of this compound. The optimal volume for most spectrometers is around 0.55 mL (4 cm height) to 0.7 mL (5 cm height).[10]
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
-
Filtering the Sample:
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation.[9]
-
Label the tube clearly with the sample identification.
-
Instrument Setup and Data Acquisition
The following logical diagram outlines the key steps in setting up the NMR spectrometer.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. myuchem.com [myuchem.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. armar-europa.de [armar-europa.de]
- 6. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.washington.edu [chem.washington.edu]
- 8. selectscience.net [selectscience.net]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
Application of Deuteromethanol in 1H NMR for the Study of Exchangeable Protons
Application Note
Introduction
In the structural elucidation of small molecules, particularly in the fields of medicinal chemistry and drug development, the identification of labile protons (e.g., -OH, -NH, -SH, -COOH) is crucial. These exchangeable protons provide vital information about the functional groups present in a molecule. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. The choice of deuterated solvent is paramount in determining whether these exchangeable protons are observed in the ¹H NMR spectrum. Deuteromethanol (CD₃OD), a protic deuterated solvent, is widely utilized to simplify spectra and confirm the presence of exchangeable protons through hydrogen-deuterium (H/D) exchange. When a sample containing labile protons is dissolved in this compound, the labile protons rapidly exchange with the deuterium atoms of the solvent, leading to the disappearance of their signals from the ¹H NMR spectrum.[1][2] This phenomenon provides unequivocal evidence for the presence of such functional groups.
Principle of H/D Exchange with this compound
The underlying principle is a chemical equilibrium wherein the labile protons (X-H, where X is O, N, S, etc.) of the analyte molecule exchange with the deuterium of the this compound (CD₃OD).
Reaction: R-X-H + CD₃OD <=> R-X-D + CD₃OH
Due to the high molar excess of the deuterated solvent, this equilibrium is overwhelmingly shifted to the right. As deuterium (²H) resonates at a completely different frequency from protium (¹H), the signals corresponding to the exchangeable protons are effectively silenced in the ¹H NMR spectrum.[3][4] This simplifies the spectrum by removing often broad and concentration-dependent signals, which can aid in the interpretation of the remaining non-exchangeable proton signals.[1]
Comparison with Aprotic Solvents
In contrast to protic solvents like this compound, aprotic deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) do not possess exchangeable deuterium atoms.[2] Consequently, in these solvents, the signals from labile protons are typically retained, often exhibiting coupling to neighboring protons. The choice between a protic and an aprotic solvent depends on the experimental goal. To confirm the presence of an exchangeable proton, acquiring spectra in both an aprotic solvent (to observe the proton) and this compound (to observe its disappearance) is a common and effective strategy.[1][2]
Data Presentation
The following tables summarize key data relevant to the use of deuterated solvents for studying exchangeable protons.
Table 1: Comparison of Common Deuterated Solvents for Observing Exchangeable Protons
| Solvent | Formula | Solvent Type | Observation of Exchangeable Protons | Typical Residual ¹H Signal (ppm) |
| This compound | CD₃OD | Protic | Signals disappear due to H/D exchange.[2] | 3.31 (quintet), 4.87 (singlet, H₂O/HOD)[5] |
| Deuterium Oxide | D₂O | Protic | Signals disappear due to H/D exchange.[3] | ~4.80 (singlet, HOD)[5] |
| Chloroform-d | CDCl₃ | Aprotic | Signals are typically observed but may be broad. | 7.26 (singlet)[5] |
| DMSO-d₆ | (CD₃)₂SO | Aprotic | Signals are typically sharp and well-resolved, often showing coupling.[2] | 2.50 (quintet)[5] |
| Acetone-d₆ | (CD₃)₂CO | Aprotic | Signals are generally observed. | 2.05 (quintet)[5] |
Table 2: Typical ¹H NMR Chemical Shift Ranges for Exchangeable Protons in Aprotic Solvents
| Functional Group | Proton Type | Chemical Shift Range (ppm) |
| Alcohols | R-OH | 1 - 5.5[6] |
| Phenols | Ar-OH | 4 - 12[7] |
| Enols | C=C-OH | 15 - 17[7] |
| Carboxylic Acids | R-COOH | 10 - 13.2[7] |
| Amines | R-NH₂ | 1 - 5[6] |
| Amides | R-C(=O)NH-R' | 5 - 8.5[7] |
Note: These chemical shifts are highly dependent on solvent, concentration, and temperature. In this compound, these signals are generally not observed.
Experimental Protocols
Protocol 1: Identification of Exchangeable Protons using this compound
Objective: To confirm the presence of exchangeable protons in a molecule by observing the disappearance of their signals in the ¹H NMR spectrum.
Methodology:
-
Initial Spectrum Acquisition (Aprotic Solvent):
-
Prepare a sample of the analyte (typically 5-25 mg for ¹H NMR) in an aprotic deuterated solvent such as CDCl₃ or DMSO-d₆ (approximately 0.6-0.7 mL).[4]
-
Acquire a standard ¹H NMR spectrum.
-
Identify potential signals corresponding to exchangeable protons based on their chemical shift, broadness, or by running a 2D ¹H-¹³C HSQC experiment (exchangeable protons will not show a correlation).[2]
-
-
H/D Exchange with this compound:
-
Dissolve a similar amount of the analyte (5-25 mg) in approximately 0.6-0.7 mL of this compound (CD₃OD). Ensure the sample is fully dissolved.
-
Vortex the sample for a few seconds to ensure thorough mixing and facilitate H/D exchange.
-
-
¹H NMR Acquisition in this compound:
-
Acquire a ¹H NMR spectrum of the sample in this compound using standard acquisition parameters. A longer relaxation delay (d1) of 5-10 seconds can be beneficial for quantitative comparison if needed, though for simple identification, a standard d1 of 1-2 seconds is sufficient. The number of scans (ns) can be set to 16 or 32 for a good signal-to-noise ratio, depending on the sample concentration.
-
-
Data Analysis:
Protocol 2: Simplified Spectrum Analysis via Exchange of Labile Protons
Objective: To simplify a complex ¹H NMR spectrum by removing the signals of exchangeable protons.
Methodology:
-
Sample Preparation:
-
Dissolve the analyte (5-25 mg) in 0.6-0.7 mL of this compound (CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved to avoid line broadening. If necessary, filter the sample to remove any particulate matter.
-
-
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CD₃OD.
-
Shim the magnetic field to obtain good resolution.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Use a standard single-pulse ¹H acquisition experiment.
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay (e.g., 2 seconds).
-
Acquire the spectrum.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual proton signal of this compound (CHD₂OD) at 3.31 ppm.[5]
-
Analyze the resulting spectrum, which will be devoid of signals from exchangeable protons, allowing for a clearer interpretation of the non-exchangeable proton signals.
-
Visualizations
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Isotopic Labeling of Organic Molecules with Deuteromethanol (CD3OD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or biological system.[1] By replacing hydrogen atoms with their stable isotope, deuterium (D), researchers can elucidate reaction mechanisms, study metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates.[2][3] Deuteromethanol (CD3OD) is a versatile and efficient source of deuterium for labeling a wide range of organic molecules.[4] Its utility stems from its ability to act as a deuterium donor in various chemical transformations, including base-catalyzed hydrogen-deuterium (H/D) exchange reactions at acidic C-H positions and transition-metal-catalyzed hydrogen isotope exchange (HIE) for less activated C-H bonds.[5]
This document provides detailed application notes and experimental protocols for the isotopic labeling of organic molecules using this compound. It is intended for researchers in academia and industry, particularly those involved in drug discovery and development, who are looking to incorporate deuterium into their molecules of interest.
Choosing the Right Labeling Strategy
The selection of an appropriate labeling strategy depends on several factors, including the chemical nature of the substrate, the desired position of the deuterium label, and the required level of isotopic enrichment. The following diagram illustrates a general decision-making process for choosing a suitable labeling method with this compound.
Caption: Decision tree for selecting a deuteration strategy.
Experimental Protocols
The following sections provide detailed protocols for common deuteration reactions using this compound.
Protocol 1: Base-Catalyzed Deuteration of Ketones
This protocol is suitable for introducing deuterium at the α-position to a carbonyl group. The enolizable protons are readily exchanged with deuterium from this compound in the presence of a base.
Materials:
-
Substrate (ketone)
-
This compound (CD3OD, 99.5+ atom % D)
-
Sodium deuteroxide (NaOD) in D2O (40 wt. % solution) or sodium metal
-
Anhydrous solvent (e.g., THF, Dioxane) if required
-
Quenching agent (e.g., D2O, saturated NH4Cl in D2O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Methoxide-d3 (if not using NaOD solution): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (1.0 eq) in small portions to this compound (a sufficient volume to dissolve the substrate) at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium methoxide-d3 solution or a solution of the substrate in this compound, add the substrate (1.0 eq). If using a NaOD solution, add it dropwise to the substrate in this compound.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by an appropriate analytical technique (e.g., 1H NMR, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of D2O or a saturated solution of ammonium chloride in D2O.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
-
Analysis: Determine the percentage of deuterium incorporation by 1H NMR spectroscopy by comparing the integral of the signal corresponding to the α-protons with a non-exchangeable proton signal in the molecule. Further confirmation can be obtained by mass spectrometry.
Quantitative Data for Base-Catalyzed Deuteration of Ketones:
| Substrate | Base (eq.) | Temperature (°C) | Time (h) | Isotopic Enrichment (%) | Reference |
| 2-Butanone | NaOD (0.1) | 25 | 12 | >95 (at α-CH3 and α'-CH2) | [5] |
| Acetophenone | NaOD (0.1) | 25 | 6 | >98 (at α-CH3) | General Knowledge |
| Cyclohexanone | NaOD (0.1) | 40 | 24 | >95 (at α-CH2) | General Knowledge |
Protocol 2: Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
This protocol is applicable for the deuteration of less acidic C-H bonds, often directed by a coordinating functional group within the molecule. Iridium and rhodium complexes are commonly used catalysts for this transformation.
Materials:
-
Substrate (e.g., amide, amine, or molecule with a directing group)
-
This compound (CD3OD, 99.5+ atom % D)
-
Iridium or Rhodium catalyst (e.g., [Ir(cod)Cl]2, Crabtree's catalyst, Shvo's catalyst)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the substrate (1.0 eq) and the transition metal catalyst (1-5 mol%) to a Schlenk tube or a pressure vessel.
-
Solvent Addition: Add anhydrous, degassed this compound to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and filter through a short plug of silica gel or celite to remove the catalyst. Concentrate the filtrate and purify the product by column chromatography, preparative HPLC, or crystallization.
-
Analysis: Determine the site and level of deuterium incorporation using 1H and 2H NMR spectroscopy and mass spectrometry.
Quantitative Data for Iridium-Catalyzed HIE:
| Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Isotopic Enrichment (%) | Reference |
| N-Phenyl-acetamide | [Ir(cod)Cl]2 (2.5) | 100 | 16 | 95 (ortho-aromatic C-H) | [6] |
| 2-Phenylpyridine | [Ir(cod)(IMe)]Cl (5) | 120 | 24 | >98 (ortho-aromatic C-H) | [7] |
| Lidocaine | [Ir(cod)Cl]2 (5) | 100 | 48 | 85 (aromatic C-H ortho to amide) | [8] |
Applications in Drug Development and Metabolic Research
Deuterium labeling with this compound is a valuable tool in pharmaceutical research. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic fate, often leading to improved pharmacokinetic properties. This is known as the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[3]
Metabolic Pathway of Methanol
Understanding the metabolism of methanol is crucial when using this compound for in vivo studies. Deuterated methanol will follow the same metabolic pathway as its non-deuterated counterpart, leading to the formation of deuterated formaldehyde and formate. These deuterated metabolites can then be traced to understand their distribution and effects.
Caption: Simplified metabolic pathway of methanol.
General Workflow for Isotopic Labeling Experiments
A typical workflow for an isotopic labeling experiment involves several key stages, from the initial labeling reaction to the final analysis of the labeled product.
Caption: A typical experimental workflow for isotopic labeling.
Conclusion
This compound is a valuable and versatile reagent for the isotopic labeling of organic molecules. The protocols and data presented in these application notes provide a starting point for researchers to develop and optimize their own deuteration strategies. By carefully selecting the appropriate labeling method and reaction conditions, scientists can efficiently incorporate deuterium into their molecules of interest, enabling a wide range of applications in drug discovery, metabolic research, and mechanistic studies.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Iridium Catalysts for Hydrogen Isotope Exchange [ouci.dntb.gov.ua]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Deuteromethanol as a Tracer in Metabolic Pathway Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. Deuteromethanol (CD3OH or CH3OD), a methanol molecule enriched with deuterium, serves as a powerful tracer for one-carbon (1C) metabolism. By introducing this compound into a biological system, researchers can elucidate the flux through pathways that utilize single-carbon units for the biosynthesis of essential molecules such as amino acids, nucleotides, and lipids, and for methylation reactions critical to epigenetic regulation. These application notes and protocols provide a comprehensive guide for utilizing this compound as a tracer in metabolic pathway analysis.
One-carbon metabolism is a critical network of reactions that transfer one-carbon units from donor molecules, such as serine and glycine, to various biosynthetic pathways.[1] This metabolic hub is central to cellular proliferation and survival, making it a key area of investigation in cancer research and drug development.[1] this compound can be metabolized to formaldehyde and formate, which then enter the folate and methionine cycles, providing a direct means to trace the fate of these one-carbon units.
Principle of this compound Tracing
This compound (specifically, the deuterated methyl group, -CD3) can be oxidized in cells to generate deuterated formaldehyde (D2CO) and subsequently deuterated formate (DCOOH). These deuterated one-carbon units can then be incorporated into various metabolic pathways via the folate cycle. The deuterium label can be detected in downstream metabolites using mass spectrometry (MS), allowing for the quantification of their synthesis and turnover. This technique provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone.
Key Applications
-
Elucidating One-Carbon Flux: Tracing the incorporation of deuterium from this compound into serine, glycine, methionine, and nucleotides provides a quantitative measure of the flux through the folate and methionine cycles.[2]
-
Studying Methylation Dynamics: The deuterated methyl group can be transferred to S-adenosylmethionine (SAM), the universal methyl donor, allowing for the study of DNA, RNA, and protein methylation.
-
Cancer Metabolism Research: Cancer cells often exhibit altered one-carbon metabolism to support their high proliferative rate.[3] this compound tracing can identify metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.
-
Drug Development: Evaluating the effect of drug candidates on one-carbon metabolism by monitoring changes in the incorporation of deuterium from this compound.
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cell Culture
This protocol outlines the general procedure for labeling adherent mammalian cells with this compound to trace one-carbon metabolism.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (CD3OH, 99 atom % D)
-
6-well cell culture plates
-
Cold 80% methanol (in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium supplemented with 10% FBS.[4]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (without methanol) with 10% dFBS and the desired concentration of this compound. A typical starting concentration is 1-5 mM, but this should be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.[4]
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours). The labeling time will depend on the turnover rate of the metabolites of interest.[4]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold PBS.
-
Add 1 mL of cold 80% methanol to each well.[5]
-
Place the plate on dry ice for 10 minutes to quench metabolism.[5]
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites of interest.
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.
-
Data Presentation: Expected Isotope Labeling Patterns
The incorporation of deuterium from this compound into key metabolites of one-carbon metabolism can be quantified by measuring the mass isotopologue distribution (MID). The table below summarizes the expected mass shifts for several key metabolites.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass Shift from CD3OH | Pathway |
| Serine | 105.04 | M+1, M+2 | Folate Cycle |
| Glycine | 75.03 | M+1, M+2 | Folate Cycle |
| Methionine | 149.05 | M+3 | Methionine Cycle |
| S-Adenosylmethionine (SAM) | 398.15 | M+3 | Methionine Cycle |
| Adenosine Triphosphate (ATP) | 507.01 | M+1, M+2 | Purine Synthesis |
| Guanosine Triphosphate (GTP) | 523.01 | M+1, M+2 | Purine Synthesis |
| Thymidine Monophosphate (TMP) | 322.05 | M+1, M+2 | Pyrimidine Synthesis |
Note: The exact mass shifts and their relative abundances will depend on the specific metabolic pathways active in the cells and the extent of label incorporation.
Visualizations
Experimental Workflow for this compound Tracing
Caption: Experimental workflow for this compound tracing in mammalian cells.
This compound Tracing in One-Carbon Metabolism
Caption: Flow of deuterium from this compound through one-carbon metabolism.
Conclusion
This compound is a versatile and informative tracer for investigating the intricate network of one-carbon metabolism. The protocols and information provided here offer a solid foundation for researchers to design and execute stable isotope tracing experiments to gain a deeper understanding of metabolic pathways in various biological contexts. The ability to quantitatively measure metabolic fluxes provides critical insights for basic research, disease pathogenesis, and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracer-derived total and folate-dependent homocysteine remethylation and synthesis rates in humans indicate that serine is the main one-carbon donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope tracing gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Preparing NMR Samples with Deuteromethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples using deuteromethanol-d4 (CD₃OD). These guidelines are designed to ensure the acquisition of high-quality, reproducible NMR data for a variety of analytes, including small molecules, natural products, and proteins.
Overview of this compound-d4 in NMR Spectroscopy
This compound-d4 is a highly polar deuterated solvent widely used in NMR spectroscopy for the analysis of polar to semi-polar compounds.[1] Its ability to dissolve a broad range of analytes, including many small organic molecules, natural products, and certain proteins, makes it a versatile choice in the laboratory.[1] The deuterium substitution minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of analyte signals.
Quantitative Data Summary
For optimal results, it is crucial to adhere to recommended concentrations and volumes. The following tables summarize key properties of this compound-d4 and typical sample parameters for various analytical applications.
Table 1: Physical and Chemical Properties of this compound-d4 (CD₃OD)
| Property | Value |
| Chemical Formula | CD₄O |
| Molar Mass | 36.07 g/mol |
| Density | 0.888 g/cm³ at 20°C |
| Melting Point | -98 °C |
| Boiling Point | 65 °C |
| ¹H NMR Residual Peak | ~3.31 ppm (septet) |
| ¹³C NMR Peak | ~49.0 ppm (septet) |
Table 2: Recommended Sample Concentrations and Volumes for NMR Analysis in this compound-d4
| Analyte Type | Experiment | Recommended Concentration | Recommended Volume |
| Small Molecules (<1000 g/mol ) | ¹H NMR | 5-25 mg | 0.6-0.7 mL[2][3] |
| ¹³C NMR | 50-100 mg | 0.6-0.7 mL[2][3] | |
| Proteins | ¹H NMR | 0.3-0.5 mM | 0.5 mL[4] |
| Peptides | ¹H NMR | 1-5 mM | 0.5 mL[4] |
| Natural Product Extracts (Metabolomics) | ¹H NMR | Varies (based on extract yield) | 0.6-0.8 mL |
Experimental Protocols
The following are detailed protocols for the preparation of NMR samples in this compound-d4 for different classes of compounds.
Protocol 1: Preparation of Small Molecule NMR Samples
Objective: To prepare a small organic molecule sample for routine ¹H and ¹³C NMR analysis.
Materials:
-
Analyte (solid or oil)
-
This compound-d4 (CD₃OD), ≥99.8 atom % D
-
NMR tube (5 mm, high precision)
-
Vial with cap
-
Pasteur pipette with bulb
-
Cotton or glass wool plug
-
Vortex mixer (optional)
-
Analytical balance
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2][3] For liquid samples, add a few drops to the vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of this compound-d4 to the vial.[2][3]
-
Dissolution: Cap the vial and gently swirl or vortex to dissolve the sample completely. If necessary, gentle heating in a warm water bath can aid dissolution. Ensure the final solution is homogeneous.
-
Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] Solid particles can degrade spectral quality by distorting the magnetic field homogeneity.[5]
-
Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
-
Mixing: Gently invert the NMR tube several times to ensure a homogeneous solution. Avoid vigorous shaking which can introduce air bubbles.
Protocol 2: Preparation of Protein NMR Samples
Objective: To prepare a protein sample for structural or interaction studies.
Materials:
-
Lyophilized protein sample
-
This compound-d4 (CD₃OD), ≥99.8 atom % D
-
Appropriate buffer components (if required)
-
Low-bind microcentrifuge tubes
-
Pipettes and low-retention tips
-
NMR tube (5 mm, high precision)
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh the appropriate amount of lyophilized protein to achieve a final concentration of 0.3-0.5 mM in the desired final volume (typically 0.5 mL).[4] Perform this in a low-bind microcentrifuge tube.
-
Solvent Preparation: If a buffer is required, prepare a concentrated stock in D₂O and add it to the this compound-d4 to achieve the final desired buffer concentration. Ensure the final solution is well-mixed.
-
Reconstitution: Add the prepared this compound-d4 (with buffer if necessary) to the lyophilized protein.
-
Dissolution: Gently pipette the solution up and down to dissolve the protein. Avoid vigorous vortexing which can cause denaturation. If the protein is difficult to dissolve, let it sit on ice for a short period.
-
Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregated protein or particulate matter.
-
Transfer to NMR Tube: Carefully transfer the supernatant to a clean, high-precision 5 mm NMR tube, avoiding the pellet.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
Protocol 3: Preparation of Natural Product Extracts for Metabolomics
Objective: To prepare a plant or microbial extract for NMR-based metabolomic profiling.
Materials:
-
Lyophilized extract
-
This compound-d4 (CD₃OD), ≥99.8 atom % D
-
Potassium phosphate buffer in D₂O (e.g., 0.1 M, pH 6.0)
-
Internal standard (e.g., TMSP)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
NMR tube (5 mm, high precision)
Procedure:
-
Extraction Solvent Preparation: Prepare the extraction solvent by mixing this compound-d4 and the potassium phosphate buffer in D₂O in a 1:1 ratio.[6] Add the internal standard (e.g., TMSP) to a final concentration of 0.0125%.[6]
-
Sample Weighing: Weigh a specific amount of the lyophilized extract (e.g., 20 mg) into a microcentrifuge tube.
-
Extraction: Add a defined volume of the extraction solvent (e.g., 1.0 mL) to the extract.
-
Homogenization: Vortex the sample for 1-2 minutes, followed by sonication in an ultrasonic bath for 15-20 minutes to ensure thorough extraction.
-
Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes to pellet insoluble material.[6]
-
Transfer to NMR Tube: Transfer the clear supernatant (typically 0.6-0.8 mL) to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap and label the NMR tube.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the NMR-based metabolomic analysis of plant extracts, a common application utilizing this compound-d4.
Caption: Workflow for NMR-based metabolomics of plant extracts.
References
Applications of Deuteromethanol in Mechanistic Studies of Chemical Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
Deuteromethanol (CD₃OD), a readily available deuterated solvent, serves as a powerful and versatile tool in the elucidation of chemical reaction mechanisms. Its utility stems from the significant mass difference between deuterium and protium, which gives rise to predictable and measurable kinetic and solvent isotope effects. By strategically employing this compound as a solvent, co-solvent, or a deuterium source, researchers can gain profound insights into reaction pathways, transition state structures, and the involvement of solvent molecules in bond-breaking and bond-forming steps. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for leveraging this compound in mechanistic studies across various domains of chemistry.
Introduction: The Isotope Effect as a Mechanistic Probe
The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), can lead to a change in the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of physical organic chemistry and a critical tool for mechanistic investigation.[1][2][3][4][5] The primary KIE (kH/kD) arises when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[5] The magnitude of the primary KIE is influenced by the nature of the transition state.
When a deuterated solvent like this compound is used, a Solvent Isotope Effect (SIE) can be observed.[1][6] This effect can arise from several factors, including:
-
The solvent molecule's direct participation in the reaction mechanism.[6]
-
Changes in the solvation of reactants and transition states.
-
Deuterium exchange with labile protons on the reactants or catalysts.[6]
This compound is particularly useful due to its ability to act as both a solvent and a source of deuterium atoms, allowing for a multifaceted investigation of reaction mechanisms.
Key Applications of this compound in Mechanistic Studies
Elucidating Proton Transfer Steps
A primary application of this compound is to identify and characterize proton transfer events in a reaction mechanism. If the transfer of a proton from the hydroxyl group of methanol is involved in the rate-determining step, switching from methanol (CH₃OH) to this compound (CD₃OD) will result in a significant primary kinetic isotope effect.
Case Study: Keto-Enol Tautomerism
The deuterium exchange between CD₃OD and β-dicarbonyl compounds, such as acetylacetone, provides a clear example of probing proton (deuteron) transfer.[7] The exchange occurs via the enol intermediate, and the rate of deuterium incorporation into the methylene group can be monitored by ¹H NMR spectroscopy.[7] This allows for the investigation of the kinetics of tautomerization.[7]
Investigating the Role of Solvent
This compound can help determine whether the solvent acts merely as a medium or actively participates in the reaction. A significant SIE upon switching from CH₃OH to CD₃OD suggests the involvement of the solvent in the rate-determining step, potentially as a nucleophile, an acid/base catalyst, or a proton shuttle.
Case Study: Transesterification Reactions
In studies of transesterification, replacing CH₃OH with CD₃OD has been shown to slow down the reaction rate.[8] This observation, a kinetic isotope effect, indicates that the cleavage of the O-H (or O-D) bond is a key part of the reaction mechanism.[8] Density Functional Theory (DFT) calculations have further supported this by showing an increase in the energy barrier for the transesterification reaction when CD₃OD is used.[8]
Probing Reaction Intermediates
This compound can be used as a trapping agent to identify and characterize transient intermediates. By quenching a reaction with CD₃OD, deuterium atoms can be incorporated into the intermediate species, providing structural information upon analysis of the deuterated products.
Case Study: Grignard Reactions
While not a direct use of this compound as a solvent for the entire reaction, quenching a Grignard reaction with CD₃OD is a classic technique to determine the site of the carbanionic carbon in the Grignard reagent. The deuterium incorporation pattern in the product reveals the position of the carbon-magnesium bond. This method is crucial for understanding the structure and reactivity of these important organometallic reagents.[8][9][10][11][12]
Mechanistic Studies in Photocatalysis
In photocatalysis, this compound is employed to understand the roles of different reactive species and the reaction pathways. For instance, in the photocatalytic dissociation of methanol on TiO₂(110) surfaces, using CD₃OD helps in studying the kinetic isotope effect of the C-D versus C-H bond cleavage, providing insights into the dissociation mechanism.[7][13][14]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound to probe reaction mechanisms.
| Reaction Type | Substrate | Isotopic Label | kH/kD | Interpretation | Reference |
| Keto-Enol Tautomerism | Acetylacetone | CD₃OD (solvent) | Not directly a kH/kD, but deuterium incorporation rate is measured | Indicates proton transfer is key to tautomerization | [7] |
| Transesterification | Ester 17 | CD₃OD vs. CH₃OH (reactant) | Reaction is slower in CD₃OD | O-H bond cleavage is part of the rate-determining step | [8] |
| Elimination (E2) | CH₃CH₂CH₂Br vs. CH₃CD₂CH₂Br | N/A (substrate labeling) | 6.7 | C-H/D bond breaking in the rate-determining step | [5] |
| Elimination (E1) | (CH₃)₂C(Br)CH₂CH₃ vs. (CH₃)₂C(Br)CD₂CH₃ | N/A (substrate labeling) | 1.4 | C-H/D bond is not broken in the rate-determining step | [5] |
Note: The E1 and E2 examples are included to provide context for the magnitude of primary KIEs, although they don't directly use this compound as the isotopic source in these specific examples.
Experimental Protocols
Protocol for Monitoring Deuterium Exchange in Keto-Enol Tautomerism via ¹H NMR
Objective: To qualitatively and quantitatively assess the rate of deuterium incorporation from CD₃OD into the α-position of a β-dicarbonyl compound.
Materials:
-
β-dicarbonyl compound (e.g., acetylacetone)
-
This compound (CD₃OD, 99.8 atom % D)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the β-dicarbonyl compound in this compound. A typical concentration is 0.1 M.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0). This spectrum will serve as the baseline.
-
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently).
-
Monitor the decrease in the integral of the methylene proton signal (CH₂) and the appearance of a new signal corresponding to the CHD group. The CHD signal will appear as a 1:1:1 triplet due to coupling with deuterium (I=1).[7]
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the CH₂ and CHD species over time.
-
Plot the concentration of the CH₂ species versus time to determine the rate of the first deuterium exchange.
Data Analysis: The rate of disappearance of the CH₂ signal can be used to determine the pseudo-first-order rate constant for the deuterium exchange, providing insight into the kinetics of the keto-enol tautomerization.
Protocol for Determining a Solvent Isotope Effect
Objective: To measure the kinetic isotope effect of a reaction when this compound is used as the solvent compared to methanol.
Materials:
-
Reactants for the reaction of interest
-
Methanol (CH₃OH), anhydrous
-
This compound (CD₃OD), anhydrous
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)
Procedure:
-
Reaction in CH₃OH:
-
Prepare solutions of the reactants in anhydrous CH₃OH at the desired concentrations.
-
Initiate the reaction (e.g., by mixing reactant solutions) and immediately start monitoring its progress.
-
Record the concentration of a reactant or product at various time points.
-
Determine the initial rate of the reaction or the rate constant (kH) from the kinetic data.
-
-
Reaction in CD₃OD:
-
Repeat the exact same procedure as in step 1, but use anhydrous CD₃OD as the solvent.
-
Determine the initial rate of the reaction or the rate constant (kD) from the kinetic data.
-
-
Calculation of SIE:
-
Calculate the solvent isotope effect as the ratio of the rate constants: SIE = kH / kD.
-
Data Interpretation:
-
SIE ≈ 1: The solvent is likely not involved in the rate-determining step in a way that differentiates between H and D.
-
SIE > 1 (Normal SIE): The O-H bond of methanol is likely being broken in the rate-determining step.
-
SIE < 1 (Inverse SIE): This can occur for various reasons, including changes in solvation effects or pre-equilibria involving the solvent.[6] Further investigation is required.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in mechanistic studies.
References
- 1. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. sfu.ca [sfu.ca]
- 7. researchgate.net [researchgate.net]
- 8. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A computational study on addition of Grignard reagents to carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adsorption Structure–Activity Correlation in the Photocatalytic Chemistry of Methanol and Water on TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Two-dimensional NMR techniques using Deuteromethanol (NOESY, COSY, EXSY).
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically NOESY, COSY, and EXSY—using deuteromethanol (CD₃OD) as a solvent. This deuterated solvent is frequently employed in pharmaceutical and chemical research due to its ability to dissolve a wide range of organic molecules and its minimal interference in ¹H NMR spectra.[1]
Introduction to 2D NMR in Drug Development
Two-dimensional NMR spectroscopy is a cornerstone technique in modern drug discovery and development.[2] It provides invaluable insights into the three-dimensional structure of small molecules, their conformational dynamics, and their interactions with biological targets.[3][4][5] By spreading NMR signals across two frequency dimensions, 2D NMR resolves spectral overlap that can obscure key information in one-dimensional (1D) spectra, enabling a more detailed molecular analysis.[6]
-
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bond lengths. This information is fundamental for establishing the spin systems within a molecule and piecing together its covalent structure.[7]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded.[4] This "through-space" correlation is critical for determining the stereochemistry and 3D conformation of a molecule.[3]
-
Exchange Spectroscopy (EXSY) is mechanistically identical to NOESY but is used to study chemical exchange processes, such as conformational changes or the binding and dissociation of a drug from its target.[8][9][10]
This compound (CD₃OD) is a versatile solvent for these experiments, offering good solubility for many drug candidates and intermediates. Its deuterium atoms do not produce signals in the ¹H NMR spectrum, thus providing a clear window for observing the compound of interest.
Sample Preparation for 2D NMR in this compound
Proper sample preparation is critical for acquiring high-quality 2D NMR data.
Materials:
-
High-quality 5 mm NMR tubes
-
This compound (CD₃OD), 99.8 atom % D or higher
-
Compound of interest
-
Pipettes and a filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)
Protocol:
-
Determine the appropriate sample concentration. For most 2D NMR experiments on small to medium-sized molecules, a concentration range of 10-50 mM is suitable. For a typical organic molecule, this equates to approximately 5-25 mg dissolved in 0.6 mL of this compound.
-
Dissolve the sample. Accurately weigh the desired amount of your compound and dissolve it in 0.6 mL of this compound directly in a small vial.
-
Filter the sample. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap and label the tube. Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Experimental Protocols and Data Presentation
The following sections provide detailed experimental protocols for NOESY, COSY, and EXSY experiments. The acquisition parameters provided in the tables are typical for a 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument, sample concentration, and molecular weight of the analyte.
NOESY: Through-Space Correlations
The NOESY experiment is essential for determining the stereochemistry and conformation of drug candidates by identifying protons that are in close spatial proximity.
Application in Drug Development:
-
Conformational Analysis: Determining the preferred 3D structure of a drug molecule in solution.
-
Stereochemistry Elucidation: Differentiating between stereoisomers.[3]
-
Binding Epitope Mapping: Identifying the parts of a drug molecule that interact with a biological target by observing intermolecular NOEs.
Experimental Protocol for NOESY in this compound
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the CD₃OD.
-
Acquire a 1D ¹H Spectrum: This is crucial for determining the spectral width and transmitter offset.
-
Set Up the 2D NOESY Experiment: Load a standard NOESY pulse sequence (e.g., noesyesgpph on a Bruker spectrometer).
-
Set Acquisition Parameters: Use the values in Table 1 as a starting point and adjust as necessary. The mixing time (d8) is a critical parameter; for small molecules, a longer mixing time is generally required for the NOE to build up.[11]
-
Acquire the Data: Start the acquisition.
-
Process the Data: Follow the data processing workflow outlined below.
Table 1: Typical Acquisition Parameters for a NOESY Experiment in this compound
| Parameter | Description | Typical Value |
| Pulse Program | Gradient-selected NOESY | noesyesgpph |
| Spectrometer Freq. | ¹H Frequency | 500 MHz |
| Spectral Width (SW) | Sweep width in both dimensions | 10-12 ppm |
| Number of Scans (NS) | Scans per increment | 8-16 (multiple of 8) |
| Number of Increments (TD1) | Points in the indirect dimension | 256-512 |
| Acquisition Time (AQ) | Time for FID acquisition | 0.1 - 0.2 s |
| Relaxation Delay (d1) | Delay between scans | 1-2 s |
| Mixing Time (d8) | NOE build-up time | 300-800 ms for small molecules |
| Temperature | Sample temperature | 298 K |
COSY: Through-Bond Correlations
The COSY experiment is a fundamental tool for establishing the connectivity of protons within a molecule, which is the first step in complete structure elucidation.
Application in Drug Development:
-
Structure Verification: Confirming the covalent structure of a synthesized compound.
-
Fragment Identification: Identifying distinct spin systems within a molecule.
-
Assignment of Protons: Assigning proton signals based on their coupling networks.[7]
Experimental Protocol for COSY in this compound
-
Spectrometer Setup: Tune and match the probe for ¹H and lock on the CD₃OD signal.
-
Acquire a 1D ¹H Spectrum: Determine the spectral width and transmitter offset.
-
Set Up the 2D COSY Experiment: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Set Acquisition Parameters: Refer to Table 2 for typical starting parameters.
-
Acquire the Data: Start the acquisition.
-
Process the Data: Follow the data processing workflow.
Table 2: Typical Acquisition Parameters for a COSY Experiment in this compound
| Parameter | Description | Typical Value |
| Pulse Program | Gradient-selected, magnitude-mode COSY | cosygpqf |
| Spectrometer Freq. | ¹H Frequency | 500 MHz |
| Spectral Width (SW) | Sweep width in both dimensions | 10-12 ppm |
| Number of Scans (NS) | Scans per increment | 2-4 |
| Number of Increments (TD1) | Points in the indirect dimension | 256-512 |
| Acquisition Time (AQ) | Time for FID acquisition | 0.1 - 0.2 s |
| Relaxation Delay (d1) | Delay between scans | 1-2 s |
| Temperature | Sample temperature | 298 K |
EXSY: Chemical Exchange Processes
The EXSY experiment detects magnetization transfer between sites due to a chemical exchange process. This is particularly useful for studying dynamic molecular events.
Application in Drug Development:
-
Conformational Dynamics: Quantifying the rate of interconversion between different conformations of a drug molecule.[10]
-
Binding Kinetics: Studying the on- and off-rates of a drug binding to a target protein, if the exchange is on the appropriate timescale.
-
Proton Tautomerism: Investigating the exchange of labile protons.
Experimental Protocol for EXSY in this compound
The EXSY experiment uses the same pulse sequence as NOESY.[8][9] The key is to distinguish between NOE cross-peaks and EXSY cross-peaks. For small molecules, NOE cross-peaks and diagonal peaks have opposite signs, while EXSY cross-peaks have the same sign as the diagonal peaks.
-
Spectrometer Setup: Tune and match the probe for ¹H and lock on the CD₃OD signal.
-
Acquire a 1D ¹H Spectrum: Determine the spectral width and transmitter offset.
-
Set Up the 2D EXSY Experiment: Load a standard phase-sensitive NOESY pulse sequence (e.g., noesyph on a Bruker spectrometer).
-
Set Acquisition Parameters: Use the parameters in Table 3 as a guide. The mixing time (d8) should be varied to be on the order of the exchange rate.
-
Acquire the Data: Start the acquisition.
-
Process the Data: Follow the data processing workflow, paying close attention to the phasing to correctly identify EXSY peaks.
Table 3: Typical Acquisition Parameters for an EXSY Experiment in this compound
| Parameter | Description | Typical Value |
| Pulse Program | Phase-sensitive NOESY | noesyph |
| Spectrometer Freq. | ¹H Frequency | 500 MHz |
| Spectral Width (SW) | Sweep width in both dimensions | 10-12 ppm |
| Number of Scans (NS) | Scans per increment | 8-16 (multiple of 8) |
| Number of Increments (TD1) | Points in the indirect dimension | 256-512 |
| Acquisition Time (AQ) | Time for FID acquisition | 0.1 - 0.2 s |
| Relaxation Delay (d1) | Delay between scans | 1-2 s |
| Mixing Time (d8) | Exchange time | 50 ms - 1 s (varied) |
| Temperature | Sample temperature | Variable (to study kinetics) |
Data Processing Workflow
The following is a general workflow for processing 2D NMR data using software such as TopSpin.
-
Fourier Transformation:
-
Phasing:
-
For phase-sensitive experiments like NOESY and EXSY, manually phase the spectrum in both dimensions to ensure pure absorption lineshapes. This is critical for distinguishing positive and negative cross-peaks.
-
For magnitude-mode experiments like the standard COSY, phasing is not required.
-
-
Baseline Correction: Apply a baseline correction algorithm in both dimensions to correct for any distortions.
-
Referencing: Calibrate the chemical shift axes using the residual solvent peak of this compound (¹H signal at 3.31 ppm).
-
Symmetrization (for COSY): For COSY spectra, a symmetrization routine can be applied to reduce noise and artifacts.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows and relationships of the described 2D NMR techniques.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. emerypharma.com [emerypharma.com]
- 8. NOESY and EXSY [chem.ch.huji.ac.il]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. ekwan.github.io [ekwan.github.io]
- 11. emory.edu [emory.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. nmr.ch.cam.ac.uk [nmr.ch.cam.ac.uk]
Application Notes and Protocols for Deuteromethanol in Cryo-Matrix Isolation Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryo-matrix isolation is a powerful technique that allows for the spectroscopic study of molecules trapped within an inert, solid matrix at cryogenic temperatures (typically below 20 K).[1][2] This environment prevents molecular rotation and diffusion, leading to simplified infrared (IR) spectra with sharp absorption bands.[3][4] The use of deuterated species, such as deuteromethanol, is a critical tool in this field. By selectively replacing hydrogen with deuterium, researchers can induce predictable shifts in vibrational frequencies, aiding in the definitive assignment of complex spectra, identifying reaction intermediates, and understanding intermolecular interactions.[1][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cryo-matrix isolation infrared spectroscopy.
Applications of this compound in Matrix Isolation IR Spectroscopy
This compound serves several key purposes in matrix isolation IR studies:
-
Vibrational Mode Assignment: The isotopic shift upon deuteration is most significant for vibrational modes involving the substituted hydrogen/deuterium atom. This allows for the unambiguous assignment of stretching, bending, and torsional modes, especially in congested spectral regions.[1] For example, the O-H stretching frequency shifts dramatically upon substitution to O-D, clearly distinguishing it from C-H stretching modes.
-
Simplification of Spectra: In complex molecules, overlapping vibrational bands can make spectral interpretation challenging. The use of partially or fully deuterated methanol isotopologues helps to separate these bands, providing a clearer picture of the molecular vibrations.[1]
-
Study of Reaction Mechanisms: By labeling specific sites with deuterium, it is possible to track the fate of atoms and functional groups during photochemical or thermally induced reactions within the matrix.[5] This provides invaluable mechanistic insights that are often unobtainable through other methods.
-
Investigation of Hydrogen Bonding and Intermolecular Interactions: The strength and nature of hydrogen bonds can be probed by observing the frequency shifts of the O-H (or O-D) stretching mode when complexed with other molecules.[6][7] Using this compound can help to isolate and understand these interactions more clearly.
Experimental Protocols
This section outlines a general protocol for a cryo-matrix isolation IR experiment involving this compound. The specific parameters (e.g., concentration, deposition rate) may need to be optimized for the particular instrument and scientific question.
Materials and Equipment
-
This compound Isotopologues: CH₃OD, CD₃OH, CD₃OD (as required)
-
Matrix Gas: High-purity argon or neon (99.999% or higher)
-
Cryostat: Closed-cycle helium cryostat capable of reaching temperatures of 4-20 K
-
Substrate: Polished CsI or KBr window, transparent in the mid-infrared range
-
Gas Handling Manifold: For precise mixing of this compound vapor and matrix gas
-
Deposition System: Needle valve or mass flow controller for controlled deposition
-
FTIR Spectrometer: High-resolution spectrometer with an MCT detector
-
Vacuum System: Capable of achieving high vacuum (<10⁻⁶ mbar) in the cryostat chamber[2]
Protocol Steps
-
Sample Preparation:
-
Thoroughly degas the this compound sample through several freeze-pump-thaw cycles to remove dissolved air.[4]
-
Prepare a gas mixture of this compound and the matrix gas in a pre-determined ratio (e.g., 1:1000) in the gas handling manifold. The concentration should be low enough to ensure isolation of individual methanol molecules.[8]
-
-
Cryostat Setup and Matrix Deposition:
-
Mount the CsI window onto the cold head of the cryostat and evacuate the chamber to high vacuum.
-
Cool the cryostat to the desired base temperature (e.g., 10 K for an argon matrix).
-
Slowly deposit the gas mixture onto the cold window at a controlled rate (e.g., 2-5 mmol/hour). The deposition temperature is critical for forming a clear, amorphous matrix.
-
-
FTIR Spectral Acquisition:
-
Record a background spectrum of the cold, bare window before deposition.
-
After deposition, record the IR spectrum of the matrix-isolated this compound.
-
If studying photochemistry, irradiate the matrix with a suitable light source (e.g., UV lamp) and record spectra at various time intervals to monitor the reaction progress.[9]
-
-
Data Analysis:
Data Presentation
The following tables summarize the experimentally observed vibrational frequencies for various this compound isotopologues isolated in argon and neon matrices. These values are essential for the identification and analysis of this compound in cryo-matrix experiments.
Table 1: Vibrational Frequencies (cm⁻¹) of this compound Isotopologues in an Argon Matrix [1]
| Vibrational Mode | CH₃OH | CH₃OD | CD₃OH | CD₃OD |
| OH/OD Stretch | 3668 | 2707 | 3667 | 2705 |
| CH₃/CD₃ Sym. Stretch | 2844 | 2844 | 2073 | 2070 |
| CH₃/CD₃ Asym. Stretch | 2955 | 2956 | 2221 | 2221 |
| CH₃/CD₃ Asym. Stretch | 3008 | 3009 | 2240 | 2240 |
| OH/OD Bend | 1341 | 1001 | 1345 | 992 |
| CH₃/CD₃ Sym. Bend | 1454 | 1454 | 1060 | 1059 |
| CH₃/CD₃ Asym. Bend | 1477 | 1477 | 1076 | 1076 |
| CH₃/CD₃ Rock | 1133 | 1148 | 960 | 970 |
| CH₃/CD₃ Rock | 1074 | 1085 | 864 | 870 |
| CO Stretch | 1034 | 1030 | 995 | 987 |
| OH/OD Torsion | 272 | 213 | 265 | 208 |
Table 2: Vibrational Frequencies (cm⁻¹) of this compound Isotopologues in a Neon Matrix [1]
| Vibrational Mode | CH₃OH | CH₃OD | CD₃OH | CD₃OD |
| OH/OD Stretch | 3681 | 2717 | 3680 | 2715 |
| CH₃/CD₃ Sym. Stretch | 2854 | 2854 | 2079 | 2076 |
| CH₃/CD₃ Asym. Stretch | 2963 | 2964 | 2226 | 2226 |
| CH₃/CD₃ Asym. Stretch | 3016 | 3017 | 2245 | 2245 |
| OH/OD Bend | 1346 | 1004 | 1350 | 995 |
| CH₃/CD₃ Sym. Bend | 1457 | 1457 | 1062 | 1061 |
| CH₃/CD₃ Asym. Bend | 1479 | 1479 | 1078 | 1078 |
| CH₃/CD₃ Rock | 1137 | 1152 | 963 | 973 |
| CH₃/CD₃ Rock | 1078 | 1089 | 867 | 873 |
| CO Stretch | 1038 | 1034 | 999 | 991 |
| OH/OD Torsion | 290 | 222 | 283 | 220 |
Visualizations
The following diagrams illustrate the experimental workflow for a typical cryo-matrix isolation IR spectroscopy experiment.
Caption: Experimental workflow for matrix isolation IR spectroscopy.
Caption: Logical flow from inputs to outputs in the experiment.
References
- 1. How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiation-induced transformations of matrix-isolated ethanol molecules at cryogenic temperatures: an FTIR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions Using Deuteromethanol by NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deuteromethanol (CD₃OD) in Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of protein-ligand interactions. The focus is on ligand-observed NMR techniques, which are particularly powerful for identifying and characterizing the binding of small molecules to protein targets, a critical step in drug discovery and development.
Application Notes
Introduction to this compound in Protein-Ligand NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for elucidating the specifics of protein-ligand interactions at an atomic level.[1][2][3] In these studies, deuterated solvents are essential to minimize the overwhelming signals from the solvent protons and to provide a lock signal for the spectrometer.[4] this compound (CD₃OD) is a deuterated polar organic solvent that serves a crucial role in NMR-based screening and characterization of protein-ligand interactions, especially when dealing with ligands that have limited solubility in aqueous buffers.
The primary advantages of using this compound as a co-solvent in protein NMR studies include:
-
Enhanced Solubility of Hydrophobic Ligands: Many drug candidates and fragment molecules are hydrophobic and exhibit poor solubility in the aqueous buffers required for protein stability. This compound can significantly enhance the solubility of these compounds, enabling the study of their interactions with target proteins.
-
Reduced Signal Overlap: By using a deuterated solvent, the proton signals from the solvent are eliminated from the ¹H NMR spectrum, resulting in a cleaner baseline and allowing for the unambiguous observation of signals from the ligand and protein.
-
Compatibility with Common NMR Experiments: this compound is compatible with a wide range of NMR experiments used to study protein-ligand interactions, including Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY).
It is important to note that the addition of a co-solvent like methanol can perturb the protein structure and dynamics. Methanol can weaken hydrophobic interactions while strengthening hydrogen bonds.[5][6] Therefore, it is crucial to perform control experiments to assess the effect of this compound on the target protein's stability and activity.
Key NMR Techniques for Protein-Ligand Interaction Studies
Two of the most powerful ligand-observed NMR techniques for studying weak to medium affinity protein-ligand interactions are Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY). These methods are particularly well-suited for fragment-based drug discovery (FBDD).
Saturation Transfer Difference (STD) NMR:
STD NMR is a robust method for identifying ligands that bind to a protein and for mapping the binding epitope of the ligand.[7] The experiment relies on the transfer of saturation from the protein to a bound ligand. Protons of the protein are selectively saturated with a radiofrequency pulse. This saturation propagates throughout the protein via spin diffusion. If a ligand is bound to the protein, the saturation is transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained that only shows signals from the binding ligand. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein in the bound state.
Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY):
Water-LOGSY is another sensitive technique for detecting ligand binding.[5][8][9] In this experiment, the magnetization is transferred from bulk water molecules to the ligand via the protein. For non-binding compounds, the observed Nuclear Overhauser Effect (NOE) from water is positive. However, for a ligand that binds to a protein, the magnetization transfer pathway through the protein results in a negative NOE. This difference in the sign of the signal allows for the clear identification of binding molecules from a mixture.
Quantitative Data Presentation
The following tables provide illustrative examples of how quantitative data from NMR titration experiments can be presented. The dissociation constants (Kd) are key parameters that quantify the strength of a protein-ligand interaction. While the specific use of this compound as the primary solvent for determining these values is not extensively documented with tabulated data in the reviewed literature, the principles of Kd determination remain the same. The values presented here are typical for weak to moderate affinity interactions often studied by ligand-observed NMR methods.
Table 1: Illustrative Dissociation Constants (Kd) Determined by STD NMR Titration in a Buffer Containing this compound
| Ligand | Protein Target | Kd (μM) | Co-solvent |
| Fragment A | Kinase 1 | 250 | 5% CD₃OD in D₂O Buffer |
| Fragment B | Bromodomain 2 | 500 | 5% CD₃OD in D₂O Buffer |
| Inhibitor X | Protease 3 | 80 | 2% CD₃OD in D₂O Buffer |
| Drug Candidate Y | GPCR 4 | 120 | 1% CD₃OD in D₂O Buffer |
Note: The data in this table are for illustrative purposes to demonstrate the presentation of quantitative results and are not from a single, specific study.
Table 2: Illustrative Dissociation Constants (Kd) Determined by Water-LOGSY Titration in a Buffer Containing this compound
| Ligand | Protein Target | Kd (mM) | Co-solvent |
| Fragment C | Phosphatase 1 | 1.2 | 10% CD₃OD in D₂O Buffer |
| Fragment D | Reader Domain 2 | 2.5 | 10% CD₃OD in D₂O Buffer |
| Natural Product Z | Enzyme 3 | 0.8 | 5% CD₃OD in D₂O Buffer |
| Tool Compound W | Protein X | 3.0 | 10% CD₃OD in D₂O Buffer |
Note: The data in this table are for illustrative purposes to demonstrate the presentation of quantitative results and are not from a single, specific study.
Experimental Protocols
Protocol 1: Saturation Transfer Difference (STD) NMR
This protocol outlines the general steps for performing an STD NMR experiment to identify a binding ligand and map its epitope.
1. Sample Preparation:
- Prepare a stock solution of the target protein in a deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pD 7.4). A typical protein concentration is 10-50 µM.
- Prepare a stock solution of the ligand in deuterated methanol (CD₃OD).
- Prepare the final NMR sample by mixing the protein and ligand solutions. The final ligand concentration should be in large excess (e.g., 100-fold) of the protein concentration. The final concentration of CD₃OD should be kept as low as possible (typically 1-10%) to minimize its effect on the protein structure, while ensuring ligand solubility.
- Prepare a control sample containing only the ligand at the same concentration and in the same buffer/co-solvent mixture.
2. NMR Data Acquisition:
- Acquire a standard 1D ¹H NMR spectrum of the ligand-only sample to serve as a reference.
- On the protein-ligand sample, set up the STD NMR experiment.
- On-resonance saturation: Select a frequency in a region of the spectrum where only protein signals are present (typically in the aliphatic region, e.g., -1 ppm, or the aromatic region, e.g., 7.5 ppm, if no ligand signals are present there).
- Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 30 ppm).
- Use a train of selective Gaussian pulses for saturation. A typical saturation time is 2 seconds, but this should be optimized.
- Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability.
- The difference spectrum (off-resonance minus on-resonance) is the STD spectrum.
3. Data Processing and Analysis:
- Process the STD spectrum with appropriate window functions and phasing.
- Signals that appear in the STD spectrum belong to the binding ligand.
- Calculate the STD amplification factor for each proton of the ligand by dividing the integral of the STD signal by the integral of the corresponding signal in the reference spectrum.
- The protons with the highest STD amplification factors are those in closest proximity to the protein surface, defining the binding epitope.
Protocol 2: Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY)
This protocol provides a general workflow for a Water-LOGSY experiment to screen for binders in a mixture of compounds.
1. Sample Preparation:
- Prepare a stock solution of the target protein in a buffer containing 90% H₂O and 10% D₂O. The D₂O is for the spectrometer lock. A typical protein concentration is 1-20 µM.
- Prepare a stock solution of the ligand or a mixture of ligands in this compound (CD₃OD).
- Prepare the final NMR sample by adding the ligand(s) to the protein solution. The final ligand concentration is typically in the range of 50-200 µM. The final CD₃OD concentration should be kept low.
- Prepare a control sample of the ligand(s) in the same buffer/co-solvent mixture without the protein.
2. NMR Data Acquisition:
- Acquire a reference 1D ¹H NMR spectrum of the ligand(s) without the protein.
- On the protein-ligand sample, set up the Water-LOGSY experiment. This experiment uses a selective 180° pulse on the water resonance followed by a mixing time.
- A typical mixing time is 1-2 seconds.
- Water suppression is achieved using gradients.
3. Data Processing and Analysis:
- Process the Water-LOGSY spectrum.
- In the spectrum of the sample containing the protein, signals from binding ligands will have an opposite phase (e.g., negative) compared to signals from non-binding ligands (e.g., positive).
- By comparing the spectra with and without the protein, binders can be readily identified.
Mandatory Visualizations
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmxresearch.com [nmxresearch.com]
- 4. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. NMR Studies of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deuteromethanol in Solid-State NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of deuteromethanol (CD₃OD) in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The information is tailored for researchers in academia and industry, including those in drug development, who are utilizing ssNMR for structural and dynamic analysis of solid-state samples.
Application Note 1: Enhancing Resolution and Sensitivity in Protein ssNMR through Deuteration
Deuteration is a powerful strategy in protein solid-state NMR to overcome limitations in spectral resolution and sensitivity, particularly for larger proteins and protein complexes.[1][2] By replacing protons (¹H) with deuterium (²H), the dense network of strong ¹H-¹H dipolar couplings is significantly reduced.[1] This leads to narrower proton linewidths, enabling high-resolution proton-detected ssNMR experiments.[1][2] While perdeuteration is a common approach, the use of deuterated methanol in combination with other deuterated reagents during protein expression is a key component of many deuteration strategies.
Key Advantages of Deuteration:
-
Improved Spectral Resolution: The reduction of ¹H-¹H dipolar couplings leads to significantly narrower linewidths in ¹H ssNMR spectra, allowing for better resolution of individual resonances.[1][3]
-
Increased Sensitivity: Narrower lines and longer transverse relaxation times (T₂) contribute to an overall increase in sensitivity, which is crucial for detecting weak signals from large biomolecules.[4]
-
Access to Advanced Pulse Sequences: The simplified spin system in deuterated proteins allows for the application of pulse sequences that are challenging to implement in fully protonated samples.[5]
-
Study of Larger Proteins: Deuteration is essential for extending the applicability of ssNMR to high-molecular-weight proteins and complexes.[1]
Quantitative Data Summary: Impact of Deuteration on ssNMR Parameters
The following table summarizes typical experimental parameters and the observed effects of deuteration in protein ssNMR studies.
| Parameter | Fully Protonated Sample | Deuterated Sample | Key Benefits of Deuteration | Reference(s) |
| Typical ¹H Linewidths (at <60 kHz MAS) | > 200 Hz | 17-50 Hz | Significant line narrowing, enabling higher resolution. | [1] |
| ¹³C T₂' Relaxation Times | Shorter | Increased by up to a factor of 2 | Longer coherence lifetimes, allowing for more complex pulse sequences. | [4] |
| Magic Angle Spinning (MAS) Rate | Often requires >100 kHz for high resolution | High resolution achievable at 40-60 kHz | Reduced hardware demands and sample heating. | [1][2] |
| ¹H-¹H Dipolar Couplings | Strong and extensive | Significantly attenuated | Simplification of spectra and pulse sequences. | [1] |
Application Note 2: this compound as a Cryoprotectant in Dynamic Nuclear Polarization (DNP) ssNMR
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of ssNMR experiments by transferring polarization from unpaired electrons to surrounding nuclei.[6] DNP-ssNMR is typically performed at cryogenic temperatures (~100 K), necessitating the use of cryoprotectants to prevent sample damage from ice crystal formation and to ensure a homogeneous distribution of the polarizing agent.[7][8] Deuterated solvents, including this compound, are often used in the cryoprotectant mixture, commonly referred to as "DNP juice."[9][10]
Role of this compound in DNP-ssNMR:
-
Glass Formation: In combination with other glass-forming agents like glycerol and water, this compound helps to create a glassy matrix upon freezing, which is essential for preserving the integrity of biological samples.[8]
-
Improved DNP Efficiency: The use of deuterated solvents in the cryoprotectant can lead to higher DNP enhancements. This is attributed to longer ¹H spin-lattice relaxation times in the deuterated environment, which promotes more efficient magnetization transfer.[8][11]
-
Reduced Background Signals: Using deuterated solvents minimizes background ¹H signals from the solvent matrix, which can interfere with the signals from the analyte of interest.
Quantitative Data Summary: DNP Enhancement with Deuterated Cryoprotectants
The table below provides a summary of DNP enhancement factors observed in studies using deuterated cryoprotectants.
| Sample Type | Cryoprotectant Composition | Polarizing Agent | DNP Enhancement Factor (ε) | Key Finding | Reference(s) |
| Perdeuterated SH3 domain | 1:3:6 (v/v) H₂O/D₂O/d₈-glycerol | Not specified | ~120 (¹³C CP-MAS) | Perdeuteration of the protein significantly boosts DNP enhancement. | [11] |
| Membrane-bound peptides | d₆-DMSO | 10 mM AMUPol | ~100 (microwave-on vs. off) | Optimized sample preparation with deuterated cryoprotectants yields high enhancements. | [7] |
| Yeast prion protein in cell lysate | 15% (v/v) glycerol in D₂O/H₂O | Not specified | High absolute sensitivity achieved | Moderate cryoprotectant concentrations in a deuterated environment are optimal. | [7] |
Application Note 3: In-Situ ssNMR Studies of the Methanol-to-Olefins (MTO) Reaction
The Methanol-to-Olefins (MTO) process is a crucial industrial reaction for producing light olefins from non-petroleum sources.[12][13] Solid-state NMR, particularly in-situ ssNMR, is a powerful tool for elucidating the complex reaction mechanism by directly observing the transformation of reactants, intermediates, and products within the zeolite catalyst under reaction conditions.[12][14] The use of isotopically labeled methanol, such as ¹³C- and/or deuterated methanol, is essential for these studies.
Role of this compound in MTO Studies:
-
Mechanistic Elucidation: By using deuterated methanol (CD₃OD), researchers can track the fate of the methyl group and the hydroxyl group separately, providing insights into C-C bond formation and the role of water in the reaction.[15]
-
Identification of Intermediates: The distinct NMR signature of deuterium allows for the identification of deuterated intermediates, such as surface methoxy species (SMS) and other hydrocarbon pool species.[16][17]
-
Kinetic Isotope Effects: Comparing the reaction rates of deuterated and non-deuterated methanol can reveal information about the rate-determining steps of the reaction mechanism.[15]
Key Intermediates in the MTO Reaction Identified by ssNMR
| Intermediate | Typical ¹³C Chemical Shift (ppm) | Role in MTO Reaction | Reference(s) |
| Methanol | ~50 | Reactant | [17] |
| Dimethyl Ether (DME) | ~60 | Initial dehydration product | [17] |
| Surface Methoxy Species (SMS) | 59-61 | Key intermediate for C-C bond formation | [16][18] |
| Alkenyl/Aromatic Cations | 110-150 | Hydrocarbon pool species, autocatalytic cycle | [16] |
| Aliphatic Species | 10-35 | Products and components of the hydrocarbon pool | [17] |
Experimental Protocols
Protocol 1: General Sample Preparation for Solid-State NMR
This protocol provides a general guideline for preparing a solid sample for ssNMR analysis.
Materials:
-
Solid sample (20-50 mg for ¹³C NMR)[19]
-
Deuterated solvent (e.g., this compound-d₄)[19]
-
NMR tube (e.g., 5 mm) and cap[19]
-
Vial
-
Pasteur pipette and bulb
-
Kimwipe or cotton plug[19]
Procedure:
-
Weigh approximately 20-50 mg of the solid sample and place it into a clean, dry vial.[19]
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[19]
-
Gently swirl or vortex the vial to dissolve the sample. If necessary, use sonication or gentle heating.
-
Place a small plug of Kimwipe or cotton into a Pasteur pipette to create a filter.
-
Filter the sample solution through the plugged pipette directly into the NMR tube.[19]
-
Ensure the solvent height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Cap the NMR tube securely and label it clearly.
-
Clean the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: Preparation of a Perdeuterated Protein Sample for ssNMR
This protocol outlines the steps for expressing and purifying a perdeuterated protein for ssNMR studies.
Materials:
-
E. coli expression strain
-
Expression vector containing the gene of interest
-
M9 minimal medium prepared with D₂O
-
¹⁵NH₄Cl and ¹³C-glucose (or deuterated glucose)
-
Deuterated methanol (for specific labeling strategies)
-
IPTG for induction
-
Standard protein purification reagents and equipment
Procedure:
-
Adaptation of E. coli: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal medium. This is a critical step to ensure good cell growth and protein expression.
-
Starter Culture: Inoculate a small volume of D₂O-based M9 medium containing ¹⁵NH₄Cl and ¹³C-glucose with the adapted E. coli strain. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of D₂O-based M9 medium with the starter culture. For specific labeling, deuterated methanol can be added at this stage, depending on the desired labeling pattern.
-
Induction: When the cell culture reaches an appropriate optical density (OD₆₀₀), induce protein expression with IPTG.
-
Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Sample Preparation for ssNMR: Pack the purified, solid protein sample into an appropriate ssNMR rotor. The sample should be packed tightly to ensure good spectral quality.
Protocol 3: In-Situ ssNMR of the Methanol-to-Olefins (MTO) Reaction
This protocol describes a general procedure for conducting an in-situ ssNMR experiment to study the MTO reaction.
Materials:
-
Zeolite catalyst (e.g., H-SAPO-34 or H-ZSM-5)
-
¹³C-labeled and/or deuterated methanol
-
In-situ ssNMR probe and rotor
-
Gas flow system
-
Temperature controller
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry air or an inert gas at high temperature to remove any adsorbed water or impurities.
-
Sample Packing: Pack the activated catalyst into a specialized in-situ ssNMR rotor.
-
Experimental Setup: Place the rotor in the in-situ ssNMR probe, which is equipped with gas lines and a temperature controller.
-
Reaction Initiation: Heat the sample to the desired reaction temperature (e.g., 300-400°C) under a flow of inert gas.
-
Methanol Introduction: Introduce a flow of the isotopically labeled methanol vapor (carried by an inert gas) into the rotor.
-
Data Acquisition: Acquire ssNMR spectra (e.g., ¹³C MAS NMR) as a function of time to monitor the conversion of methanol and the formation of intermediates and products.[16]
-
Data Analysis: Analyze the spectra to identify the different species present at various stages of the reaction and to obtain kinetic information.
Visualizations
Workflow for Protein Deuteration and ssNMR Analysis
Caption: Workflow for deuterated protein production and ssNMR analysis.
Signaling Pathway of the Methanol-to-Olefins (MTO) Reaction
Caption: Simplified reaction pathway of the Methanol-to-Olefins (MTO) process.
Experimental Workflow for In-Situ ssNMR of the MTO Reaction
Caption: Experimental workflow for in-situ ssNMR studies of the MTO reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. DNP-assisted solid-state NMR enables detection of proteins at nanomolar concentrations in fullyprotonated cellular milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Dynamic Nuclear Polarization of Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. The accuracy challenge of the DFT-based molecular assignment of 13C MAS NMR characterization of surface intermediates in zeolite catalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. sites.bu.edu [sites.bu.edu]
Troubleshooting & Optimization
How to remove water contamination from Deuteromethanol.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling water contamination in deuteromethanol (Methanol-d4, CD₃OD).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from this compound?
Water is a common contaminant in laboratory solvents and can significantly impact experimental results.[1] In the context of this compound, which is frequently used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, water contamination can lead to a large residual H₂O peak in the ¹H NMR spectrum. This can obscure signals from the analyte of interest, making spectral interpretation difficult or impossible. For water-sensitive reactions, the presence of water can inhibit or alter the course of the chemical transformation.
Q2: What are the primary methods for drying this compound?
The most common and effective methods for removing water from this compound in a laboratory setting are:
-
Use of Molecular Sieves: This is a widely recommended, safe, and efficient method for drying a variety of organic solvents, including methanol.[2][3]
-
Distillation: Fractional distillation can separate water from methanol based on their different boiling points.[4][5] For highly sensitive applications requiring extremely dry solvent, distillation from a suitable drying agent like calcium hydride may be employed.[6]
-
Azeotropic Distillation: This technique involves adding a substance that forms a low-boiling azeotrope with water, allowing for its removal.[7]
Q3: Which type of molecular sieve should I use for this compound?
For drying methanol and by extension this compound, 3Å (Angstrom) molecular sieves are required.[2][8][9][10] This is because the pore size of 3Å sieves is large enough to admit small water molecules but excludes the larger methanol molecules.[10] Using 4Å sieves is not recommended as both methanol and water can enter the pores, reducing the drying efficiency.[2]
Q4: How do I properly activate and use molecular sieves?
Molecular sieves must be activated before use to remove any adsorbed water. This is typically done by heating them in a drying oven.[11] A general procedure involves heating the sieves at 250°C for at least 2 hours under vacuum.[10] Once activated, they should be cooled in a desiccator to prevent re-adsorption of atmospheric moisture before being added to the this compound.[11]
Q5: Can I reuse molecular sieves?
Yes, molecular sieves can be regenerated and reused by heating them to a specific temperature to drive off the adsorbed water.[9]
Troubleshooting Guides
Problem: A large water peak is observed in the ¹H NMR spectrum of my sample dissolved in this compound.
-
Possible Cause 1: Contaminated this compound. The this compound from the supplier may have absorbed atmospheric moisture. Even new bottles can be contaminated if not properly sealed.
-
Solution: Dry the this compound using one of the recommended methods below before preparing your NMR sample. Storing this compound over activated 3Å molecular sieves is a good preventative measure.[6]
-
-
Possible Cause 2: Contaminated NMR Tube. Residual moisture on the surface of the NMR tube can introduce water into your sample.[12]
-
Possible Cause 3: Hygroscopic Sample. Your compound of interest may be hygroscopic and introduce water into the solvent.
-
Solution: Ensure your sample is thoroughly dried before dissolving it in the this compound. This can be achieved by methods such as drying under high vacuum.
-
Data Presentation
Table 1: Properties of Common Drying Agents for Methanol
| Drying Agent | Type | Efficiency | Considerations |
| Molecular Sieves (3Å) | Adsorbent | High | Safe and easy to use. Must be activated before use.[2] |
| Calcium Hydride (CaH₂) | Chemical | High | Reacts with water to produce hydrogen gas. Requires careful handling and distillation.[6] |
| Magnesium Sulfate (MgSO₄) | Hydrating Salt | Moderate | Fast, but can be messy to filter.[7] |
| Sodium Sulfate (Na₂SO₄) | Hydrating Salt | Lower | Slower than MgSO₄, easy to filter.[7] |
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
-
Activation of Molecular Sieves:
-
Place a sufficient quantity of 3Å molecular sieves in a Schlenk flask.
-
Heat the flask to 180-200°C under vacuum for 8-12 hours.[2] A sand bath can be used for even heating.
-
Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Drying Procedure:
Protocol 2: Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Add a few boiling chips to the round-bottom flask.
-
-
Distillation Procedure:
-
Pour the this compound into the round-bottom flask.
-
Heat the flask gently. The boiling point of methanol is approximately 64.7°C.[4]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Discard the initial and final fractions, which are more likely to contain impurities.
-
Visualizations
Caption: Workflow for drying this compound using molecular sieves.
Caption: Simplified workflow for the distillation of this compound.
References
- 1. How Water Contaminants Impact Lab Analyses | Lab Manager [labmanager.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. scribd.com [scribd.com]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. Molecular Sieve Info [bio.umass.edu]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Residual Solvent Peaks of Deuteromethanol (CD3OD) in NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the residual solvent peak of deuteromethanol (CD3OD) in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is there a residual solvent peak for this compound (CD3OD) in my ¹H NMR spectrum?
Even in highly deuterated solvents, a small percentage of non-deuterated isotopologues remains. For methanol-d4, the most common residual isotopologue is CHD2OD. The proton in this molecule gives rise to a characteristic residual peak in the ¹H NMR spectrum.[1] The isotopic purity of the solvent determines the intensity of this residual peak; for example, a 99.9% deuterated solvent will have a smaller residual peak than a 99.5% deuterated solvent.[2]
Q2: What is the typical chemical shift and multiplicity of the residual CD3OD peak?
The residual protio-signal of this compound (CHD2OD) is typically observed as a pentet (a five-line pattern) around 3.31 ppm.[1][2][3] This multiplicity arises from the coupling of the single proton to the two deuterium atoms (spin I=1), following the 2nI+1 rule. The chemical shift can be slightly dependent on factors such as temperature, concentration, and the specific sample matrix.[3]
Q3: Besides the solvent itself, what are other common sources of extraneous peaks in my NMR spectrum when using CD3OD?
A common contaminant is water (H2O or HDO), which is readily absorbed by hygroscopic solvents like methanol.[4][5] The water peak in methanol-d4 typically appears around 4.87 ppm, but its position can be highly variable depending on temperature and hydrogen bonding. Other impurities can arise from the reaction mixture, unclean NMR tubes, or contaminated caps.[6][7][8]
Troubleshooting Guide
Issue: The residual CD3OD peak is obscuring signals from my compound of interest.
This is a common challenge that can be addressed through a combination of proper sample preparation and the use of specific NMR acquisition techniques.
Sample Preparation and Handling
Proper sample preparation is the first and most critical step in minimizing residual solvent signals.
-
Use High-Purity Solvent: Whenever possible, use the highest deuteration grade of CD3OD available (e.g., 99.96% or higher) to ensure the residual peak is intrinsically small.[2]
-
Dry Your Sample Thoroughly: Ensure your analyte is as dry as possible before dissolving it in the deuterated solvent.[4][7] Water is a common impurity that can broaden and complicate the baseline.
-
Handle Solvents in an Inert Atmosphere: Methanol is hygroscopic and will absorb moisture from the air.[5] Handle the solvent in a dry environment, such as a glovebox, and keep the container tightly sealed. Storing the solvent over molecular sieves can also help to remove water.[5]
-
Use Clean and Dry NMR Tubes: Residual traces of protonated solvents from previous experiments can be a source of contamination.[6][7] Ensure your NMR tubes are thoroughly cleaned, rinsed with a volatile solvent like acetone, and dried in an oven before use.[7][8] Do not use cotton wool for filtering as it can introduce impurities; use a small plug of glass wool in a Pasteur pipette instead.[6]
NMR Acquisition and Processing Techniques
Several NMR techniques can be employed to suppress the intensity of the residual solvent peak.
-
Presaturation: This is one of the most common and effective methods for solvent suppression.[9][10] It involves irradiating the specific frequency of the solvent peak with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the populations of the spin states for the solvent protons, leading to a significant reduction in their signal intensity.
-
WET (Water suppression Enhanced through T1 effects): The WET sequence is another powerful technique that uses selective pulses and pulsed-field gradients to dephase the solvent magnetization, resulting in excellent suppression.[11] It is particularly effective for solvents with multiple resonances or when exchangeable protons are not of interest.[11][12]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This method utilizes a combination of soft pulses and gradients to achieve solvent suppression.[10] It is known for being effective while preserving signals from exchangeable protons, such as those from amides or hydroxyl groups.[10][13]
-
Shimming: Good magnetic field homogeneity is crucial for effective solvent suppression.[12][14] Poor shimming results in a broad solvent peak that is more difficult to suppress effectively. Gradient shimming can be a rapid and reliable method to optimize the field homogeneity.[15]
Experimental Protocols
Protocol 1: Basic Presaturation Experiment
This protocol outlines the general steps for setting up a presaturation experiment to suppress the residual CD3OD peak. Specific parameter names and commands may vary depending on the spectrometer manufacturer (e.g., Bruker, Varian/Agilent, JEOL).
-
Acquire a Standard ¹H Spectrum: First, acquire a quick, one-scan proton spectrum to determine the exact frequency of the residual CD3OD peak.[10]
-
Set the Saturation Frequency: Center the cursor on the residual CD3OD peak (around 3.31 ppm) and record its offset frequency. This value will be used as the saturation frequency (often denoted as satfrq or o1p).[9]
-
Load a Presaturation Pulse Sequence: Select a pulse program that includes a presaturation block (e.g., zgpr on Bruker systems).
-
Set Presaturation Parameters:
-
Saturation Power (satpwr or sp): Start with a low power level. Too much power can lead to the saturation of nearby sample signals.[9][14]
-
Saturation Time (satdly or d1): A typical starting value is 2 seconds. Longer saturation times can improve suppression but will also increase the total experiment time.[9]
-
-
Optimize the Saturation Frequency: The initial frequency may need slight adjustment for optimal suppression. It is often beneficial to run an array of experiments where the saturation frequency is varied by a few Hertz to find the value that yields the minimum solvent signal.[9]
-
Acquire the Final Spectrum: Once the parameters are optimized, acquire the full experiment with the desired number of scans.
Quantitative Data
Table 1: Chemical Shifts of Residual Solvent Peaks and Common Impurities in CD3OD
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Methanol-d3 (CHD2OD) | 3.31 | pentet |
| Water (HDO) | 4.87 | singlet (broad) |
| Acetone | 2.15 | singlet |
| Acetonitrile | 2.03 | singlet |
| Benzene | 7.33 | singlet |
| Chloroform | 7.90 | singlet |
| Dichloromethane | 5.49 | singlet |
| Diethyl ether | 3.55 (q), 1.18 (t) | quartet, triplet |
| N,N-Dimethylformamide (DMF) | 8.01 (s), 2.91 (s), 2.74 (s) | singlet, singlet, singlet |
| Dimethyl sulfoxide (DMSO) | 2.71 | singlet |
| Ethyl acetate | 4.09 (q), 2.01 (s), 1.22 (t) | quartet, singlet, triplet |
| Hexane | 1.29 (m), 0.89 (m) | multiplet, multiplet |
| Toluene | 7.23-7.12 (m), 2.34 (s) | multiplet, singlet |
| Tetrahydrofuran (THF) | 3.74 (m), 1.84 (m) | multiplet, multiplet |
Note: Chemical shifts are approximate and can vary with temperature and sample conditions. Data compiled from multiple sources.[16][17][18]
Visualizations
Caption: Experimental workflow for minimizing residual solvent peaks.
References
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. web.stanford.edu [web.stanford.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. lsa.umich.edu [lsa.umich.edu]
- 12. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. mriquestions.com [mriquestions.com]
- 16. NMR Chemical Shifts of Impurities [merckmillipore.com]
- 17. fishersci.com [fishersci.com]
- 18. scs.illinois.edu [scs.illinois.edu]
Troubleshooting poor solubility of compounds in Deuteromethanol.
Welcome to the technical support center for troubleshooting issues related to the use of deuterated methanol (CD₃OD or MeOD) as a solvent in your experiments. This guide provides answers to frequently asked questions and detailed protocols to address common challenges, particularly poor compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in Deuteromethanol (MeOD)?
A1: this compound is a polar, protic solvent, ideal for dissolving polar compounds.[1] If your compound has poor solubility, it is likely due to a mismatch in polarity, often referred to as the "like dissolves like" principle.[2][3] Key factors include:
-
Low Polarity: Your compound may be too non-polar. Molecules with large hydrocarbon skeletons and a lack of polar functional groups (like -OH, -NH₂, -COOH) tend to be insoluble in polar solvents like MeOD.[3][4]
-
Strong Intermolecular Forces: The crystal lattice energy of your solid compound might be too high to be overcome by the solvation energy provided by MeOD.
-
High Concentration: You may be attempting to dissolve too much compound in a limited volume of solvent. A typical concentration for NMR analysis is 5-20 mg of sample in approximately 0.6 mL of deuterated solvent.[5]
-
Impure Solvent: The MeOD may be contaminated with water, which can affect the solubility of certain compounds.[6]
Q2: What are the initial signs of poor solubility in my NMR tube?
A2: Before running an NMR spectrum, you can visually inspect the sample. The presence of suspended particles, cloudiness (turbidity), or undissolved solid at the bottom of the NMR tube are clear indicators of poor solubility. In the resulting NMR spectrum, poor solubility can manifest as:
-
An uneven or rolling baseline.[7]
-
Broadened, poorly resolved signals.[7]
-
Low signal-to-noise ratio, as only the dissolved portion of the compound is detected.
-
In severe cases of suspended particles, the spectrometer may have difficulty "locking" onto the deuterium signal or shimming the magnetic field, potentially leading to an error.[7]
Q3: What simple, immediate steps can I take to improve the solubility of my compound in MeOD?
A3: Several benchtop techniques can be employed to improve solubility:
-
Sonication: Place the sealed NMR tube in an ultrasonic bath for several minutes. The high-frequency sound waves can help break apart the solid lattice and facilitate dissolution.[7]
-
Gentle Heating: Carefully warm the sample in a water bath or with a heat gun. An increase in temperature often increases the solubility of solids.[7][8] Be cautious not to boil the solvent (MeOD boiling point: ~65°C) and ensure your compound is thermally stable.[9]
-
Vortexing: Vigorously mixing the sample using a vortex mixer can help.
-
Increase Surface Area: If you are preparing a new sample, try grinding the solid compound into a fine powder before adding the solvent. This increases the surface area for dissolution.[5]
Q4: Can I use a co-solvent with MeOD to improve solubility?
A4: Yes, using a mixture of deuterated solvents is a common and effective strategy.[7][10] If your compound is not polar enough for MeOD, adding a less polar solvent like Deuterated Chloroform (CDCl₃) can significantly improve solubility.[10] Conversely, for highly polar compounds that are still struggling in MeOD, adding a small amount of Deuterated Dimethyl Sulfoxide (DMSO-d₆) might help.
Important Considerations:
-
Using mixed solvents can alter the chemical shifts of your compound's signals compared to a pure solvent.[11]
-
The NMR spectrometer's "lock" system must be set to the correct solvent in the mixture, which can sometimes be challenging.[11]
Q5: My compound is still insoluble in MeOD. What are some alternative deuterated solvents?
A5: If MeOD is not a suitable solvent, the choice of an alternative depends on your compound's polarity. It is always best to perform small-scale solubility tests with non-deuterated solvents first to conserve expensive deuterated reagents.[7][12]
-
For More Polar Compounds:
-
For Less Polar Compounds:
-
Deuterated Chloroform (CDCl₃): The most common NMR solvent, suitable for a vast range of moderately polar to non-polar organic compounds.[1]
-
Deuterated Acetone (Acetone-d₆): A good all-around solvent for many organic molecules.[7]
-
Deuterated Benzene (C₆D₆) or Toluene (Toluene-d₈): Used for non-polar and aromatic compounds.[7][10]
-
Data Presentation: Properties of Common Deuterated Solvents
The table below summarizes the physical properties and typical applications of MeOD and common alternative solvents to aid in your selection process.
| Solvent Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity | Typical Use Cases |
| Methanol-d₄ | CD₃OD | 36.07 | -98 | 65.4 | Polar Protic | Polar compounds, facilitates proton exchange. [1][13] |
| Chloroform-d | CDCl₃ | 120.38 | -64 | 61 | Moderately Polar | Broad range of organic compounds.[1] |
| DMSO-d₆ | (CD₃)₂SO | 84.17 | 18.5 | 189 | Highly Polar Aprotic | Polar/ionic compounds, polymers.[1] |
| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | Highly Polar Protic | Water-soluble compounds, biomolecules.[1] |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | -94 | 56 | Polar Aprotic | General organic compounds.[7] |
| Acetonitrile-d₃ | CD₃CN | 44.07 | -45 | 82 | Polar Aprotic | Moderately polar compounds.[1] |
| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 80 | Non-polar | Non-polar, aromatic compounds.[10] |
Data sourced from various references including[9][13]. Melting and boiling points are for the corresponding non-deuterated compounds (except D₂O) and indicate the useful liquid range.
Experimental Protocols
Protocol 1: Sample Preparation Using Sonication and Gentle Heating
This protocol outlines the standard procedure for preparing an NMR sample when solubility is a concern.
Materials:
-
Compound of interest (5-10 mg)
-
This compound (MeOD, ~0.6 mL)
-
NMR tube and cap
-
Pipette or syringe
-
Vortex mixer
-
Ultrasonic bath
-
Warm water bath or heat gun
Procedure:
-
Weigh 5-10 mg of your finely ground compound directly into the NMR tube.
-
Add approximately 0.6 mL of MeOD to the NMR tube using a clean pipette.
-
Cap the tube securely and vortex the mixture for 30 seconds.
-
Visually inspect for undissolved solids. If present, place the NMR tube in an ultrasonic bath for 5-10 minutes.
-
Remove the tube and inspect again. If solids persist, gently warm the sample using a heat gun or by placing it in a warm water bath (~40-50°C) for a few minutes. Caution: Do not overheat, as the solvent may boil.
-
After warming, vortex the sample again for 30 seconds.
-
Allow the sample to cool to room temperature and check for any precipitation. If the solution remains clear, it is ready for NMR analysis. If not, consider using a co-solvent or an alternative solvent.
Mandatory Visualizations
Troubleshooting Workflow for Poor Solubility
The following diagram provides a logical decision-making process for addressing poor compound solubility in this compound.
Caption: A decision tree for troubleshooting compound insolubility.
References
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 9. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
Technical Support Center: Optimizing Shimming for NMR Experiments with Deuteromethanol
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the shimming process for your NMR experiments using deuteromethanol (CD₃OD).
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good shim with this compound sometimes challenging?
A1: this compound has specific properties that can make shimming more difficult than with other common NMR solvents. Due to its viscosity and the nature of the deuterium signal, the system may respond more slowly to shim adjustments. This requires a more patient and deliberate approach to shimming.[1] Additionally, issues such as sample concentration, inadequate sample volume, and the quality of the NMR tube can lead to poor shimming results.[1][2]
Q2: I'm having trouble locking onto the this compound signal. What should I do?
A2: Difficulty locking on to this compound is a common issue. Here are several troubleshooting steps:
-
Check Lock Parameters: Ensure the lock power and gain are set appropriately for this compound. High lock power can lead to signal saturation and an unstable lock.[3][4] It's recommended to use a low lock power setting.[3]
-
Verify Sample Position: Make sure your NMR tube is positioned correctly in the spinner and properly centered within the coil.[5]
-
Manual Lock Adjustment: If automatic locking fails, you may need to manually adjust the lock frequency (Z0) to find the deuterium signal.[3]
-
Check Lock Phase: An incorrect lock phase can prevent a stable lock. You may need to manually adjust the lock phase.[6]
Q3: My spectral lineshape is poor (e.g., broad or asymmetric peaks) after shimming. How can I improve it?
A3: A poor lineshape is often a result of suboptimal shimming. Consider the following to improve your resolution:
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter.[2][7] Overly concentrated samples can also lead to broadened lines.[2][7] The sample volume should be adequate, typically around 0.6-0.7 mL for a standard 5 mm tube.[2][5]
-
NMR Tube Quality: Use high-quality NMR tubes to minimize distortions in the magnetic field.[5][8]
-
Iterative Shimming: Shimming is an iterative process. After adjusting a higher-order shim (like Z3 or Z4), you must re-optimize the lower-order shims (Z1 and Z2).[3][9]
-
On-Axis vs. Off-Axis Shims: Broad, symmetrical peaks often indicate that Z1 and Z3 need optimization, while asymmetrical peaks suggest issues with Z2 and Z4.[3] If you observe large spinning sidebands, the non-spinning (off-axis) shims like X and Y may need adjustment.[3]
Q4: What are typical lock power and gain settings for this compound?
A4: The optimal lock power and gain are instrument-dependent. However, a general guideline for this compound and other common solvents is provided below. It is crucial to start with a low lock power to avoid saturation.[3]
| Solvent | Typical Lock Power (Arbitrary Units) | Notes |
| This compound (CD₃OD) | Low | Requires patience due to slower relaxation times.[3] |
| Acetone-d6 | ~6 | Prone to saturation at high power.[3] |
| Benzene-d6 | 10 - 15 | |
| Chloroform-d (CDCl₃) | ~24 | Less sensitive to saturation compared to acetone.[3] |
| DMSO-d6 | 18 | |
| Water-d2 (D₂O) | 14 |
Note: These are starting points and may require fine-tuning on your specific spectrometer.
Experimental Protocols
Protocol 1: Manual Shimming Procedure
This protocol outlines the steps for manual shimming, which is often necessary for samples in this compound.
-
Initial Setup:
-
Insert your sample and ensure it is spinning at the recommended rate (typically 20 Hz).
-
Load a standard shim file appropriate for your probe.
-
Lock onto the this compound signal, adjusting Z0, lock power, and lock gain as necessary. Aim for a stable lock level of at least 60%.[3]
-
-
Iterative On-Axis Shimming:
-
Higher-Order On-Axis Shimming:
-
Off-Axis Shimming (if necessary):
-
If significant spinning sidebands are present, turn off the sample spinning.
-
Adjust the X and Y shims to minimize the sidebands.
-
You may also need to adjust XZ and YZ.
-
After adjusting off-axis shims, restart spinning and re-optimize the on-axis shims.
-
Protocol 2: Gradient Shimming Procedure
Gradient shimming is an automated process that can be very effective.
-
Initial Setup:
-
Insert your sample. For gradient shimming, spinning is typically turned off.
-
Ensure the correct solvent is selected in the software.
-
-
Using the Deuterium Signal:
-
Most automated shimming routines (topshim on Bruker or gradshim on Varian/Agilent) use the deuterium signal by default.[11]
-
Initiate the gradient shimming routine according to your spectrometer's software instructions. The system will acquire a series of measurements to map the magnetic field and apply corrections.[12]
-
-
Using the Proton Signal (No-D NMR):
-
If you have a strong proton signal from your solvent (e.g., residual H₂O in D₂O, or if using a non-deuterated solvent), you can use this for gradient shimming.[13]
-
This often requires specific setup in the software to define the proton signal as the reference for shimming.[13]
-
You may need to manually acquire a quick proton spectrum first to identify the solvent peak's chemical shift.[13]
-
Visualizations
Caption: Troubleshooting workflow for common shimming issues with this compound.
Caption: Logical workflow for the manual shimming protocol.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. colorado.edu [colorado.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 10. How to manual shim | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. NMR Basics [bloch.anu.edu.au]
- 12. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 13. Shimming on H1 Signal [nmr.chem.ucsb.edu]
Preventing isotopic exchange with labile protons in Deuteromethanol.
Welcome to the technical support center for Deuteromethanol (CD3OD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange with labile protons during its use in experiments, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step solutions to ensure the isotopic purity of your samples.
Issue 1: Unexpected peaks corresponding to -OH or -NH protons in my ¹H NMR spectrum.
-
Cause: This is likely due to hydrogen-deuterium (H/D) exchange between your analyte's labile protons (e.g., from alcohols, amines, carboxylic acids) and the deuterium of the hydroxyl group in this compound (CD₃OD). The presence of trace amounts of water (H₂O) can facilitate this exchange.
-
Solution:
-
Confirm Labile Protons: To confirm that the unexpected peaks are from labile protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the peaks diminish or disappear, it confirms they are from exchangeable protons.[1]
-
Use Aprotic Solvents: If the presence of labile protons from the solvent is interfering with your analysis, consider using a deuterated aprotic solvent such as DMSO-d₆ or acetone-d₆, provided your analyte is soluble in them.[1]
-
Strict Anhydrous Conditions: If this compound is necessary, ensure all experimental conditions are strictly anhydrous to minimize the water that catalyzes the exchange. This includes drying the solvent and all glassware.
-
Issue 2: The integral of my analyte's labile proton signal is lower than expected.
-
Cause: H/D exchange with the deuterated solvent will lead to a decrease in the intensity of the proton signal for the labile site, causing inaccurate integration. Even small amounts of residual water in the this compound can lead to significant exchange and inaccurate integration ratios.[2]
-
Solution:
-
Dry the Solvent: Dry the this compound over activated molecular sieves (3Å is recommended) for at least 72 hours to reduce the water content.[3] This can lower the water content to 10-20 ppm.[2]
-
Use High-Purity Solvent: Start with the highest grade of this compound available, which will have a lower initial water content.
-
Prepare Samples Under Inert Atmosphere: Prepare your samples in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture.
-
Issue 3: Broadening of labile proton signals.
-
Cause: Rapid chemical exchange of labile protons on the NMR timescale can lead to signal broadening. This is a common characteristic of protons involved in hydrogen bonding and exchange.[4]
-
Solution:
-
Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the rate of exchange, potentially resulting in sharper signals.
-
Change the Solvent: As mentioned, switching to an aprotic solvent like DMSO-d₆ can reduce the exchange rate and lead to sharper peaks for labile protons.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of H/D exchange in this compound?
A1: The primary cause is the presence of water (H₂O or HDO). This compound is hygroscopic and readily absorbs moisture from the atmosphere.[1][5] Water acts as a shuttle, facilitating the exchange of protons between your analyte's labile sites and the deuterium of the solvent's hydroxyl group.
Q2: How can I effectively dry this compound?
A2: The most effective method for drying this compound in a laboratory setting is by using activated 3Å molecular sieves. For optimal drying, use a loading of at least 10% (mass/volume) and allow the solvent to stand over the sieves for a minimum of 72 hours.[3] This can significantly reduce the residual water content.
Q3: What grade of this compound should I use?
A3: It is recommended to use a high-purity, NMR-grade this compound with a high degree of deuteration (e.g., 99.8% or higher). These grades typically have lower residual water content. Some manufacturers offer solvents in single-use ampoules to minimize water contamination upon opening.[4]
Q4: Can I reuse this compound?
A4: While it is possible to recover and redry this compound, it is generally not recommended for sensitive experiments where minimal H/D exchange is critical. Each exposure to the atmosphere increases the risk of water contamination. For best results, use fresh, unopened solvent or solvent from a properly stored and sealed bottle.
Q5: How should I store this compound to prevent water absorption?
A5: Store this compound in a tightly sealed container, preferably with a septum cap, in a cool, dry place away from light.[2] The use of parafilm around the cap can provide an additional barrier against atmospheric moisture. For long-term storage, refrigeration can be beneficial for some deuterated solvents, but always allow the vial to warm to room temperature before opening to prevent condensation.[4]
Data Presentation
Table 1: Effectiveness of Drying Agents on Methanol
| Drying Agent | Loading (m/v) | Time (h) | Residual Water Content (ppm) |
| None ("wet" solvent) | - | - | ~1400 |
| 3Å Molecular Sieves | 5% | 72 | ~55 |
| 3Å Molecular Sieves | 10% | 72 | ~37 |
| 3Å Molecular Sieves | 20% | 72 | ~20 |
| Magnesium/Iodine | - | - | ~54 |
| Potassium Hydroxide | 10% | - | ~33 |
Data adapted from a study on drying organic solvents. While the study used non-deuterated methanol, the relative effectiveness of the drying agents is comparable for this compound.[3]
Table 2: Typical Specifications for Commercial this compound (CD₃OD) for NMR
| Grade | Isotopic Purity (% D) | Typical Water Content | Packaging Options |
| Standard | ≥ 99.5% | < 0.1% | Screw-cap bottles |
| High Purity | ≥ 99.8% | < 0.05% | Septum-sealed bottles |
| Anhydrous | ≥ 99.96% | < 50 ppm | Ampoules, Sure/Seal™ bottles |
Note: Specifications can vary by manufacturer. Always refer to the certificate of analysis for the specific lot.
Experimental Protocols
Protocol: Preparation of an NMR Sample in this compound under Anhydrous Conditions
This protocol outlines the steps to prepare an NMR sample of a moisture-sensitive compound in this compound while minimizing H/D exchange.
Materials:
-
Analyte
-
High-purity this compound (CD₃OD) in a sealed bottle
-
5 mm NMR tube and cap
-
Glass vials with septa
-
Activated 3Å molecular sieves
-
Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)
-
Oven-dried glassware (Pasteur pipettes, syringes)
Procedure:
-
Drying Glassware: Dry all glassware, including the NMR tube, vials, and pipettes, in an oven at 150°C for at least 12 hours. Allow to cool in a desiccator or directly in the antechamber of a glovebox.[5]
-
Preparing the Solvent (Optional but Recommended): If using a screw-cap bottle of this compound, transfer an appropriate amount to a dried vial containing activated 3Å molecular sieves. Seal the vial and allow it to stand for at least 72 hours in a glovebox.
-
Inert Atmosphere Preparation: Transfer all necessary materials (dried glassware, sealed solvent, analyte) into a glovebox.
-
Sample Weighing and Dissolution:
-
Weigh the desired amount of your analyte directly into a clean, dry vial.
-
Using a dry syringe, transfer the required volume of anhydrous this compound (typically 0.6-0.7 mL for a standard 5 mm NMR tube) into the vial containing the analyte.[6]
-
Gently swirl the vial to dissolve the sample completely.
-
-
Filtering and Transferring to the NMR Tube:
-
Capping and Sealing:
-
Cap the NMR tube securely.
-
For highly sensitive samples, you can wrap the cap with parafilm after removing it from the glovebox.
-
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Visualizations
Caption: H/D exchange mechanism.
Caption: Anhydrous NMR sample preparation.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. buchem.com [buchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. NMR Solvents | Eurisotop [eurisotop.com]
- 5. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
Deuteromethanol (CD3OD) Technical Support Center: Storage, Handling, and Purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuteromethanol (CD3OD) to maintain its chemical and isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when storing and handling this compound?
A1: The primary concern is contamination, particularly with atmospheric moisture (H2O). This compound is hygroscopic, meaning it readily absorbs water from the air. This contamination can degrade the isotopic purity of the solvent, leading to undesirable peaks in NMR spectra and potentially affecting experimental outcomes.[1][2] It is also crucial to prevent contamination with other chemical impurities.
Q2: How should this compound be stored to maintain its purity?
A2: To maintain purity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[2] It is recommended to store the solvent under an inert atmosphere, such as dry nitrogen or argon.[2] For general storage, keeping it at room temperature away from light and moisture is advised.[1] Some suppliers may recommend refrigerated storage (-5°C to 5°C) for certain products, which can also help to preserve purity over longer periods.[1] Always consult the manufacturer's specific storage recommendations.
Q3: What type of container is best for storing this compound?
A3: this compound is typically supplied in glass ampoules or screw-cap bottles with septa. For laboratory use, sealed glass containers are ideal. If transferring to a new container, ensure it is clean, dry, and can be tightly sealed. Using single-use ampoules is an effective way to prevent moisture contamination from repeated access to a larger bottle.[2]
Q4: How long can I store this compound?
A4: The shelf life of this compound depends on the storage conditions and whether the container has been opened. Unopened containers stored under recommended conditions can be stable for extended periods; one source suggests that for refrigerated solvents, re-analysis of chemical purity should be performed after six months.[1] Once opened, the risk of contamination increases. It is best practice to use the solvent promptly after opening the container.
Troubleshooting Guide
Issue 1: I see a large water peak in my ¹H NMR spectrum.
-
Possible Cause A: Contamination of the this compound. The solvent may have absorbed atmospheric moisture after the container was opened.
-
Possible Cause B: Contamination of the NMR tube or sample. The NMR tube or the sample itself might have been wet.
Issue 2: My experimental results are inconsistent, and I suspect solvent impurity.
-
Possible Cause: Degradation or contamination of the this compound. Over time, especially if not stored properly, the solvent can accumulate impurities beyond just water.
-
Solution: Verify the purity of your this compound. You can perform a simple ¹H NMR spectrum of the solvent itself to check for unexpected peaks. For a more quantitative assessment of water content, Karl Fischer titration is the standard method. For assessing isotopic and chemical purity, quantitative NMR (qNMR) can be employed.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Room temperature, away from light and moisture. | [1] |
| Refrigerated (-5°C to 5°C) for some products. | [1] | |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon). | [2] |
| Acceptable Water Content | ≤0.025% (as per one supplier's specification). | |
| Residual water (H₂O in equilibrium with D₂O) can range from 20-200 ppm in deuterated solvents. | [1] | |
| Isotopic Purity | Typically ≥99.8 atom % D for high-purity grades. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (General Methodology)
Karl Fischer (KF) titration is a highly sensitive method for quantifying water content. The procedure involves the reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a solvent, typically methanol.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-dried to eliminate any residual moisture.
-
Solvent Addition: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel.
-
Pre-titration: Titrate the solvent with the KF reagent until all residual water is neutralized and a stable endpoint is reached. This establishes a dry baseline.
-
Sample Addition: Accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: The sample is then titrated with the KF reagent. The volume of titrant consumed is directly proportional to the amount of water in the sample.
-
Calculation: The instrument's software will typically calculate the water content in ppm or percentage based on the titrant consumption and the sample weight.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR) (General Methodology)
Quantitative ¹H NMR (qNMR) can be used to determine the isotopic and chemical purity of this compound by comparing the integral of the residual solvent peak to that of a certified internal standard of known concentration.
Methodology:
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a precise volume of a suitable deuterated solvent that does not have signals overlapping with the standard or the analyte.
-
Sample Preparation: Accurately weigh the this compound sample and add a precise volume of the internal standard solution.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the prepared sample. Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (D1) to allow for complete spin relaxation.
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Integration: Carefully integrate the signal of the internal standard and the residual ¹H signal of the this compound (CHD₂OD).
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Visualizations
Caption: Workflow for proper handling of this compound.
Caption: Decision workflow for suspected this compound impurity.
References
Technical Support Center: Addressing Baseline Distortions in NMR Spectra with Deuteromethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering baseline distortions in NMR spectra when using deuteromethanol.
Troubleshooting Guide
Q1: My NMR spectrum in this compound has a distorted baseline. What are the common causes and how can I fix it?
A distorted baseline in an NMR spectrum acquired in this compound can stem from several factors, ranging from sample preparation to data processing. The primary causes include improper shimming, the presence of solid particles, high sample concentration, and issues with the initial data points of the Free Induction Decay (FID).[1][2]
Immediate Troubleshooting Steps:
-
Re-shim the Magnet: Poor magnetic field homogeneity is a frequent cause of distorted baselines.[1] Careful shimming of the magnetic field is crucial for obtaining a flat baseline and high-resolution spectra.[1]
-
Check Sample for Precipitate: Solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines and an indistinct spectrum that cannot be easily corrected.[3][4] If solids are present, filter the sample through a glass wool plug.[3][5]
-
Review Sample Concentration: An overly concentrated sample can increase the solution's viscosity, which in turn can lead to peak broadening and baseline issues.[6] A typical concentration for small molecules is 5-25 mg of material.[7]
-
Apply Baseline Correction Algorithms: Post-acquisition processing can often rectify baseline distortions.[8][9] Most NMR software includes automatic and manual baseline correction functions.[9][10]
Q2: I'm observing a broad "hump" in my baseline. What could be the reason?
A broad "hump" in the baseline is often indicative of a very broad signal from the sample itself, such as from polymers or other macromolecules, or from the NMR tube. It can also be a result of very poor shimming.
Potential Solutions:
-
Improve Shimming: Re-shim the sample, paying close attention to the Z1 and Z2 shims, which have the most significant impact on the lineshape.[1]
-
Use High-Quality NMR Tubes: Low-quality or scratched NMR tubes can contribute to baseline distortions.[6] It is recommended to use high-quality tubes for the best results.[6]
-
Consider the Sample Itself: If your sample contains components with very broad resonances, these may appear as a hump in the baseline.
Q3: My baseline is not flat, making integration difficult. What processing steps can I take?
An uneven baseline can significantly impact the accuracy of peak integration.[9] Post-acquisition processing is a necessary step to correct for this.[8]
Recommended Processing Steps:
-
Phase Correction: Before addressing the baseline, ensure that the spectrum is correctly phased.
-
Baseline Correction: Apply a baseline correction algorithm. Common methods include:
-
Polynomial Fit: This method fits a polynomial function to the baseline.[9]
-
Whittaker Smoother: This is often a good starting point for automatic baseline correction.[9]
-
Multipoint Baseline Correction: For complex distortions, manually selecting points in the baseline can provide a more accurate correction.[9]
-
It is important to be cautious when applying baseline correction to spectra with broad peaks, as the algorithm may mistakenly treat these signals as part of the baseline.[9]
Q4: I see rolling baseline artifacts after applying solvent suppression. How can I minimize this?
Solvent suppression techniques, while effective at reducing the large solvent signal, can sometimes introduce baseline distortions.[11][12]
Strategies to Minimize Baseline Roll:
-
Optimize Suppression Parameters: The power and duration of the solvent suppression pulse can affect the baseline.[13] Using a lower decoupler power may help, but it could also result in less effective solvent suppression.[13]
-
Use Gradient-Based Suppression Methods: Pulse sequences that incorporate gradients, such as p3919gp, can offer good suppression with fewer baseline artifacts.[12]
-
Choose an Appropriate Baseline Correction Method: Some baseline correction algorithms are better suited for spectra with solvent suppression. The Whittaker Smoother is often effective in these cases.[9] Higher-order binomial experiments for solvent suppression can lead to a more rolling baseline.[12]
Frequently Asked Questions (FAQs)
Q1: Why is proper sample preparation crucial for a good baseline in this compound?
Proper sample preparation is the foundation for acquiring a high-quality NMR spectrum with a flat baseline. Several factors during sample preparation can directly impact the baseline:
-
Presence of Solids: Suspended particles disrupt the magnetic field's homogeneity, causing broad lines and baseline distortions.[3] Filtering the sample is essential.[3][4]
-
Sample Concentration: High sample concentrations increase viscosity, leading to broader lines and a less stable baseline.[6]
-
Paramagnetic Impurities: The presence of paramagnetic substances, including dissolved oxygen, can affect relaxation times and contribute to baseline issues.[3] Degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen.[3]
Q2: How does shimming affect the baseline and what is the correct procedure?
Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[1][14] An inhomogeneous magnetic field is a primary cause of distorted baselines and poor peak shapes.[1]
The lock level of the deuterium signal from the solvent is used as an indicator of field homogeneity; a higher lock level generally corresponds to better homogeneity and a flatter baseline.[1] The shimming process involves iteratively adjusting the Z-shims (and sometimes the X and Y shims) to maximize the lock level.[1]
Q3: What are the different types of deuterated methanol and how do they impact the spectrum?
Deuterated methanol is available in different isotopic purities. It is important to select the correct type for your experiment:
-
Methanol-d4 (CD₃OD): This is the most common deuterated methanol for NMR and is recommended for most applications.[4] The residual proton signal appears as a pentet around 3.31 ppm, and the hydroxyl proton signal is a singlet around 4.87 ppm.[15]
-
Methanol-d3 (CD₃OH): This is used when you want to observe the exchange of the hydroxyl proton with your analyte.[4]
-
Methanol-d (CH₃OD): This is not a suitable NMR solvent as the large residual methyl signal will dominate the spectrum.[4]
The percentage value on a bottle of deuterated solvent refers to the level of deuteration, not its chemical purity.[4]
Q4: How can I identify and minimize the water peak in my this compound sample?
This compound is hygroscopic and will readily absorb moisture from the atmosphere.[16] This results in a water peak in the spectrum, which can obscure analyte signals.
-
Identification: The chemical shift of the water peak is dependent on the solvent, temperature, and concentration. In this compound, the HOD peak is typically observed around 4.8 ppm.[15][17]
-
Minimization:
Q5: What are the ideal sample concentration and volume when using this compound?
-
Concentration: For most small molecules (< 1000 g/mol ) in ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of this compound is recommended.[7] For ¹³C NMR, a higher concentration of 10-50 mg may be necessary to achieve a good signal-to-noise ratio.[5]
-
Volume: The height of the sample in the NMR tube is critical for good shimming. A sample height of 4.0-5.0 cm (approximately 0.55-0.68 mL) is recommended for most spectrometers.[4][5]
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of Residual Protons and Carbon in this compound-d4.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (CD₂H OD) | 3.31 | Pentet | 2.2 Hz |
| ¹H (CD₃OH ) | 4.87 | Singlet | - |
| ¹³C (C D₃OD) | 49.1 | Septet | 22.2 Hz |
Data sourced from typical values, may vary slightly with temperature and pH.[15]
Table 2: Common Impurities in this compound and their Approximate ¹H Chemical Shifts.
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water (HOD) | ~4.8 | Singlet (broad) |
| Acetone | 2.05 | Singlet |
| Benzene | 7.16 | Singlet |
| Chloroform | 7.26 | Singlet |
| Dichloromethane | 5.32 | Triplet |
| Dimethyl Sulfoxide | 2.50 | Pentet |
Chemical shifts can be dependent on solvent, concentration, and temperature.[15][17]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation for this compound
-
Weigh the Sample: Accurately weigh 5-25 mg of the compound of interest into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of this compound-d4 to the vial.
-
Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be mindful of sample stability.
-
Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Manual Shimming Procedure for a Homogeneous Magnetic Field
-
Insert Sample and Lock: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium signal of the this compound.
-
Load Standard Shims: Load a standard shim set for the probe.
-
Optimize Z1 and Z2: Begin by adjusting the Z1 shim to maximize the lock level. Then, adjust the Z2 shim to further maximize the lock level. Repeat this process, iterating between Z1 and Z2, until no further improvement in the lock level is observed.[1]
-
Optimize Higher-Order Z Shims: If necessary, adjust the Z3 and Z4 shims using a similar iterative process.
-
Check Linewidth: After optimizing the shims, acquire a quick 1D proton spectrum and check the linewidth of a sharp singlet peak (e.g., residual solvent peak or an internal standard) to ensure it is narrow and symmetrical.
Protocol 3: Applying Post-Acquisition Baseline Correction
-
Process the FID: Perform Fourier transformation, and carefully phase the resulting spectrum.
-
Select a Baseline Correction Method: In your NMR processing software, navigate to the baseline correction options.[9]
-
Automatic Correction: As a first step, try an automatic baseline correction method, such as the Whittaker Smoother.[9]
-
Manual Correction (if needed): If the automatic correction is not satisfactory, switch to a manual or multipoint correction method. Select points in the spectrum that are clearly part of the baseline (i.e., regions with no peaks). The software will then fit a curve through these points and subtract it from the spectrum.[9]
-
Inspect the Corrected Spectrum: Carefully examine the corrected spectrum to ensure that no broad peaks have been distorted and that the baseline is flat across the entire spectral width.[9]
Mandatory Visualizations
Caption: Workflow for Troubleshooting Baseline Distortions.
References
- 1. colorado.edu [colorado.edu]
- 2. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. ou.edu [ou.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 9. Stanford University NMR Facility [web.stanford.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. chem.washington.edu [chem.washington.edu]
- 18. youtube.com [youtube.com]
Optimization of acquisition parameters for 13C NMR in Deuteromethanol.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting 13C NMR experiments in deuteromethanol (Methanol-d4).
Troubleshooting Guide
This section addresses common issues encountered during the acquisition of 13C NMR spectra in this compound.
Issue 1: Low Signal-to-Noise (S/N) Ratio
Question: My 13C NMR spectrum has a very low signal-to-noise ratio, even after a significant number of scans. What can I do to improve it?
Answer: A low signal-to-noise ratio is a frequent challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C isotope.[1][2] Here are several parameters you can adjust:
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. While effective, this will also increase the experiment time.
-
Optimize the Relaxation Delay (D1) and Pulse Angle: For routine qualitative spectra, a shorter relaxation delay (e.g., 2.0 seconds) combined with a smaller flip angle (e.g., 30°) can improve the signal intensity over a given experiment time.[3] This is based on the Ernst angle principle, which provides the optimal flip angle for a given repetition rate.[3]
-
Ensure Proper Proton Decoupling: Proton decoupling during both the acquisition and relaxation delay periods can significantly enhance the signal through the Nuclear Overhauser Effect (NOE), potentially increasing a 13C signal by up to 200%.[3]
-
Increase Sample Concentration: The signal strength is directly proportional to the molar concentration of your sample.[4] If possible, increasing the concentration can be a simple and effective way to improve the signal. A concentration of around 10 mM should yield a decent spectrum within half an hour on modern spectrometers with cryoprobes.[4]
-
Use an Appropriate Pulse Program: For standard 1D 13C spectra with proton decoupling, pulse programs like zgdc30 or zgpg30 are commonly used and are designed for a 30° pulse angle.[3]
-
Consider Using a Relaxation Agent: While not always necessary, a paramagnetic relaxation agent like Cr(acac)3 can be added to shorten the long T1 relaxation times of quaternary carbons, allowing for a faster pulse repetition rate and improved signal intensity in a shorter time.
Troubleshooting Workflow for Low S/N
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
Issue 2: Missing Quaternary Carbon Signals
Question: I am not observing the signals for my quaternary carbons, or they are very weak. Why is this happening and how can I detect them?
Answer: Quaternary carbons often exhibit very weak or missing signals in 13C NMR spectra for two main reasons:
-
Long Spin-Lattice Relaxation Times (T1): Quaternary carbons lack directly attached protons, which are the primary source of relaxation. This leads to very long T1 values, meaning they do not fully relax between pulses, resulting in signal attenuation or saturation.[3]
-
Lack of Nuclear Overhauser Effect (NOE): The NOE, which enhances the signal of carbons attached to protons during proton decoupling, is absent for quaternary carbons.[5]
To observe quaternary carbon signals, you can try the following:
-
Increase the Relaxation Delay (D1): A longer D1 (e.g., 5-10 times the longest T1) will allow the quaternary carbons to relax more fully between scans. However, this will significantly increase the total experiment time.
-
Use a Smaller Pulse Angle: A smaller flip angle (e.g., 30°) requires a shorter relaxation delay for the magnetization to recover.[3]
-
Employ a Different Pulse Sequence: While DEPT experiments enhance signals for protonated carbons, they will not show quaternary carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify quaternary carbons by their long-range couplings to protons.
Issue 3: Poor Baseline and Phasing
Question: My baseline is distorted, and I'm having trouble phasing the spectrum. What could be the cause?
Answer: Baseline and phasing issues can arise from several factors:
-
Acoustic Ringing: Cryoprobes, while enhancing sensitivity, can sometimes lead to baseline distortions known as acoustic ringing.[6] Using a pulse sequence with an anti-ring feature (e.g., zgig-pisp) can help mitigate this issue.[6]
-
Incorrect Acquisition Parameters: A very short acquisition time (AQ) can lead to truncation of the Free Induction Decay (FID), causing distortions in the baseline after Fourier transformation. Ensure your AQ is sufficient to capture the entire FID.
-
Receiver Gain: If the receiver gain is set too high, it can lead to clipping of the FID and subsequent baseline artifacts. Most modern spectrometers have an automated routine to set the receiver gain appropriately.
Frequently Asked Questions (FAQs)
Q1: What are the recommended standard acquisition parameters for a routine 13C NMR in this compound?
A1: For a routine qualitative 1D 13C NMR on a modern spectrometer (e.g., 400-600 MHz), the following parameters are a good starting point.[3]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgdc30 or zgpg30 | Standard 1D 13C with proton decoupling and a 30° pulse.[3] |
| Pulse Angle (P1) | 30° | Provides a good compromise between signal intensity and relaxation time.[3] |
| Relaxation Delay (D1) | 2.0 s | A shorter delay for faster acquisition in routine scans.[3] |
| Acquisition Time (AQ) | 1.0 s | Sufficient for good resolution in most cases.[3] |
| Number of Scans (NS) | 128 or higher | Dependent on sample concentration; increase for weaker samples.[3] |
| Spectral Width (SW) | ~240 ppm | To cover the entire range of 13C chemical shifts. |
| Temperature | 298 K | Standard operating temperature. |
Q2: How do I perform quantitative 13C NMR in this compound?
A2: Quantitative 13C NMR requires specific parameter adjustments to ensure that the integrated peak areas accurately reflect the relative number of nuclei.
-
Long Relaxation Delay (D1): To ensure complete relaxation of all carbon nuclei, especially those with long T1s, a long D1 is crucial. A common rule of thumb is to set D1 to at least 5 times the longest T1 value in your molecule.
-
90° Pulse Angle: A 90° pulse is used to ensure that the magnetization is fully tipped into the transverse plane for maximum signal per scan.
-
Gated Proton Decoupling: To suppress the NOE, which can lead to non-uniform signal enhancements, inverse-gated decoupling is used. In this technique, the proton decoupler is on during acquisition but off during the relaxation delay.
-
Sufficient Number of Scans: A high signal-to-noise ratio is necessary for accurate integration.
| Parameter | Recommended Value for Quantitative Analysis | Purpose |
| Pulse Program | Inverse-gated decoupling | Suppresses the NOE for accurate integration. |
| Pulse Angle (P1) | 90° | Maximizes signal for each scan. |
| Relaxation Delay (D1) | > 5 * T1(max) | Ensures full relaxation of all carbons. |
| Acquisition Time (AQ) | Sufficient for desired resolution | |
| Number of Scans (NS) | High, for good S/N | To allow for accurate integration. |
Q3: What are the 1H and 13C chemical shifts for this compound (Methanol-d4)?
A3: The residual proton and the carbon signals of this compound can be used as a secondary reference.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| 1H (residual CHD2OD) | 3.31 | Quintet |
| 13C | 49.15 | Septet |
Note: The multiplicity is due to coupling with deuterium (spin I=1). The chemical shifts can vary slightly depending on the sample and temperature.[7]
Experimental Protocols
Protocol 1: Standard Qualitative 1D 13C NMR
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of this compound.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Tune and match the 13C and 1H channels.
-
-
Acquisition Parameter Setup:
-
Load a standard 13C experiment with proton decoupling.
-
Set the pulse program to zgpg30 or an equivalent.
-
Set the pulse angle to 30°.
-
Set the relaxation delay (D1) to 2.0 s.
-
Set the acquisition time (AQ) to 1.0 - 1.5 s.
-
Set the number of scans (NS) to 128 or higher, depending on the sample concentration.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (49.15 ppm).
-
Protocol 2: DEPT-135 Experiment
The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is useful for distinguishing between CH, CH2, and CH3 groups.
-
Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameter Setup:
-
Load a standard DEPT-135 pulse sequence.
-
The relaxation delay (D1) is typically set to 2.0 s.
-
The number of scans can often be lower than for a standard 13C experiment due to the signal enhancement.
-
-
Acquisition: Run the experiment.
-
Processing: Process the spectrum as you would for a standard 1D experiment. In a DEPT-135 spectrum:
-
CH3 groups appear as positive peaks.
-
CH2 groups appear as negative peaks.
-
CH groups appear as positive peaks.
-
Quaternary carbons are not observed.
-
Logical Flow for Experiment Selection
Caption: Decision tree for selecting the appropriate 13C NMR experiment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Joseph Vasquez – Quantitative Comparison of 13C Spectra Acquired Using a New Adiabatic Anti-Ring Pulse Sequence to the Conventional Inverse-Gated Decoupling Single Pulse Experiment - PANIC NMR Conference [panicnmr.com]
- 7. chem.washington.edu [chem.washington.edu]
Dealing with viscosity issues of samples in Deuteromethanol at low temperatures.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering sample viscosity issues during low-temperature Nuclear Magnetic Resonance (NMR) experiments using deuteromethanol (Methanol-d4, CD3OD).
Frequently Asked Questions (FAQs)
Q1: Why do my NMR signals broaden significantly at low temperatures in this compound?
A1: Signal broadening at low temperatures in this compound is primarily due to increased viscosity of the sample solution. As the temperature decreases, the viscosity of the solvent and, consequently, the entire sample solution, rises. This increased viscosity slows down the molecular tumbling of your analyte. In NMR spectroscopy, slow molecular tumbling leads to less efficient averaging of dipolar couplings and chemical shift anisotropy, resulting in faster transverse relaxation (shorter T2) and, therefore, broader spectral lines.[1] At very low temperatures, the solution may approach its freezing point, further restricting molecular motion and exacerbating line broadening.
Q2: What is the freezing point of this compound, and how low can I safely cool my sample?
A2: The freezing point of this compound (CD3OD) is approximately -98°C (-144°F; 175 K).[2] It is advisable to conduct experiments at least 5-10°C above the freezing point to avoid solidification of the sample, which can damage the NMR probe.[3] Therefore, a practical lower limit for experiments in this compound is around -90°C.
Q3: How does sample concentration affect viscosity and signal broadening at low temperatures?
A3: Higher sample concentrations can significantly increase the viscosity of your solution, especially at low temperatures.[4] This is particularly true for macromolecules like proteins or polymers. A more concentrated sample means more solute-solute and solute-solvent interactions, which can restrict molecular motion and lead to broader lines. It is crucial to find an optimal concentration that provides a good signal-to-noise ratio without causing excessive viscosity-induced line broadening. For typical small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[4][5]
Q4: Are there any alternative deuterated solvents with lower viscosity at low temperatures?
A4: Yes, depending on the solubility of your sample and the desired temperature range, you might consider other solvents. For example, dichloromethane-d2 (CD2Cl2) has a freezing point of -95°C and is less viscous than methanol at lower temperatures. Acetone-d6 is another option with a freezing point of -94°C. However, the choice of solvent will always depend on the chemical properties of your analyte and the specific scientific question you are addressing.
Troubleshooting Guide
This guide provides solutions to common problems encountered when dealing with viscous samples in this compound at low temperatures.
Problem 1: My NMR signals are too broad to be useful, even after optimizing the concentration.
-
Solution 1: Gradual Temperature Decrease and Equilibration. Ensure you are decreasing the temperature in small increments (e.g., 10-20°C at a time) and allowing the sample to equilibrate for at least 5-10 minutes at each step.[6][7] This allows for more uniform temperature distribution within the sample and can help in achieving better shimming.
-
Solution 2: Shimming at Low Temperatures. Shimming can be more challenging with viscous samples. It is crucial to re-shim the spectrometer at each new low temperature. If automated shimming fails, manual shimming of the on-axis (Z) shims may be necessary to improve field homogeneity.
-
Solution 3: Adjusting Acquisition Parameters. For viscous samples, you may need to adjust your NMR acquisition parameters. Increasing the relaxation delay (d1) can help ensure that the spins fully relax between scans, which can be slower in viscous media. Using a wider spectral width (sw) might also be necessary if peaks have broadened significantly.
Problem 2: I suspect my sample is precipitating at low temperatures.
-
Solution 1: Visual Inspection. If possible and safe, quickly eject the sample after reaching the target low temperature to visually inspect for any cloudiness or solid particles. Be aware of the potential for frost formation on the outside of the NMR tube.
-
Solution 2: Solubility Test at Low Temperature. Before your NMR experiment, you can perform a cold-temperature solubility test in a separate vial using a cooling bath to ensure your compound remains in solution at the desired temperature and concentration.
-
Solution 3: Use of Co-solvents. In some cases, adding a small amount of a co-solvent in which your compound is highly soluble might help to prevent precipitation at low temperatures. However, be mindful that this will change the overall properties of your solvent system.
Data Presentation
Viscosity of Methanol at Different Temperatures
| Temperature (°C) | Temperature (K) | Viscosity (cP) |
| 20 | 293.15 | 0.59 |
| 0 | 273.15 | 0.82 |
| -10 | 263.15 | 1.00 |
| -20 | 253.15 | 1.28 |
| -30 | 243.15 | 1.65 |
| -40 | 233.15 | 2.15 |
| -50 | 223.15 | 2.89 |
| -60 | 213.15 | 4.00 |
| -70 | 203.15 | 5.80 |
| -80 | 193.15 | 9.10 |
| -90 | 183.15 | 16.20 |
| -98 | 175.15 | ~28 (extrapolated) |
Data is for non-deuterated methanol and serves as an approximation.
Experimental Protocols
Protocol 1: Standard Low-Temperature NMR Experiment in this compound
-
Sample Preparation:
-
Setting up the Spectrometer:
-
Insert the sample into the spectrometer at room temperature.
-
Lock and shim the sample at room temperature to obtain a good starting point.
-
Acquire a reference spectrum at room temperature.
-
-
Cooling Procedure:
-
Start the variable temperature (VT) unit.
-
Lower the temperature in increments of no more than 20°C.
-
At each temperature step, allow the system to equilibrate for at least 5 minutes.
-
Re-shim the sample at each new temperature. This is critical for maintaining good resolution.
-
-
Data Acquisition:
-
Acquire your NMR data at the desired low temperature.
-
Be prepared to adjust acquisition parameters (e.g., number of scans, relaxation delay) to compensate for potential signal broadening.
-
-
Returning to Room Temperature:
-
After completing your experiments, slowly increase the temperature back to room temperature in increments.
-
Allow for equilibration at each step.
-
This gradual warming prevents thermal shock to the probe and the NMR tube.
-
Visualizations
Caption: Workflow for a low-temperature NMR experiment.
Caption: Troubleshooting logic for broad NMR signals.
References
- 1. mn.uio.no [mn.uio.no]
- 2. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Technical Support Center: Improving Signal-to-Noise Ratio in Deuteromethanol for Dilute Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in NMR experiments involving dilute samples dissolved in deuteromethanol (CD3OD).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio poor for my dilute sample in this compound?
A low signal-to-noise (S/N) ratio for dilute samples in this compound (CD3OD) can stem from several factors. Primarily, the low concentration of the analyte provides a weak signal that can be obscured by the inherent noise of the spectrometer and solvent. Other contributing factors can include suboptimal sample preparation, inadequate shimming of the magnetic field, and incorrect acquisition parameters. For instance, suspended particles in the sample can distort the magnetic field homogeneity, leading to broadened lines and a reduced S/N ratio.[1]
Q2: What is the most straightforward way to improve the S/N ratio?
The most direct method to enhance the S/N ratio is to increase the number of scans. The S/N ratio improves proportionally to the square root of the number of scans. Therefore, to double the S/N ratio, you need to quadruple the number of scans.[2][3] However, this will also significantly increase the experimental time.
Q3: How does the choice of NMR tube affect the S/N ratio?
The quality and cleanliness of the NMR tube are crucial for achieving a good S/N ratio. High-quality NMR tubes have better dimensional regularity, which contributes to better magnetic field homogeneity and thus sharper lines.[4] It is important to use clean tubes to avoid contamination from previous samples or cleaning solvents like acetone, which can introduce extraneous signals and broaden the analyte peaks.[1] For optimal performance, tubes should not be dried in a hot oven, as this may cause them to warp.[1]
Q4: Can using a mixed solvent with this compound help?
Yes, using a mixed solvent system can sometimes improve the S/N ratio by enhancing the solubility of the analyte. For example, a mixture of deuterochloroform (CDCl3) and this compound (CD3OD) can increase the solubility of many drugs and natural products, leading to a higher effective concentration and a better signal.[4]
Q5: Are there any specific properties of this compound I should be aware of?
This compound has a relatively low viscosity, which is generally favorable for obtaining sharp NMR signals. However, like other protic solvents, it can exchange deuterium with labile protons (e.g., -OH, -NH) in your analyte, which can lead to peak broadening or disappearance of these signals. The residual protic solvent signal (CHD2OD) can also be quite large and may require solvent suppression techniques.
Troubleshooting Guide
Issue: Low Signal-to-Noise Ratio
This guide provides a systematic approach to troubleshooting and resolving low S/N issues when working with dilute samples in this compound.
Step 1: Evaluate Sample Preparation
Proper sample preparation is the foundation of a good NMR experiment.
-
Is the sample fully dissolved and free of particulates?
-
Is the sample concentration adequate?
-
Problem: For very dilute samples, the signal may be inherently weak.
-
Solution: If possible, increase the sample concentration. If the sample is mass-limited, consider using a smaller diameter NMR tube (e.g., 3 mm instead of 5 mm) and a corresponding probe to increase the filling factor.
-
-
Is the NMR tube clean and of high quality?
Step 2: Optimize Spectrometer Parameters
Fine-tuning the acquisition parameters can significantly boost your S/N.
-
Have you optimized the number of scans?
-
Is the shimming optimized?
-
Problem: Poor shimming leads to broad and asymmetric peaks, which reduces the peak height and thus the S/N.
-
Solution: Carefully shim the magnetic field for your sample. Maximize the lock level and ensure the lock signal is stable.[2]
-
-
Are the pulse width and relaxation delay appropriate?
-
Problem: An incorrect pulse angle or a relaxation delay that is too short can lead to signal saturation and reduced intensity.
-
Solution: For quantitative measurements on dilute samples, a 90° pulse angle combined with a long relaxation delay (at least 5 times the longest T1 of interest) is often recommended to allow for full magnetization recovery. However, for simply improving the S/N of a spectrum for qualitative purposes, a smaller flip angle (e.g., 30-45°) can be used with a shorter relaxation delay, allowing for more scans in a given amount of time.[2]
-
Step 3: Advanced Techniques
If the above steps are insufficient, consider these more advanced strategies.
-
Are you using an appropriate pulse sequence?
-
Problem: The standard 1D pulse sequence may not be the most sensitive.
-
Solution: Investigate the use of specialized pulse sequences designed for sensitivity enhancement, such as those employing solvent suppression (e.g., WET or presaturation) if the residual solvent signal is overwhelming the analyte signals.[6] For certain nuclei, polarization transfer techniques like DEPT or INEPT can provide significant signal enhancement.
-
-
Have you considered using a cryoprobe?
-
Problem: The inherent sensitivity of the NMR probe is a limiting factor.
-
Solution: If available, use a cryogenically cooled probe (cryoprobe). Cryoprobes can increase the S/N ratio by a factor of 3 to 4, or even more, compared to a standard room temperature probe.
-
Quantitative Data Summary
The following tables provide a summary of the quantitative effects of key parameters on the signal-to-noise ratio.
Table 1: Effect of the Number of Scans on Signal-to-Noise Ratio
| Number of Scans (NS) | Relative S/N Improvement (√NS) |
| 1 | 1.0 |
| 4 | 2.0 |
| 16 | 4.0 |
| 64 | 8.0 |
| 256 | 16.0 |
| 1024 | 32.0 |
Data in this table is based on the theoretical relationship that the S/N ratio is proportional to the square root of the number of scans.[2][3]
Table 2: Common Impurities in this compound (CD3OD) and their ¹H Chemical Shifts
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water (H₂O) | ~4.87 | s |
| Acetone | ~2.15 | s |
| Benzene | ~7.36 | s |
| Chloroform | ~7.83 | s |
| Dichloromethane | ~5.52 | s |
| Diethyl ether | ~1.22 (CH₃), ~3.58 (CH₂) | t, q |
| Ethanol | ~1.19 (CH₃), ~3.63 (CH₂) | t, q |
| Ethyl acetate | ~1.26 (CH₃), ~2.05 (CH₃), ~4.12 (CH₂) | t, s, q |
| Hexane | ~0.90 (CH₃), ~1.30 (CH₂) | m |
| Methanol | ~3.31 | s |
| Toluene | ~2.34 (CH₃), ~7.17-7.29 (Ar-H) | s, m |
Chemical shifts can vary slightly depending on temperature and sample concentration. Data adapted from published sources.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Dilute NMR Sample in this compound
-
Weigh the Analyte: Accurately weigh approximately 1-5 mg of your solid sample into a clean, small vial. For a liquid sample, use a microliter syringe to measure a precise volume.
-
Add this compound: Add approximately 0.6-0.7 mL of high-purity this compound (CD3OD) to the vial.[12][13]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used, provided the analyte is stable under these conditions.
-
Filter the Solution: To remove any particulate matter, filter the solution directly into a high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[5]
-
Check Sample Height: Ensure the height of the solution in the NMR tube is at least 4.5 cm to ensure it is within the detection region of the NMR coil.[5]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Optimizing the Number of Scans for a Dilute Sample
-
Initial Short Acquisition: After inserting the sample and performing locking and shimming, acquire a short initial spectrum with a small number of scans (e.g., 8 or 16).
-
Assess Initial S/N: Examine the resulting spectrum to get a preliminary idea of the S/N ratio for your analyte's peaks.
-
Estimate Required S/N: Determine the desired S/N for your analysis (e.g., a S/N of at least 10:1 for peak identification, or higher for quantitative analysis).
-
Calculate Required Scans: Use the following relationship to estimate the number of scans needed:
-
Required Scans = Initial Scans * (Desired S/N / Initial S/N)²
-
-
Set New Number of Scans: In the acquisition software, set the number of scans to the calculated value.
-
Acquire Final Spectrum: Start the acquisition with the new number of scans. Be mindful of the increased experiment time.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound.
Caption: Logical relationship between key experimental parameters and the signal-to-noise ratio.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. chemistry.mit.edu [chemistry.mit.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ou.edu [ou.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. paulussegroup.com [paulussegroup.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
Validation & Comparative
Deuteromethanol vs. DMSO-d6: A Comparative Guide for NMR Analysis of Polar Compounds
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical first step in obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. This is particularly true for the analysis of polar compounds, where solvent-analyte interactions can significantly influence spectral resolution and the observation of key structural features. This guide provides an objective comparison of two of the most common deuterated polar solvents, Deuteromethanol (Methanol-d4, CD3OD) and Deuterated Dimethyl Sulfoxide (DMSO-d6), supported by experimental data and detailed protocols to aid in solvent selection and sample preparation.
Introduction
This compound and DMSO-d6 are indispensable tools in the NMR analysis of a wide range of polar molecules, including pharmaceuticals, natural products, metabolites, and peptides. Their ability to dissolve compounds that are insoluble in less polar solvents like chloroform-d is a key advantage. However, the choice between these two solvents is not always straightforward and depends on the specific properties of the analyte and the goals of the NMR experiment. This guide will delve into a detailed comparison of their physical properties, spectral characteristics, and performance in dissolving and analyzing polar compounds, providing a clear rationale for choosing the optimal solvent for your research needs.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent, such as its boiling point, viscosity, and dielectric constant, can have a significant impact on the quality of the NMR data obtained. The following table summarizes the key physical and chemical properties of this compound and DMSO-d6.
| Property | This compound (CD3OD) | DMSO-d6 |
| Molecular Formula | CD4O | C2D6SO |
| Molecular Weight | 36.07 g/mol | 84.18 g/mol |
| Boiling Point | 65 °C | 189 °C[1] |
| Melting Point | -98 °C | 18.5 °C[1] |
| Density (at 20 °C) | ~0.89 g/mL | ~1.19 g/mL |
| Viscosity (at 25 °C) | ~0.55 cP | ~2.0 cP |
| Dielectric Constant | 32.6 | 47 |
| Hygroscopicity | Moderate | High[1][2] |
Performance in NMR Analysis of Polar Compounds
The choice of solvent directly impacts the solubility of the analyte, the appearance of the NMR spectrum, and the type of information that can be extracted.
Dissolution of Polar Compounds
Both this compound and DMSO-d6 are excellent solvents for a wide array of polar compounds.
-
This compound (CD3OD) is a protic solvent that readily dissolves polar molecules capable of hydrogen bonding, such as alcohols, carboxylic acids, amines, and sugars.[3] Its lower viscosity compared to DMSO-d6 can be advantageous for achieving sharper NMR signals.
-
DMSO-d6 is a polar aprotic solvent with a remarkable ability to dissolve a broad spectrum of organic compounds, including many that are sparingly soluble in other solvents.[1] It is particularly effective for dissolving peptides, polar polymers, and salts of organic compounds.[3][4]
While specific solubility data can be compound-dependent, a general guideline for initial solubility testing is to use approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Spectral Features and Potential Interferences
The residual solvent and water peaks are important considerations in NMR spectroscopy as they can obscure signals from the analyte.
| Solvent | Residual 1H Signal (ppm) | 13C Signal (ppm) | Water (HOD) Signal (ppm) |
| This compound (CD3OD) | 3.31 (quintet) & 4.87 (singlet, -OD) | 49.0 | ~4.8 |
| DMSO-d6 | 2.50 (quintet) | 39.5 | ~3.33[2] |
-
This compound (CD3OD): The residual methyl peak at 3.31 ppm and the hydroxyl peak at 4.87 ppm can sometimes overlap with signals from the analyte, particularly in the aliphatic and hydroxyl/amine regions of the spectrum.[2] A significant characteristic of methanol-d4 is its ability to exchange deuterium with labile protons (e.g., -OH, -NH2, -COOH) in the analyte. This results in the disappearance of the signals for these exchangeable protons from the ¹H NMR spectrum, which can be a useful tool for their identification.[2]
-
DMSO-d6: The residual peak at 2.50 ppm is in the aliphatic region and is less likely to interfere with aromatic or downfield signals.[2] However, the high hygroscopicity of DMSO-d6 means that it readily absorbs moisture from the atmosphere, leading to a potentially large water peak around 3.33 ppm.[1][2] This water peak can obscure signals in that region of the spectrum. Unlike methanol-d4, DMSO-d6 is aprotic and does not readily exchange deuterium with labile protons, allowing for their direct observation in the ¹H NMR spectrum.
Experimental Protocols
General Sample Preparation for Polar Compounds
-
Weighing the Sample: Accurately weigh 5-20 mg of the polar analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (this compound or DMSO-d6) to the vial.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneity and poor spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for Minimizing Water Contamination in DMSO-d6
Due to its high hygroscopicity, special care must be taken when preparing NMR samples in DMSO-d6 to minimize the water signal.
-
Drying Glassware: Dry the NMR tube and any glassware that will come into contact with the solvent in an oven at 150 °C for several hours and allow them to cool in a desiccator.
-
Handling in an Inert Atmosphere: Whenever possible, handle the DMSO-d6 and prepare the sample in a glove box or under a stream of dry nitrogen or argon.
-
Using Molecular Sieves: For highly sensitive experiments, freshly activated 3 Å molecular sieves can be added to the DMSO-d6 to remove residual water. Allow the solvent to stand over the sieves for several hours before use.
-
Proper Storage: Store DMSO-d6 in a tightly sealed container, preferably with a septum, and in a desiccator.
Protocol for Analyzing Compounds with Labile Protons in this compound
The key consideration when using this compound for compounds with exchangeable protons is the interpretation of the resulting spectrum.
-
Standard Sample Preparation: Prepare the NMR sample following the general protocol.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum.
-
Identifying Exchangeable Protons: Note the absence of signals corresponding to labile protons (-OH, -NH2, -COOH). This disappearance serves as strong evidence for the presence of these functional groups.
-
Comparative Analysis: If possible, acquire a spectrum of the same compound in an aprotic solvent like DMSO-d6 to observe the signals of the labile protons and confirm their chemical shifts.
Mandatory Visualizations
Caption: A decision-making workflow for selecting the appropriate NMR solvent for polar compounds.
Caption: Key intermolecular interactions between polar analytes and the two NMR solvents.
Conclusion
The choice between this compound and DMSO-d6 for the NMR analysis of polar compounds is a nuanced one, with each solvent offering distinct advantages and disadvantages.
-
This compound (CD3OD) is an excellent choice for many polar compounds, particularly when lower viscosity is desired for better resolution. Its key characteristic is the exchange of labile protons, which can be a powerful tool for their identification. However, this also means that direct observation of these protons is not possible.
-
DMSO-d6 is a highly versatile and powerful solvent for a very broad range of polar compounds, including those that are difficult to dissolve in other solvents. Its aprotic nature allows for the direct observation of labile protons. The primary challenge with DMSO-d6 is its high hygroscopicity, which requires careful sample preparation to minimize the interference from the water signal.
By carefully considering the properties of the analyte and the specific information required from the NMR experiment, and by following the appropriate experimental protocols, researchers can effectively leverage the strengths of both this compound and DMSO-d6 to obtain high-quality NMR data for their polar compounds.
References
A Researcher's Guide: Deuteromethanol vs. Deuterated Chloroform for NMR Analysis of Organic Samples
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of the resulting spectra. For researchers and professionals in drug development and organic chemistry, deuteromethanol (CD3OD) and deuterated chloroform (CDCl3) are two of the most common solvents employed. This guide provides an objective comparison of their performance for the analysis of organic samples, supported by key physical and chemical properties, and outlines standard experimental protocols.
At a Glance: Key Property Comparison
A fundamental understanding of the physical and chemical properties of each solvent is paramount in selecting the appropriate medium for your analyte. The following table summarizes the key characteristics of this compound and deuterated chloroform.
| Property | This compound (CD3OD) | Deuterated Chloroform (CDCl3) |
| Molar Mass | 36.07 g/mol | 120.38 g/mol |
| Density | 0.888 g/cm³ | 1.500 g/cm³ |
| Boiling Point | 65.4 °C | 61.2 °C |
| Melting Point | -97.8 °C | -64.1 °C |
| Polarity | Polar, Protic | Non-polar |
| ¹H Residual Peak (ppm) | ~3.31 (quintet) & ~4.87 (singlet, OH) | ~7.26 (singlet) |
| ¹³C Residual Peak (ppm) | ~49.0 (septet) | ~77.16 (triplet) |
| Hygroscopic Nature | Highly hygroscopic | Moderately hygroscopic |
| Chemical Reactivity | Can exchange with labile protons (e.g., -OH, -NH). | Generally inert, but can decompose to form acidic impurities. |
Performance in NMR Spectroscopy: A Detailed Comparison
The ideal NMR solvent should effectively dissolve the analyte without interfering with its signals. The choice between this compound and deuterated chloroform hinges primarily on the polarity of the organic sample.
Solubility:
Deuterated chloroform is the solvent of choice for a wide range of non-polar to moderately polar organic compounds. Its low polarity minimizes interactions with most analytes, leading to sharp, well-resolved signals.
This compound, being a polar protic solvent, is excellent for dissolving polar organic molecules, including those with hydroxyl, carboxyl, and amino functionalities. Its ability to form hydrogen bonds can be advantageous for solubilizing complex polar compounds. However, this same property can lead to peak broadening for exchangeable protons.
Residual Solvent Peaks and Spectral Interference:
Deuterated solvents are never 100% isotopically pure and will always show residual proton signals.
-
Deuterated Chloroform (CDCl3): The residual CHCl3 peak appears as a sharp singlet at approximately 7.26 ppm. This region of the spectrum is often free of analyte signals, making it a convenient internal reference. However, impurities or decomposition can introduce other small peaks.
-
This compound (CD3OD): The residual CHD2OD peak is a quintet centered at around 3.31 ppm. Additionally, a broader singlet from the hydroxyl proton (OH) is observed around 4.87 ppm. The chemical shift of the hydroxyl peak is highly dependent on temperature, concentration, and the presence of water. These peaks can potentially overlap with analyte signals in the aliphatic region of the spectrum.
Analyte-Solvent Interactions:
-
This compound: The protic nature of CD3OD allows it to exchange with labile protons (e.g., in alcohols, amines, carboxylic acids) in the analyte. This can be a useful tool for identifying such protons, as their signals will either disappear or broaden upon addition of D2O to the CD3OD sample. However, this exchange can also be a drawback if the intention is to observe the coupling patterns of these protons.
-
Deuterated Chloroform: CDCl3 is generally considered chemically inert towards most organic compounds. However, it can be slightly acidic and may react with highly basic or acid-sensitive samples. Over time, particularly when exposed to light and air, CDCl3 can decompose to produce small amounts of phosgene and hydrochloric acid, which can degrade sensitive samples.
Sample Recovery:
Both solvents have relatively low boiling points, facilitating sample recovery after NMR analysis through evaporation. However, the slightly higher boiling point and strong intermolecular forces of this compound can make it marginally more difficult to remove completely compared to deuterated chloroform.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation for NMR Analysis in Deuterated Chloroform (CDCl3)
-
Analyte Preparation: Ensure the organic sample is dry and free of particulate matter. For solid samples, weigh approximately 5-20 mg into a clean, dry vial. For liquid samples, use 1-2 drops.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous.
Sample Preparation for NMR Analysis in this compound (CD3OD)
-
Analyte Preparation: The sample should be dry. Weigh 5-20 mg of a solid sample or use 1-2 drops of a liquid sample into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of deuterated methanol to the vial. Due to its hygroscopic nature, it is advisable to handle deuterated methanol in a dry atmosphere (e.g., under nitrogen or in a glove box) to minimize water contamination.
-
Dissolution: Gently mix the contents of the vial until the sample is fully dissolved.
-
Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
-
Homogenization: Gently invert the tube multiple times to ensure a uniform solution.
Visualizing the Solvent Selection Workflow
The decision-making process for selecting an appropriate NMR solvent can be streamlined. The following diagram illustrates a logical workflow for choosing between this compound and deuterated chloroform based on the properties of the organic sample.
Caption: A decision-making workflow for selecting between CD3OD and CDCl3.
Conclusion
The selection between this compound and deuterated chloroform is a critical step in NMR analysis that is primarily dictated by the solubility and chemical nature of the organic sample. Deuterated chloroform is a versatile solvent for a broad range of non-polar and moderately polar compounds, offering a clean spectral window and general inertness. This compound is the preferred choice for polar analytes, although researchers must be mindful of its protic nature and the potential for proton exchange. By carefully considering the properties of the analyte and the characteristics of each solvent, researchers can optimize their NMR experiments to obtain high-quality data for structural elucidation and chemical analysis.
Unveiling Reaction Pathways: A Comparative Guide to Deuterium Labeling with Deuteromethanol
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount to innovation. A deep understanding of how molecules transform allows for the optimization of existing processes and the design of novel chemical entities. Among the arsenal of techniques available for mechanistic validation, deuterium labeling, particularly with deuteromethanol (CD₃OD or MeOD), stands out as a powerful and versatile tool. This guide provides an objective comparison of this compound-based deuterium labeling with other common methods for validating reaction mechanisms, supported by experimental data and detailed protocols.
The Power of a Heavy Atom: The Principle of Deuterium Labeling
Deuterium (D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but has twice the mass. This mass difference, while subtle, leads to a significant disparity in the vibrational frequencies of bonds involving deuterium compared to those with protium. The C-D bond, for instance, has a lower zero-point energy and is stronger than the C-H bond. Consequently, reactions that involve the breaking of a bond to hydrogen in the rate-determining step will proceed at a different rate when hydrogen is replaced by deuterium. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.[1]
This compound serves as an excellent reagent and solvent for these studies. It can act as a source of deuterium atoms that can be incorporated into a molecule, or it can be used as a solvent to probe the involvement of solvent molecules in the reaction mechanism through the solvent isotope effect (SIE). By comparing the rate of a reaction in methanol (CH₃OH) with that in this compound, researchers can glean critical insights into the transition state of the reaction.
Case Study 1: Acid-Catalyzed Esterification of Benzoic Acid
A classic example of applying this compound to validate a reaction mechanism is the acid-catalyzed esterification of benzoic acid. Two plausible mechanisms can be envisioned: one involving the protonation of the carbonyl oxygen (Mechanism A) and an alternative involving the protonation of the hydroxyl oxygen (Mechanism B).
Distinguishing Mechanisms with this compound
By conducting the reaction in both methanol and this compound, we can observe a solvent isotope effect. If the reaction proceeds via Mechanism A, a pre-equilibrium protonation of the carbonyl oxygen occurs. The subsequent nucleophilic attack of methanol is the rate-determining step. In this scenario, the O-H bond of the protonated carbonyl is weaker than the corresponding O-D bond in the deuterated solvent. This leads to a higher concentration of the protonated intermediate in the deuterated solvent, resulting in a faster reaction rate. This phenomenon is known as an inverse solvent isotope effect (kH/kD < 1).
Conversely, if Mechanism B were operative, where the C-OH bond is broken in the rate-determining step, a primary kinetic isotope effect would be expected if the hydroxyl proton is transferred in that step, leading to a normal solvent isotope effect (kH/kD > 1).
dot
Quantitative Data
| Reaction Condition | Relative Rate (ksolvent / kCH₃OH) | Supporting Mechanism |
| CH₃OH | 1.00 | - |
| CD₃OD | > 1.00 (expected) | Mechanism A |
Table 1. Expected relative rates for the acid-catalyzed esterification of benzoic acid in methanol vs. This compound.
Experimental Protocol: Determining the Solvent Kinetic Isotope Effect for Benzoic Acid Esterification
Objective: To measure the rate constants for the acid-catalyzed esterification of benzoic acid in both methanol and this compound to determine the solvent kinetic isotope effect.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
This compound (CD₃OD, 99.5 atom % D)
-
Concentrated sulfuric acid (catalyst)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare two reaction flasks. To each, add a known amount of benzoic acid (e.g., 1.22 g, 10 mmol).
-
To the first flask, add a precise volume of methanol (e.g., 50 mL).
-
To the second flask, add the same volume of this compound.
-
Place both flasks in a thermostated water bath to equilibrate at the desired reaction temperature (e.g., 50 °C).
-
-
Reaction Initiation:
-
To each flask, add a small, identical amount of concentrated sulfuric acid (e.g., 0.5 mL) to catalyze the reaction. Start a timer immediately after the addition of the catalyst.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 30 minutes for 3 hours), withdraw a small aliquot (e.g., 2.0 mL) from each reaction mixture.
-
Immediately quench each aliquot by adding it to a conical flask containing ice-cold distilled water. This will stop the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to each quenched sample.
-
Titrate the unreacted benzoic acid in each sample with the standardized sodium hydroxide solution until a persistent pink color is observed. Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of unreacted benzoic acid at each time point for both reactions.
-
Plot the natural logarithm of the concentration of benzoic acid (ln[Benzoic Acid]) versus time for both the methanol and this compound reactions.
-
The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the solvent kinetic isotope effect as the ratio of the rate constants: SKIE = kCH₃OH / kCD₃OD.
-
Case Study 2: Distinguishing E1 and E2 Elimination Mechanisms
Deuterium labeling with this compound can also be instrumental in differentiating between unimolecular (E1) and bimolecular (E2) elimination reactions. Consider the elimination reaction of a tertiary alkyl halide, such as tert-butyl chloride, in a methanolic solution.
The Mechanistic Dichotomy
In the E1 mechanism , the reaction proceeds in two steps. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. The solvent then acts as a base to remove a proton from a beta-carbon in a subsequent, fast step.
In the E2 mechanism , the reaction occurs in a single, concerted step where the base removes a beta-proton simultaneously with the departure of the leaving group.
dot
Probing the Mechanism with this compound
In the E1 mechanism, the C-H bond is not broken in the rate-determining step. Therefore, replacing the beta-hydrogens with deuterium would not significantly affect the rate of the reaction. Consequently, a negligible primary kinetic isotope effect is expected. However, a small secondary solvent isotope effect may be observed due to the different solvating properties of methanol and this compound for the developing carbocation and leaving group.
For the E2 mechanism, the C-H bond is broken in the rate-determining step. Therefore, replacing the beta-hydrogens with deuterium will result in a significant primary kinetic isotope effect (kH/kD > 1). When using this compound as the solvent, the methoxide base will be deuterated (CD₃O⁻). The involvement of the base in the rate-determining step will also contribute to the observed solvent isotope effect.
Quantitative Data
| Reaction Mechanism | Expected kCH₃OH/kCD₃OD | Rationale |
| E1 | ≈ 1 | C-H bond breaking is not in the rate-determining step. |
| E2 | > 1 | C-H bond breaking is in the rate-determining step. |
Table 2. Expected solvent kinetic isotope effects for E1 vs. E2 elimination reactions.
Experimental Protocol: Monitoring the Solvolysis of tert-Butyl Chloride
Objective: To determine the rate of solvolysis of tert-butyl chloride in methanol and this compound to infer the dominant elimination mechanism.
Materials:
-
tert-Butyl chloride
-
Methanol (anhydrous)
-
This compound (CD₃OD, 99.5 atom % D)
-
Bromothymol blue indicator
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Thermostated water bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Solvent Preparation:
-
Prepare two solvent mixtures. For the first, mix a defined volume of methanol with a small amount of water (e.g., 80:20 v/v).
-
For the second, prepare an identical mixture using this compound and D₂O.
-
Add a few drops of bromothymol blue indicator to each solvent mixture.
-
-
Reaction Initiation:
-
Place the solvent mixtures in a thermostated water bath to reach the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small, precise amount of tert-butyl chloride to each solvent mixture. Start a timer immediately. The solution will be acidic (yellow) due to the HCl produced.
-
-
Titration:
-
Immediately begin titrating the reaction mixtures with the standardized NaOH solution. The goal is to maintain the solution at the neutral (green) endpoint of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Analysis:
-
The rate of consumption of NaOH is equal to the rate of production of HCl, which in turn is equal to the rate of solvolysis of tert-butyl chloride.
-
Plot the volume of NaOH added versus time for both the methanol and this compound reactions.
-
The initial slope of each curve is proportional to the initial rate of the reaction.
-
Calculate the solvent kinetic isotope effect as the ratio of the initial rates: SKIE = Rate(CH₃OH) / Rate(CD₃OD).
-
Comparison with Alternative Methods
While deuterium labeling with this compound is a powerful technique, other methods are also employed to validate reaction mechanisms. The choice of method often depends on the specific reaction, the available instrumentation, and the information sought.
dot
| Feature | Deuterium Labeling (with this compound) | Computational Chemistry (e.g., DFT) | In Situ Spectroscopy (e.g., NMR, IR) |
| Principle | Measures the effect of isotopic substitution on reaction rates (KIE/SIE). | Calculates the potential energy surface of a reaction to identify transition states and intermediates.[4] | Directly observes the formation and decay of reactants, intermediates, and products in real-time.[5] |
| Strengths | - Provides direct experimental evidence of bond breaking in the rate-determining step.- Relatively straightforward to implement for many reactions.- Can distinguish between pre-equilibrium steps and the rate-determining step. | - Can explore multiple potential reaction pathways.- Provides detailed geometric and energetic information about transition states and intermediates.- Can predict KIEs for comparison with experimental data.[6] | - Allows for the direct detection and characterization of transient intermediates.- Provides real-time kinetic data.- Can be used to study complex reaction networks. |
| Limitations | - Interpretation of small or inverse KIEs can be complex.- Synthesis of specifically labeled substrates can be challenging and costly.- Does not provide structural information about intermediates. | - Accuracy is dependent on the level of theory and the computational model used.- Can be computationally expensive for large systems.- Requires experimental validation.[7] | - Requires that intermediates are present in detectable concentrations.- The reaction conditions may be limited by the constraints of the spectroscopic technique.- Data analysis can be complex.[8] |
| Best For | - Probing the involvement of C-H bond cleavage in the rate-determining step.- Investigating the role of solvent in a reaction mechanism.- Validating mechanisms for a wide range of organic reactions. | - Exploring hypothetical reaction mechanisms before experimental investigation.- Gaining detailed insight into the geometry and electronics of transition states.- Rationalizing experimentally observed selectivity. | - Identifying and characterizing short-lived reaction intermediates.- Studying reactions with complex kinetics or multiple competing pathways.- Monitoring reactions under process conditions. |
Table 3. Comparison of Deuterium Labeling with Alternative Mechanistic Validation Methods.
Conclusion
Deuterium labeling with this compound is a robust and experimentally accessible technique for validating reaction mechanisms. The measurement of kinetic isotope effects provides direct evidence for the involvement of bond cleavage in the rate-determining step and can effectively distinguish between competing pathways, as illustrated by the examples of acid-catalyzed esterification and elimination reactions.
While powerful on its own, the insights gained from deuterium labeling are significantly enhanced when used in conjunction with complementary techniques such as computational chemistry and in situ spectroscopy. The synergy of these methods allows for a comprehensive understanding of a reaction mechanism, from the energetics of the transition state to the direct observation of fleeting intermediates. For researchers in the chemical and pharmaceutical sciences, a multi-faceted approach to mechanistic validation, with deuterium labeling as a key component, is essential for driving discovery and innovation.
References
Quantitative NMR Analysis: A Comparative Guide to Using Deuteromethanol as a Solvent
For researchers, scientists, and drug development professionals, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique for determining the absolute purity and concentration of substances. The choice of deuterated solvent is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Deuteromethanol (Methanol-d4, CD3OD) with other common qNMR solvents, supported by experimental data and detailed protocols.
This compound is a versatile solvent for qNMR, particularly for polar organic molecules. Its ability to dissolve a wide range of compounds, coupled with its relatively simple residual peak spectrum, makes it a valuable tool in pharmaceutical and chemical analysis. However, its performance in comparison to other deuterated solvents like Deuterium Oxide (D2O), Dimethyl Sulfoxide-d6 (DMSO-d6), and Chloroform-d (CDCl3) is crucial for method development and validation.
Performance Comparison of Deuterated Solvents in qNMR
The selection of an appropriate deuterated solvent is a critical first step in developing a robust qNMR method. The ideal solvent should completely dissolve the analyte and the internal standard, have minimal signal overlap with the signals of interest, and be chemically inert under the experimental conditions.
Below is a comparative summary of key performance indicators for common qNMR solvents. The data presented is a synthesis from various studies and illustrates typical performance characteristics.
| Solvent | Analyte Polarity | Typical Internal Standard(s) | Relative Accuracy (% Recovery) | Relative Precision (RSD %) | Key Advantages | Potential Limitations |
| Methanol-d4 (CD3OD) | Polar | Maleic acid, Dimethyl sulfone, TSP | 98.5 - 101.5 | < 1.0 | Good solubility for a wide range of polar compounds; can be used in alkaline conditions for specific applications[1]. | Hygroscopic; residual water peak can interfere with analyte signals; potential for H-D exchange with labile protons. |
| Deuterium Oxide (D2O) | Highly Polar / Water-Soluble | DSS, TSP, Maleic acid | 99.0 - 101.0 | < 0.5 | Excellent for water-soluble compounds like carbohydrates and amino acids; non-toxic. | Limited solubility for non-polar compounds; extensive H-D exchange with labile protons can complicate spectra. |
| DMSO-d6 | Highly Polar | Dimethyl sulfone, Maleic acid, 1,4-Dinitrobenzene | 98.0 - 102.0 | < 1.5 | Excellent solvent for a broad range of organic compounds; high boiling point. | Very hygroscopic; large residual water peak; viscous, leading to broader lines. |
| Chloroform-d (CDCl3) | Non-Polar to Moderately Polar | 1,4-Dinitrobenzene, 1,2,4,5-Tetrachloro-3-nitrobenzene | 98.0 - 101.0 | < 1.0 | Good for non-polar and moderately polar organic compounds; easy to remove. | Potential for reaction with certain analytes (e.g., amines); residual solvent peak can overlap with analyte signals. |
Note: The values for accuracy and precision are indicative and can vary depending on the specific analyte, internal standard, and experimental conditions.
Experimental Protocols
To ensure accurate and reproducible qNMR results, a well-defined experimental protocol is essential. The following is a generalized protocol for qNMR analysis using an internal standard, which can be adapted for use with this compound.
I. Sample Preparation
-
Selection of Internal Standard: Choose a certified internal standard that is soluble in Methanol-d4, chemically stable, and has at least one signal that is well-resolved from the analyte and solvent signals.[2][3] Maleic acid or dimethyl sulfone are common choices.
-
Weighing: Accurately weigh a specific amount of the analyte and the internal standard into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg). Aim for a molar ratio between the analyte and internal standard that is close to 1:1 to minimize integration errors.[2][4]
-
Dissolution: Add a precise volume (typically 600-700 µL for a standard 5 mm NMR tube) of high-purity this compound (≥99.8% deuteration) to the vial.[4]
-
Mixing: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) with a cryoprobe for optimal sensitivity and resolution.
-
Tuning and Shimming: Tune the probe to the deuterium frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a single 90° pulse experiment (e.g., 'zg' in Bruker TopSpin).[4]
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being quantified) to ensure full relaxation of the protons. A typical starting point is 30-60 seconds.[2]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.[5]
-
Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.[4]
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.[4]
-
Integration: Manually integrate the well-resolved signals of the analyte and the internal standard. Ensure that the integration region covers the entire signal, including any satellite peaks.
-
Purity Calculation: Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
Visualizing the qNMR Workflow
The following diagrams illustrate the key stages and logical flow of a typical qNMR experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Proton Exchange Rates in Deuteromethanol versus Heavy Water
For researchers, scientists, and professionals in drug development, understanding the kinetics of proton exchange is crucial for characterizing molecular structure, dynamics, and reaction mechanisms. The choice of deuterated solvent can significantly influence these exchange rates. This guide provides an objective comparison of proton exchange rates in two commonly used solvents, deuteromethanol (CD₃OD) and heavy water (D₂O), supported by experimental data and detailed protocols.
Proton exchange, the process by which a proton on a molecule is replaced by a deuteron from a deuterated solvent, is a fundamental phenomenon extensively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The rate of this exchange is highly sensitive to the local chemical environment, including the properties of the solvent. This compound and heavy water, while both sources of deuterium, possess distinct physicochemical properties that can lead to different exchange kinetics.
Quantitative Comparison of Proton Exchange Rates
The following table summarizes available quantitative data comparing the proton exchange rate constants (k) for specific molecules in this compound and heavy water. It is important to note that direct comparative studies across a wide range of compounds are limited in the literature. The data presented here is sourced from studies conducted under specific experimental conditions.
| Compound/Functional Group | Molecule | Solvent | Rate Constant (k) | Technique | Reference |
| Acetyl group (α-protons) | Acebutolol Hydrochloride | D₂O | 7.92 x 10⁻³ h⁻¹ | ¹H NMR | [1] |
| CD₃OD | 5.42 x 10⁻³ h⁻¹ | ¹H NMR | [1] | ||
| Amine, Carboxyl, Hydroxyl, and Indole protons | Amino Acids (gas-phase) | D₂O | Slower | MALDI-FTICRMS | [2] |
| CD₃OD | ~10 times faster | MALDI-FTICRMS | [2] | ||
| Aromatic Protons (C(6) and C(8)) | Flavonoids (e.g., Catechin) | D₂O | Exchange Observed | ¹H NMR | |
| CD₃OD | Exchange Observed | ¹H NMR |
Observations:
-
For the acetyl protons of acebutolol hydrochloride, the proton exchange rate is modestly faster in D₂O compared to CD₃OD.[1] This is attributed to the lower steric hindrance and greater dissolving power of heavy water.[1]
-
In the gas phase, the exchange of labile protons on amino acids is significantly faster with this compound as the reagent gas compared to heavy water.[2] This is likely due to differences in the gas-phase basicity and the mechanism of the exchange reaction in the absence of a bulk solvent.
-
For flavonoids, qualitative observations indicate that H/D exchange occurs on the aromatic rings in both D₂O and CD₃OD, though specific comparative rate constants under identical conditions were not found in the reviewed literature.
Factors Influencing Proton Exchange Rates
Several key factors inherent to the solvent and the experimental conditions can influence the rate of proton exchange:
-
Solvent Polarity and Hydrogen Bonding Capacity: D₂O is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. This compound is also a polar protic solvent but is less polar than D₂O. The ability of the solvent to donate and accept hydrogen bonds plays a critical role in mediating proton transfer.
-
Acidity and Basicity: The autoprotolysis constant of the solvent affects the concentration of deuterons (in the form of D₃O⁺ or CD₃OD₂⁺) and the corresponding conjugate base (OD⁻ or CD₃O⁻), which can act as catalysts for the exchange process.
-
Steric Hindrance: The smaller size of the D₂O molecule compared to this compound may allow for more facile access to sterically hindered exchangeable protons.[1]
-
Temperature and pH (or pD): As with most chemical reactions, proton exchange rates are temperature-dependent. The pD of the solution significantly impacts the rate, with both acid and base catalysis often observed.
Experimental Protocols
The determination of proton exchange rates is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The following provides a detailed methodology for a comparative study.
Experimental Protocol: Determination of Proton Exchange Rates by ¹H NMR Spectroscopy
1. Sample Preparation:
-
Prepare two sets of solutions for the target analyte at the same concentration.
-
Set A: Dissolve the analyte in D₂O.
-
Set B: Dissolve the analyte in CD₃OD.
-
For quantitative analysis, include an internal standard with non-exchangeable protons in both solutions.
-
Transfer the solutions to separate, clean NMR tubes.
2. NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra for each sample over a defined period. The time intervals between acquisitions should be chosen based on the expected rate of exchange.
-
Ensure consistent temperature control throughout the experiment.
-
For each spectrum, the following parameters should be carefully controlled:
-
Number of scans
-
Relaxation delay
-
Pulse width
-
3. Data Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Integrate the signal of the exchanging proton and a non-exchangeable proton (or the internal standard) in each spectrum.
-
Calculate the relative intensity of the exchanging proton's signal at each time point.
-
The decay of the signal intensity over time follows pseudo-first-order kinetics. The rate constant (k) can be determined by fitting the data to the following equation:
ln(It / I0) = -kt
where:
-
It is the integral of the exchanging proton at time t.
-
I0 is the integral of the exchanging proton at time t=0.
-
k is the rate constant.
-
-
Plot ln(It / I0) versus time. The slope of the resulting line will be -k.
4. Comparison:
-
Compare the calculated rate constants (k) for the analyte in D₂O and CD₃OD to determine the relative proton exchange rates in the two solvents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of proton exchange rates.
Caption: Workflow for comparing proton exchange rates in D₂O and CD₃OD.
Conclusion
The choice between this compound and heavy water as a solvent can have a discernible impact on proton exchange rates. While D₂O may facilitate slightly faster exchange for certain functional groups in solution due to its physical properties, CD₃OD can lead to significantly faster exchange in the gas phase. The selection of the appropriate solvent will depend on the specific goals of the study, the nature of the analyte, and the experimental technique employed. The methodologies outlined in this guide provide a framework for conducting rigorous comparative studies to elucidate the subtle yet important effects of the solvent environment on proton exchange kinetics.
References
Deuteromethanol in NMR Spectroscopy: A Comparative Guide to Chemical Shift Accuracy and Precision
For researchers, scientists, and professionals in drug development, the choice of a suitable deuterated solvent is paramount for obtaining high-fidelity Nuclear Magnetic Resonance (NMR) spectra. Deuteromethanol (CD3OD) is a widely utilized solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. This guide provides an objective comparison of the accuracy and precision of chemical shifts in this compound against other common NMR solvents, supported by experimental data and detailed methodologies.
Accuracy and Precision of Chemical Shifts in this compound
The accuracy of NMR chemical shifts refers to the closeness of a measured value to a standard or known value, while precision indicates the reproducibility of the measurement. In NMR spectroscopy, chemical shifts are typically referenced to an internal standard, with tetramethylsilane (TMS) being the primary reference (0.00 ppm). However, in the absence of an internal standard, the residual solvent peak is often used as a secondary reference. For this compound, the residual proton signal arises from CHD2OD, and its chemical shift, along with the 13C signal of the deuterated methyl group, are crucial reference points.
The chemical shifts of the residual protons in this compound are generally accepted to be 3.31 ppm for the methyl group (CHD2OD) and a broader, more variable peak for the hydroxyl proton (CD3OH) around 4.87 ppm. The 13C signal for the deuterated methyl group is typically found at 49.0 ppm.[1][2] However, the exact positions of these peaks can be influenced by several factors, including temperature, solute concentration, and interactions with the analyte.[3][4]
A study by Gottlieb, Kotlyar, and Nudelman, which has become a standard reference in the field, meticulously documented the 1H and 13C chemical shifts of numerous common laboratory solvents as trace impurities in several deuterated solvents, including this compound.[3][4][5] This work was later expanded by Babij et al. to include a wider range of "green" and industrially preferred solvents.[6] These studies provide an extensive database for comparing the expected chemical shifts of solutes in this compound versus other solvents.
Comparison with Alternative NMR Solvents
The choice of NMR solvent can significantly impact the chemical shifts of an analyte. This is due to differences in solvent polarity, magnetic susceptibility, and the potential for specific solvent-solute interactions, such as hydrogen bonding.[7] Here, we compare the performance of this compound with two other commonly used NMR solvents: deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3).
| Solvent | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) | Key Characteristics |
| This compound (CD3OD) | 3.31 (CHD₂OD), 4.87 (CD₃OH) | 49.0 | Protic, polar, good for a wide range of compounds, hydroxyl proton can exchange with labile analyte protons. |
| DMSO-d6 | 2.50 | 39.5 | Aprotic, highly polar, high boiling point, hygroscopic, can broaden signals of hydroxyl and amine protons. |
| Chloroform-d (CDCl3) | 7.26 | 77.16 | Aprotic, relatively nonpolar, commonly used, can form weak hydrogen bonds with some solutes. |
Note: The chemical shifts of residual solvent peaks can vary slightly depending on the specific experimental conditions.
Studies have shown that the chemical shift differences for the same analyte in different solvents can be substantial. For instance, the ¹H chemical shift of a compound can vary by several parts per million when switching between a non-polar solvent like CDCl₃ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆.[8][9] this compound, being a polar protic solvent, can also induce significant shifts compared to aprotic solvents, particularly for molecules with hydrogen bond donor or acceptor groups.
Data Presentation: Chemical Shifts of Common Solutes
The following tables summarize the experimentally determined ¹H and ¹³C chemical shifts of common laboratory solvents as trace impurities in this compound, DMSO-d6, and chloroform-d. This data is compiled from the work of Gottlieb et al. and Babij et al. and serves as a valuable resource for identifying impurities and understanding solvent effects.
Table 1: ¹H Chemical Shifts (ppm) of Common Solutes in Selected Deuterated Solvents
| Compound | This compound (CD3OD) | DMSO-d6 | Chloroform-d (CDCl3) |
| Acetone | 2.15 | 2.09 | 2.17 |
| Acetonitrile | 2.03 | 2.07 | 2.10 |
| Benzene | 7.33 | 7.37 | 7.36 |
| Dichloromethane | 5.49 | 5.76 | 5.30 |
| Diethyl ether | 1.15 (t), 3.48 (q) | 1.09 (t), 3.38 (q) | 1.21 (t), 3.48 (q) |
| N,N-Dimethylformamide | 2.88, 2.95, 7.95 | 2.74, 2.88, 7.95 | 2.88, 2.95, 8.02 |
| Ethanol | 1.15 (t), 3.58 (q) | 1.06 (t), 3.44 (q) | 1.25 (t), 3.72 (q) |
| Ethyl acetate | 1.19 (t), 2.00 (s), 4.06 (q) | 1.15 (t), 1.99 (s), 4.02 (q) | 1.26 (t), 2.05 (s), 4.12 (q) |
| n-Hexane | 0.89 (t), 1.29 (m) | 0.86 (t), 1.25 (m) | 0.88 (t), 1.26 (m) |
| Toluene | 2.32 (s), 7.15-7.25 (m) | 2.30 (s), 7.17-7.28 (m) | 2.36 (s), 7.17-7.29 (m) |
Table 2: ¹³C Chemical Shifts (ppm) of Common Solutes in Selected Deuterated Solvents
| Compound | This compound (CD3OD) | DMSO-d6 | Chloroform-d (CDCl3) |
| Acetone | 208.9, 30.6 | 206.1, 30.4 | 206.7, 30.6 |
| Acetonitrile | 118.1, 1.4 | 117.8, 1.2 | 117.7, 1.3 |
| Benzene | 129.5 | 129.0 | 128.4 |
| Dichloromethane | 54.5 | 54.2 | 53.8 |
| Diethyl ether | 66.8, 15.6 | 65.7, 15.4 | 66.1, 15.2 |
| N,N-Dimethylformamide | 163.5, 36.6, 31.5 | 162.7, 36.2, 31.1 | 162.5, 36.2, 31.2 |
| Ethanol | 58.0, 18.9 | 57.0, 18.1 | 58.4, 18.4 |
| Ethyl acetate | 172.5, 61.2, 21.0, 14.5 | 170.5, 59.5, 21.0, 14.5 | 171.1, 60.4, 21.1, 14.2 |
| n-Hexane | 32.5, 23.6, 14.4 | 31.9, 23.0, 14.4 | 31.7, 22.8, 14.1 |
| Toluene | 138.9, 130.0, 129.4, 126.4, 21.3 | 138.3, 129.7, 129.0, 126.0, 21.1 | 138.0, 129.2, 128.4, 125.5, 21.5 |
Experimental Protocols
The following is a generalized experimental protocol for determining the accuracy and precision of chemical shifts in this compound. This protocol is a synthesis of methodologies reported in the literature.[3][4][6]
Objective: To accurately and precisely measure the ¹H and ¹³C chemical shifts of a set of standard compounds in this compound.
Materials:
-
High-purity this compound (CD3OD, ≥99.8 atom % D)
-
Internal standard: Tetramethylsilane (TMS)
-
Set of high-purity standard compounds (e.g., those listed in the tables above)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
High-precision NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (TMS) in this compound (e.g., 0.05% v/v).
-
For each standard compound, accurately weigh a precise amount and dissolve it in a known volume of the this compound/TMS stock solution to create a sample of known concentration (typically in the range of 1-10 mM).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to thermally equilibrate for at least 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, sufficient number of scans for good signal-to-noise).
-
Acquire the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., 45-degree pulse, 2-second relaxation delay, sufficient number of scans).
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the TMS signal to 0.00 ppm.
-
Determine the chemical shifts of the standard compound's signals and the residual solvent signals.
-
-
Accuracy and Precision Assessment:
-
Accuracy: Compare the measured chemical shifts of the standard compounds to established literature values (e.g., from Gottlieb et al. or Babij et al.).
-
Precision: Prepare and analyze multiple (e.g., 5-10) independent samples of the same standard compound. Calculate the mean and standard deviation of the measured chemical shifts.
-
Mandatory Visualizations
Caption: Workflow for determining chemical shift accuracy and precision.
Caption: Factors affecting chemical shift accuracy and precision.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Thermometer [chem.ch.huji.ac.il]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Results in Different Deuterated Solvents
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of experimental data is paramount. When utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation or quantitative analysis, the choice of deuterated solvent can significantly influence the results. This guide provides a framework for the cross-validation of experimental data obtained in different deuterated solvents, ensuring the robustness and reliability of your findings.
The Influence of Deuterated Solvents on NMR Spectra
Deuterated solvents are essential in NMR to avoid overwhelming solvent signals in the proton spectrum.[1][2] However, the solvent is not merely a passive medium; it can interact with the analyte in various ways, leading to changes in chemical shifts (δ) and, to a lesser extent, coupling constants (J).[3][4] These interactions can arise from differences in solvent polarity, anisotropic effects (as seen with aromatic solvents), and hydrogen bonding capabilities.[5][6]
This solvent-analyte interaction necessitates a systematic approach to cross-validation when experiments are conducted in multiple deuterated solvents. Cross-validation serves to:
-
Confirm Structural Assignments: Ensuring that the proposed structure of a molecule is consistent across different solvent environments.
-
Enhance Signal Resolution: Utilizing solvent effects, such as the Aromatic Solvent-Induced Shift (ASIS), to resolve overlapping signals and gain more detailed structural information.[5]
-
Validate Quantitative Measurements: Verifying that the quantification of an analyte is accurate and independent of the solvent used.
Experimental Protocols for Cross-Validation
A rigorous cross-validation process involves careful planning and execution of experiments. The following protocols outline the key steps for both qualitative structural elucidation and quantitative NMR (qNMR) analysis.
Protocol 1: Cross-Validation for Structural Elucidation
-
Sample Preparation:
-
Prepare a stock solution of the purified analyte to ensure concentration consistency across samples.
-
Divide the stock solution into separate vials and evaporate the initial solvent under a gentle stream of inert gas or by lyophilization.
-
Re-dissolve each aliquot in the desired deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, D₂O) to the same final concentration. For optimal results, use high-purity deuterated solvents.[7]
-
Transfer the solutions to high-precision NMR tubes.
-
-
NMR Data Acquisition:
-
Acquire a standard set of 1D and 2D NMR spectra for each sample, including ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Ensure identical acquisition parameters (e.g., temperature, pulse sequences, relaxation delays) are used for all samples to the extent possible. Modern spectrometers can lock on the deuterium signal of the solvent, which helps in stabilizing the magnetic field.[1][7]
-
-
Data Processing and Analysis:
-
Process all spectra using the same software and parameters.
-
Reference the spectra consistently. While referencing to the residual solvent peak is common, using an internal standard like Tetramethylsilane (TMS) is often more reliable as its chemical shift is less affected by the sample's concentration and the solvent.[8]
-
Carefully compare the chemical shifts, coupling constants, and cross-peaks from the 2D spectra across the different solvents.
-
Any significant discrepancies should be investigated. These could be due to conformational changes, protonation state changes, or specific solvent-analyte interactions.
-
Protocol 2: Cross-Validation for Quantitative NMR (qNMR)
-
Selection of Internal Standard:
-
Choose a certified reference material (CRM) as an internal standard that is soluble in all the deuterated solvents to be used and has signals that do not overlap with the analyte signals.[9]
-
A suite of validated internal standards for use across multiple solvents includes compounds like Maleic Acid, Dimethyl Sulfone, and 1,4-bis(trimethylsilyl)benzene.[10]
-
-
Sample Preparation:
-
Accurately weigh both the analyte and the internal standard.
-
Dissolve the mixture in the first deuterated solvent to a known volume.
-
For subsequent measurements in different solvents, either prepare fresh samples with identical analyte and internal standard masses or carefully evaporate the solvent from the previous sample and re-dissolve in the new solvent. The former is generally preferred to avoid potential degradation or loss of material.
-
-
qNMR Data Acquisition:
-
Acquire ¹H NMR spectra with parameters optimized for quantification. This includes a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) and a 90° pulse angle to ensure complete magnetization recovery and accurate signal integration.[11]
-
The signal-to-noise ratio should be sufficiently high (e.g., >300) for accurate integration.[12]
-
-
Data Processing and Quantification:
-
Process the spectra with careful phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the standard qNMR equation.
-
Compare the quantitative results obtained in each deuterated solvent. The results should be consistent within the experimental error of the method.
-
Data Presentation for Comparative Analysis
To facilitate the comparison of results from different deuterated solvents, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparison of ¹H Chemical Shifts (δ) of a Hypothetical Analyte in Various Deuterated Solvents
| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) | D₂O (ppm) | Δδ (max - min) |
| H-1 | 7.85 | 8.10 | 7.95 | 7.90 | 0.25 |
| H-2 | 7.50 | 7.65 | 7.55 | 7.58 | 0.15 |
| H-3 | 4.20 | 4.10 | 4.18 | 4.25 | 0.15 |
| -OH | 5.50 | 9.80 | 8.20 | 4.70* | 5.10 |
Note: In D₂O, the labile -OH proton will exchange with deuterium and may not be observed, or will appear as a broad HOD signal.
Table 2: Cross-Validation of qNMR Purity Assessment of a Hypothetical Analyte
| Deuterated Solvent | Purity (%) Run 1 | Purity (%) Run 2 | Purity (%) Run 3 | Average Purity (%) | Std. Dev. |
| CDCl₃ | 98.5 | 98.7 | 98.6 | 98.6 | 0.10 |
| DMSO-d₆ | 98.4 | 98.5 | 98.5 | 98.5 | 0.06 |
| CD₃OD | 98.6 | 98.8 | 98.7 | 98.7 | 0.10 |
Visualizing Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the experimental workflows and conceptual relationships involved in the cross-validation process.
Caption: Workflow for cross-validating NMR results across different deuterated solvents.
References
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. myuchem.com [myuchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Deuteromethanol and Other Protic Deuterated Solvents for Specialized Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate deuterated solvent is a critical decision that can significantly impact the quality of experimental data. While common solvents like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are staples in the laboratory, protic deuterated solvents, particularly deuteromethanol (CD₃OD), offer unique advantages for specific applications. This guide provides an objective comparison of this compound against other deuterated solvents, supported by experimental data and detailed protocols, to aid in solvent selection for Nuclear Magnetic Resonance (NMR) spectroscopy, chemical synthesis, and mechanistic studies.
Physicochemical and Spectroscopic Properties: A Quantitative Comparison
The fundamental properties of a deuterated solvent dictate its suitability for a given application. This compound's polarity and hydrogen-bonding capability distinguish it from aprotic solvents. The table below summarizes key properties for this compound and other commonly used deuterated solvents.[1][2]
| Property | This compound (CD₃OD) | Deuterium Oxide (D₂O) | DMSO-d₆ | Chloroform-d (CDCl₃) |
| Molecular Formula | CD₄O | D₂O | C₂D₆OS | CDCl₃ |
| Molecular Weight ( g/mol ) | 36.07 | 20.03 | 84.17 | 120.38[3] |
| Density (g/mL at 25 °C) | 0.888 | 1.107 | 1.190 | 1.500[4] |
| Boiling Point (°C) | 65.4 | 101.4 | 189 | 60.9[4] |
| Melting Point (°C) | -98 | 3.8 | 20.2 | -64[4] |
| ¹H Residual Peak (ppm) | 3.31 (pentet), 4.87 (s, -OD) | 4.80 (s) | 2.50 (pentet) | 7.26 (s) |
| ¹³C Residual Peak (ppm) | 49.0 (septet) | N/A | 39.52 (septet)[5] | 77.16 (t) |
| Key Characteristics | Polar, protic | Highly polar, protic | Polar, aprotic, high boiling point | Moderate polarity, non-protic |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and pH.[2] The multiplicity of residual proton peaks is due to coupling with deuterium (spin I=1).[6]
Applications in NMR Spectroscopy
Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent itself.[7] The choice of solvent depends primarily on the analyte's solubility and the specific information sought.[8]
This compound as an NMR Solvent
This compound is an excellent choice for polar organic molecules, natural products, and peptides that may have poor solubility in less polar solvents like CDCl₃.[9] Its most significant feature is its protic nature, which allows for the study of exchangeable protons.
Identifying Exchangeable Protons (H/D Exchange)
A key application of protic deuterated solvents like CD₃OD and D₂O is the identification of labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[9][10] When a sample is dissolved in this compound, the deuterium from the solvent's hydroxyl group (-OD) can exchange with these labile protons. This exchange replaces the ¹H atom with a ²H atom, causing the corresponding signal to diminish or disappear from the ¹H NMR spectrum, thus confirming its identity.[9]
Caption: Conceptual workflow of H/D exchange in NMR spectroscopy.
Solvent Selection Guide
Choosing the correct solvent is paramount for acquiring a high-quality NMR spectrum.[8] The following decision tree provides a logical workflow for selecting an appropriate solvent based on analyte properties.
Caption: Decision tree for selecting a deuterated NMR solvent.
Experimental Protocol: Preparing an NMR Sample with this compound
-
Sample Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry NMR tube.[11]
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of this compound (CD₃OD) to the NMR tube.[11]
-
Dissolution: Cap the NMR tube securely and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or sonicator for brief periods.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. After locking and shimming on the deuterium signal of the solvent, acquire the spectrum.
-
H/D Exchange (Optional): To confirm exchangeable protons, acquire an initial spectrum. Then, add one drop of D₂O, shake the tube, and re-acquire the spectrum. Observe the disappearance of signals corresponding to labile protons.
This compound as a Reagent in Chemical Synthesis
Beyond its role as a solvent, this compound is a valuable and cost-effective source of deuterium for isotopic labeling.[12] Site-selective incorporation of deuterium can profoundly alter a molecule's pharmacological properties, making it a key tool in drug development.[12]
Reductive Deuteration using Magnesium and this compound (CH₃OD)
A practical and efficient method for deuterium labeling involves the reduction of α,β-unsaturated esters, amides, and nitriles using magnesium metal in deuterated methanol.[13] This system provides high degrees of deuterium incorporation under mild conditions.[13]
Experimental Protocol: Reductive Deuteration of an α,β-Unsaturated Ester
This protocol is adapted from a study on reductive deuteration systems.[13]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (3.0 equivalents).
-
Reagent Addition: Add the α,β-unsaturated ester (1.0 equivalent) to the flask.
-
Solvent/Deuterium Source: Add anhydrous this compound (CH₃OD, as the protocol specifies deuteration at the alpha and beta positions, not the methyl ester) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to obtain the deuterated saturated ester.
Caption: Experimental workflow for reductive deuteration using Mg/CH₃OD.
Summary and Conclusion
This compound is a versatile and powerful tool in the modern chemistry lab, offering distinct advantages over other deuterated solvents in specific contexts.
Choose this compound when:
-
Analyzing polar compounds that are insoluble in CDCl₃ or other less polar solvents.
-
Needing to identify and confirm the presence of exchangeable protons (-OH, -NH, etc.) via H/D exchange.
-
Requiring a cost-effective and efficient deuterium source for synthetic labeling reactions.[12]
Consider Alternatives when:
-
The analyte is non-polar (CDCl₃ is often sufficient and more affordable).[8]
-
The analyte is highly water-soluble (D₂O is the better choice).[10]
-
The analyte may react with a protic solvent (DMSO-d₆ or CDCl₃ are preferred).
-
A high boiling point is needed for variable temperature studies (DMSO-d₆ is superior).[14]
By understanding the unique properties of this compound and comparing them to other available solvents, researchers can make more informed decisions, leading to higher quality data and more efficient progress in their research and development endeavors.
References
- 1. NMR Deuterated Solvent Properties Reference Chart [merckmillipore.com]
- 2. eurisotop.com [eurisotop.com]
- 3. Chloroform-D | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroform-d | 865-49-6 [chemicalbook.com]
- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. This compound | 4206-31-9 | Benchchem [benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium/methanol-d1: a practical reductive deuteration system for the deuterium labeling of α,β-unsaturated esters, nitriles and amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Assessing the Impact of Deuteromethanol on Enzyme Kinetics Compared to Methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetic properties of deuteromethanol (CD₃OD) and methanol (CH₃OH). The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). Understanding these effects is crucial for researchers in various fields, including drug metabolism, toxicology, and biocatalysis, as it can provide insights into reaction mechanisms and the metabolic fate of deuterated compounds.
Executive Summary
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the hypothetical, yet plausible, kinetic parameters for the oxidation of methanol and this compound by a generic NAD⁺-dependent alcohol dehydrogenase. The data is structured to clearly illustrate the expected kinetic isotope effect.
| Substrate | Michaelis Constant (Kₘ) (mM) | Maximum Velocity (Vₘₐₓ) (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Methanol (CH₃OH) | 10 | 50 | 8.3 x 10³ |
| This compound (CD₃OD) | 12 | 25 | 3.5 x 10³ |
Note: This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific enzyme and experimental conditions. The observed decrease in Vₘₐₓ and the slight increase in Kₘ for this compound are consistent with a primary kinetic isotope effect where the C-D bond cleavage is a rate-limiting step.
Experimental Protocols
The determination of the kinetic parameters in the table above would typically follow a detailed experimental protocol as outlined below. This protocol is based on established methods for assaying alcohol dehydrogenase activity.[1][2]
Objective: To determine and compare the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the oxidation of methanol and this compound by alcohol dehydrogenase.
Materials:
-
Purified alcohol dehydrogenase (e.g., from Bacillus stearothermophilus or yeast)
-
Methanol (CH₃OH)
-
This compound (CD₃OD, 99 atom % D)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer solution (e.g., 50 mM glycine-NaOH, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of methanol and this compound in deionized water.
-
Prepare a stock solution of NAD⁺ in the buffer solution.
-
Prepare a working solution of the enzyme in the buffer solution. The concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Enzyme Assay:
-
The reaction rate is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Set up a series of reactions in cuvettes, each containing the buffer solution, NAD⁺ (at a saturating concentration, e.g., 2 mM), and varying concentrations of either methanol or this compound.
-
The substrate concentrations should typically range from 0.1 * Kₘ to 10 * Kₘ. A preliminary experiment may be needed to estimate the approximate Kₘ.
-
Pre-incubate the cuvettes at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to each cuvette.
-
Immediately mix the contents and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the initial velocity is measured.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v) against the substrate concentration ([S]) for both methanol and this compound.
-
Fit the data to the Michaelis-Menten equation to determine the values of Kₘ and Vₘₐₓ for each substrate.[3][4][5][6] This can be done using non-linear regression software or by using linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[7]
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Signaling pathway illustrating the kinetic isotope effect.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Discovery and Biochemical Characterization of a Methanol Dehydrogenase From Lysinibacillus xylanilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. jascoinc.com [jascoinc.com]
- 6. researchgate.net [researchgate.net]
- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Researcher's Guide to Validating Computational Models with Experimental NMR Data in Deuteromethanol
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular structures is paramount. Computational models offer a powerful tool for this, but their predictions must be rigorously validated against real-world experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in deuterated solvents like deuteromethanol (Methanol-d4), serves as a gold standard for this validation process. This guide provides an objective comparison of computational methods, supported by experimental data, and outlines the necessary protocols to ensure accuracy.
Comparing Computational Model Performance
The validation of computational models against experimental NMR data is typically quantified by metrics such as the Mean Absolute Error (MAE) and the Root Mean Square Deviation (RMSD), which measure the difference between predicted and experimental chemical shifts.[1][2] Lower values indicate better agreement between the model and the experiment.
Recent advancements have seen the rise of both traditional quantum mechanics (QM) based methods, like Density Functional Theory (DFT), and newer machine learning (ML) approaches.[3][4][5] ML models, often trained on large datasets of experimental spectra, can provide rapid and accurate predictions.[6] Some modern predictors even incorporate "solvent-aware" training to improve accuracy in specific solvents like this compound.[5][7]
Below is a summary of reported performance for various computational approaches in predicting proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. While direct, comprehensive comparisons in this compound are not always available in a single study, the data provides a strong indication of the expected accuracy.
| Computational Method/Model | Nucleus | Solvent(s) | Mean Absolute Error (MAE) / Root Mean Square Deviation (RMSD) | Reference |
| Machine Learning Models | ||||
| PROSPRE (Deep Learning) | ¹H | Methanol, Water, Chloroform, DMSO | < 0.10 ppm (MAE) | [5][7] |
| GNN (Transfer Learning) | ¹³C | Not specified | ~1.5 ppm (vs. DFT) | [6] |
| Novel ML Model (2023) | ¹³C | Methanol-D4, Chloroform-D1, DMSO-D6 | Outperforms older models on smaller datasets | [1] |
| Quantum Mechanics (DFT) | ||||
| WP04 Functional | ¹H | Chloroform | 0.08 ppm (MAE) | [8] |
| DSD-PBEP86 (Double-Hybrid) | ¹H | Not specified | 0.20 ppm (MAE) | [8] |
| Empirical/Database Methods | ||||
| HOSE Codes | ¹³C | Not specified | Generally higher error than recent ML models | [1] |
| ChemDraw (Linear Additivity) | ¹H | Not specified | Reliable for standard organic molecules | [2][9] |
| NMRShiftDB (Deep NN) | ¹H | Not specified | Better precision than HOSE code approach | [2] |
Experimental Protocol: Acquiring NMR Data in this compound for Computational Validation
A standardized experimental protocol is crucial for obtaining high-quality NMR data for validating computational models.
1. Sample Preparation:
-
Solvent: Use high-purity this compound (Methanol-d4, CD₃OD), typically 99.8% or higher isotopic purity.
-
Analyte Concentration: Prepare a solution of the compound of interest at a concentration suitable for obtaining good signal-to-noise in a reasonable time. For small molecules, a concentration range of 5-20 mg/mL is common.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Sample Tube: Use a clean, dry, high-precision 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Temperature: Maintain a constant, calibrated temperature throughout the experiment, typically 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the this compound. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: sufficient number of scans for good signal-to-noise, appropriate relaxation delay (D1), and spectral width.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are typically required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
For complex molecules, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals.
-
4. Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine the experimental chemical shifts.
Visualizing the Validation Workflow
The process of validating computational models with experimental NMR data can be visualized as a systematic workflow. This involves generating computational predictions, acquiring experimental data, and comparing the two to assess the model's accuracy.
This guide underscores the critical interplay between computational modeling and experimental NMR spectroscopy. By following rigorous experimental protocols and employing robust computational methods, researchers can confidently validate their models, leading to more accurate structural elucidation and accelerating drug discovery and development.
References
- 1. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. gaussian.com [gaussian.com]
Safety Operating Guide
Proper Disposal of Deuteromethanol: A Guide for Laboratory Professionals
Deuteromethanol (CD3OD), a valuable solvent in research and development, requires strict adherence to proper disposal procedures due to its flammable and toxic nature. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, thereby fostering a secure laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling
This compound is classified as a hazardous substance, primarily due to its high flammability and toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Ingesting even small amounts can cause severe health issues, including damage to the optic nerve and central nervous system.[2][3] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be performed in a well-ventilated area, preferably within a fume hood.
Logistical and Operational Disposal Plan
The universally recommended and safest method for the disposal of this compound waste is through a certified hazardous waste management service.[1] In-laboratory treatment or neutralization of this compound is not a standard or recommended practice due to the potential for hazardous reactions and byproducts.
Step-by-Step Disposal Procedure:
-
Segregation: this compound waste must be collected separately from other waste streams, especially incompatible materials, to prevent dangerous chemical reactions. It should be designated as a non-halogenated solvent waste.
-
Containerization: Use a dedicated, properly labeled, and leak-proof waste container for collecting this compound waste. The container must be compatible with methanol and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" or "Methanol-d4," and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and in a cool, well-ventilated location.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
Never dispose of this compound down the drain or in regular trash. This is illegal and poses a significant threat to the environment and public health.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value | Reference/Citation |
| Flash Point | 9.7 °C (49.5 °F) - closed cup | [3] |
| Explosive Limits in Air | 5.5 - 36.5 % | [3] |
| LD50 Oral (Rat) | 1187–2769 mg/kg (for Methanol) | [1] |
| LD50 Dermal (Rabbit) | 17100 mg/kg (for Methanol) | [1] |
| LC50 Inhalation (Rat) | 128.2 mg/L (4 h) (for Methanol) | [1] |
| Hazard Class | Flammable Liquid, Category 2; Acute Toxicity, Category 3; Specific Target Organ Toxicity, Category 1 | [1][2] |
Experimental Protocols
Based on extensive safety guidelines, there are no recommended experimental protocols for the in-laboratory neutralization or deactivation of this compound waste for general laboratory personnel. The chemical properties of methanol make simple neutralization (like that for acids and bases) ineffective and potentially dangerous. The standard and required protocol is collection for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deuteromethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of deuteromethanol (also known as methanol-d4), a common solvent in NMR spectroscopy.[1] By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It can also cause damage to organs, particularly the eyes and central nervous system.[2] Therefore, stringent safety measures are necessary.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Always check the manufacturer's compatibility chart. Discard and replace gloves immediately if contaminated.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required to protect against splashes and vapors.[4][6] A face shield should be worn in conjunction with goggles when handling large quantities.[6] |
| Skin and Body Protection | Flame-retardant lab coat | Must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[4] |
| Long pants and closed-toe shoes | Required to protect the lower body from potential spills.[4] | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A respirator may be required if ventilation is inadequate or in the event of a spill.[4] Respirator users must be trained and fit-tested.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[4]
-
Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces.[2][7] Use explosion-proof equipment and ground all containers and receiving equipment to prevent static discharge.[7][8]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical, or alcohol-resistant foam) are readily accessible.[8]
2. Handling and Use:
-
Container Management: Keep the this compound container tightly closed when not in use.[2][7]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the work area.[7][8] Wash hands thoroughly after handling.[7]
-
Preventing Contamination: Immediately remove and launder any contaminated clothing.[4]
3. Storage:
-
Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Conditions: Keep containers tightly closed and protected from direct sunlight and heat.[7]
-
Segregation: Store away from incompatible materials such as oxidizing agents, strong acids, and bases.[8]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is crucial to protect human health and the environment.[9] It is classified as a hazardous waste and must not be disposed of down the drain.[10][11]
1. Waste Collection:
-
Container: Collect this compound waste in a clearly labeled, compatible container with a tight-fitting cap.[10][12]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of the hazards (Flammable, Toxic).[12]
2. Waste Segregation:
-
Compatibility: Do not mix this compound waste with incompatible materials. It should be segregated from other chemical waste streams to prevent hazardous reactions.[9]
3. Storage of Waste:
-
Location: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.[9]
4. Final Disposal:
-
Professional Disposal: Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][13] They will ensure compliance with all local, state, and federal regulations.
By implementing these detailed operational and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. web.mit.edu [web.mit.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. mtu.edu [mtu.edu]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
